Sulforhodamine B acid chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chlorosulfonyl-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O6S2/c1-5-29(6-2)18-9-12-21-24(15-18)36-25-16-19(30(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(28,31)32)17-26(23)38(33,34)35/h9-17H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERWMQJEYUIJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)Cl)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62796-29-6 | |
| Record name | Lissamine Rhodamine B sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62796-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lissamine rhodamine B sulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthylium, 9-[4-(chlorosulfonyl)-2-sulfophenyl]-3,6-bis(diethylamino)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-[4-(chlorosulphonyl)-2-sulphonatophenyl]-3,6-bis(diethylamino)xanthylium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Sulforhodamine B Acid Chloride: Properties, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of Sulforhodamine B acid chloride, a versatile fluorescent dye widely employed in biological and analytical chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, reactivity, and spectral characteristics of this compound. Furthermore, it offers detailed, field-proven protocols for its application in key experimental workflows, emphasizing the rationale behind procedural steps to ensure robust and reproducible results.
Core Chemical and Physical Properties
This compound, also known by its synonym Lissamine™ rhodamine B sulfonyl chloride, is a dark brown or dark green crystalline powder.[1][2] It is an amine-reactive derivative of the bright pink aminoxanthene dye, Sulforhodamine B.[3][4] The introduction of the sulfonyl chloride group allows for covalent conjugation to primary and secondary amines present in biomolecules.
Structural and Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₂₉ClN₂O₆S₂ | [1][] |
| Molecular Weight | 577.11 g/mol | [1] |
| Appearance | Dark brown powder | [1] |
| CAS Number | 62796-29-6 | [1][6] |
| Storage Temperature | -20°C | [1][2] |
| Purity | ≥ 95% | [1] |
Spectral Characteristics: A Bright Red Emitter
This compound is prized for its strong fluorescence in the red region of the visible spectrum. Once conjugated, the resulting sulfonamides exhibit spectral properties similar to the parent dye, Sulforhodamine B.[][7]
Key Spectral Properties
| Parameter | Wavelength (nm) | Source(s) |
| Excitation Maximum (λex) | ~568 nm | [] |
| Emission Maximum (λem) | ~583 nm | [] |
For the parent compound, Sulforhodamine B, the excitation and emission maxima are approximately 565 nm and 586 nm, respectively.[8][9][10] The fluorescence of Sulforhodamine B is notably stable across a wide pH range (3 to 10).[8]
Reactivity and Stability: The Critical Role of the Sulfonyl Chloride Group
The utility of this compound as a labeling reagent is dictated by the reactivity of its sulfonyl chloride moiety. This group readily reacts with nucleophiles, particularly the primary and secondary amines found in proteins and peptides, to form highly stable sulfonamide bonds.[3] This covalent linkage is resistant to hydrolysis, ensuring the fluorescent label remains attached to the target molecule throughout experimental procedures.[3][11]
However, the high reactivity of the sulfonyl chloride group also renders the molecule susceptible to hydrolysis.[][7] Exposure to moisture, especially at the elevated pH required for efficient amine conjugation, can lead to the rapid conversion of the sulfonyl chloride to a non-reactive sulfonic acid.[3][7][11] This instability necessitates careful handling and storage of the compound, as well as precise control of reaction conditions to maximize labeling efficiency.[][7] It is recommended to perform protein modifications at low temperatures (e.g., 4°C) to mitigate hydrolysis.[3]
Due to this inherent instability, alternative derivatives with improved stability and conjugation efficiency, such as succinimidyl esters (e.g., Rhodamine Red-X succinimidyl ester), have been developed.[][7] These alternatives often allow for conjugation at a more neutral pH range (7.5-8.5), which is beneficial for proteins that are sensitive to high pH.[7]
Core Applications in Research and Development
The robust fluorescence and reactive nature of this compound make it a valuable tool in a variety of scientific applications.
-
Fluorescent Labeling of Biomolecules : Its primary application is the covalent labeling of proteins, peptides, and other amine-containing molecules.[1] These fluorescently tagged molecules can then be used in a range of downstream applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[1]
-
Cell Viability and Cytotoxicity Assays : The parent compound, Sulforhodamine B (SRB), is extensively used in a simple and reproducible colorimetric assay to determine cell density based on the measurement of total cellular protein content.[12][13][14] This assay is widely adopted for in vitro cytotoxicity screening of anticancer drugs and other compounds.[9][13][14]
-
Histological Staining : It serves as a staining agent in histology to highlight specific cellular components or tissues, aiding in the visualization of tissue architecture.[1]
-
Tracer Studies : As a polar, membrane-impermeant molecule, Sulforhodamine B is used as a tracer in studies of cell morphology and neuronal communication.[8][10]
Experimental Protocols and Workflows
General Protocol for Protein Labeling
This protocol provides a general framework for the conjugation of this compound to a protein. Optimization may be required depending on the specific protein and desired degree of labeling.
Causality Behind Experimental Choices:
-
pH Control : A slightly alkaline pH (typically 8.5-9.5) is used to deprotonate the primary amine groups on the protein, rendering them nucleophilic and reactive towards the sulfonyl chloride. However, as noted, a higher pH also accelerates the hydrolysis of the dye. Therefore, a balance must be struck.
-
Low Temperature : Performing the reaction at 4°C helps to slow the rate of dye hydrolysis, allowing for more efficient conjugation to the protein.[3]
-
Molar Ratio : The molar ratio of dye to protein is a critical parameter that determines the final degree of labeling. An excess of the dye is typically used to drive the reaction forward.
Step-by-Step Methodology:
-
Prepare Protein Solution : Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be amine-free (e.g., phosphate-buffered saline (PBS) or bicarbonate buffer) and adjusted to pH 8.5-9.5.
-
Prepare Dye Stock Solution : Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Conjugation Reaction : While gently vortexing, slowly add the desired amount of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically.
-
Incubation : Incubate the reaction mixture for 1-2 hours at 4°C with continuous stirring, protected from light.
-
Purification : Separate the labeled protein from unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization : Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~568 nm (for the dye).
Sulforhodamine B (SRB) Assay for Cell Cytotoxicity
This protocol is adapted from established methods for determining cell density in a 96-well format.[13][14][15]
Self-Validating System:
-
Fixation : Trichloroacetic acid (TCA) fixation serves a dual purpose: it terminates the cell culture and fixes the cellular proteins to the plate, preventing cell loss during subsequent washing steps.
-
Stoichiometric Binding : SRB binds to basic amino acid residues of the fixed proteins in a stoichiometric manner under acidic conditions.[4][13] This ensures that the amount of bound dye is directly proportional to the total cellular protein mass, which in turn correlates with the cell number.
-
Solubilization : A basic Tris buffer is used to release the bound dye for quantification, providing a stable and measurable endpoint.
Step-by-Step Methodology:
-
Cell Seeding : Plate adherent cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-20,000 cells per well) and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation : Gently add 50 µL of cold 10% (wt/vol) TCA to each well and incubate at 4°C for 1 hour.[14][15]
-
Washing : Carefully wash the plates four to five times with slow-running tap water or 1% (vol/vol) acetic acid to remove unbound dye and TCA.[13][15] Allow the plates to air dry completely.
-
Staining : Add 100 µL of 0.057% or 0.4% (wt/vol) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[15][16]
-
Post-Stain Wash : Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB.[13][15]
-
Solubilization : Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.[14][17]
-
Absorbance Measurement : Read the optical density (OD) at approximately 510 nm using a microplate reader.[14][16]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling the powder.[6] Work should be conducted in a well-ventilated area.[6] Due to its reactivity with water, it should be stored in a tightly sealed container in a dry environment at -20°C.[1][11]
Conclusion
This compound remains a cornerstone fluorescent reagent for the life sciences. Its ability to form stable, highly fluorescent conjugates with biomolecules underpins its utility in a multitude of research applications, from cellular imaging to drug screening. A thorough understanding of its chemical properties, particularly its reactivity and spectral characteristics, is paramount for its successful implementation. By following validated protocols and appreciating the causality behind each experimental step, researchers can effectively harness the capabilities of this powerful fluorescent probe to achieve reliable and insightful scientific data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Lissamine Rhodamine B Sulfonyl Chloride [Sulforhodamine B sulfonyl chloride] *CAS 62796-29-6* | AAT Bioquest [aatbio.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. biotium.com [biotium.com]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. scientificlabs.ie [scientificlabs.ie]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 15. scispace.com [scispace.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. selleckchem.com [selleckchem.com]
Sulforhodamine B Acid Chloride (CAS No. 62796-29-6): A Senior Application Scientist's In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulforhodamine B acid chloride, also known by its synonym Lissamine™ rhodamine B sulfonyl chloride, is a highly fluorescent, amine-reactive dye belonging to the rhodamine family. Its vibrant red fluorescence and ability to form stable covalent bonds with primary and secondary amines have established it as a cornerstone reagent in biological and analytical chemistry. This guide provides an in-depth technical overview of this compound, moving beyond simple protocols to elucidate the chemical principles and practical considerations that underpin its successful application. We will explore its core functionalities in protein labeling and cell viability assessment, offering field-proven insights to empower researchers in their experimental design and execution.
Core Compound Specifications
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use. These properties dictate its reactivity, solubility, and spectral behavior, all of which are critical for experimental success.
| Property | Value | Source(s) |
| CAS Number | 62796-29-6 | [1][][3] |
| Molecular Formula | C₂₇H₂₉ClN₂O₆S₂ | [1][][3] |
| Molecular Weight | 577.11 g/mol | [3] |
| Appearance | Dark green or dark brown crystalline powder | [][4] |
| Excitation Wavelength (λex) | ~568 nm | [1] |
| Emission Wavelength (λem) | ~583 nm | [1] |
| Storage Conditions | -20°C, protected from moisture and light | [][3] |
Synthesis of this compound
The conversion of the parent dye, Sulforhodamine B (often available as a sodium salt), to its reactive acid chloride form is a key synthetic step. This transformation introduces the highly electrophilic sulfonyl chloride group, enabling subsequent conjugation to nucleophilic amines.
A common and effective method for this synthesis involves the reaction of Sulforhodamine B with oxalyl chloride.[5] This reaction is typically performed in an anhydrous organic solvent, such as dichloromethane, often with a catalytic amount of N,N-dimethylformamide (DMF). The DMF acts as a catalyst by forming a Vilsmeier reagent, which is the active electrophile that reacts with the sulfonate group.
Caption: Synthesis of this compound.
Part 1: Fluorescent Labeling of Proteins
The primary application of this compound is the fluorescent labeling of biomolecules, particularly proteins. The sulfonyl chloride moiety reacts with nucleophilic groups on the protein surface, forming a stable sulfonamide bond.
The Chemistry of Amine Reactivity
The sulfonyl chloride group is a potent electrophile that readily reacts with primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminus of a polypeptide chain.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Reaction of this compound with a primary amine.
Causality in Experimental Design: Sulfonyl Chlorides vs. Succinimidyl Esters
While effective, sulfonyl chlorides like this compound possess a significant drawback: instability in aqueous solutions.[5] The sulfonyl chloride group is highly susceptible to hydrolysis, where it reacts with water to form the unreactive sulfonic acid. This hydrolysis competes with the desired amine reaction, reducing labeling efficiency.
This inherent instability necessitates careful control of reaction conditions, such as performing the conjugation at low temperatures (e.g., 4°C) and a slightly basic pH.[1] The basic pH is a double-edged sword; it deprotonates the primary amines, increasing their nucleophilicity and reactivity towards the sulfonyl chloride, but it also accelerates the rate of hydrolysis.
In contrast, succinimidyl esters (SE) offer greater stability in aqueous media, with a slower rate of hydrolysis.[5] This improved stability often leads to more consistent and efficient labeling, especially for researchers who are new to bioconjugation. However, sulfonyl chlorides can be advantageous in their ability to react with both aliphatic and aromatic amines, offering broader reactivity in some contexts.[1]
Detailed Protocol for Protein Labeling
This protocol provides a general framework for labeling proteins with this compound. Optimization of the dye-to-protein molar ratio is crucial for achieving the desired degree of labeling without causing protein precipitation or loss of function.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, which will compete with the protein for reaction with the dye. If necessary, perform a buffer exchange via dialysis or a desalting column.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Crucial Note: Do not use DMSO with sulfonyl chlorides as it can react with them. DMF is the preferred solvent.
-
-
Conjugation Reaction:
-
While gently stirring, add the calculated amount of the dye stock solution to the protein solution. A starting point for optimization is a 10:1 to 20:1 molar excess of the dye to the protein.
-
Incubate the reaction for 1-2 hours at 4°C with continuous stirring. The low temperature helps to minimize hydrolysis of the sulfonyl chloride.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
The labeled protein will elute first as a colored band.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~568 nm (for Sulforhodamine B).
-
Calculate the protein concentration and the dye concentration using their respective molar extinction coefficients to determine the average number of dye molecules per protein molecule.
-
Part 2: Sulforhodamine B (SRB) Assay for Cell Viability
The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.[7] This assay is simple, sensitive, and reproducible, making it a valuable tool for cytotoxicity screening and cell proliferation studies.
Principle of the SRB Assay
The SRB assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[7] The amount of bound dye is directly proportional to the total protein mass, which in turn is proportional to the number of cells. After staining, the incorporated dye is solubilized, and the absorbance is measured.
Caption: Workflow of the Sulforhodamine B (SRB) cell viability assay.
Detailed Protocol for the SRB Assay
This protocol is optimized for adherent cells in a 96-well format.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
Test compounds for cytotoxicity screening
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then plate them in a 96-well plate at the desired density (e.g., 5,000-20,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Add serial dilutions of the test compounds to the wells. Include appropriate controls (e.g., vehicle control, positive control for cytotoxicity).
-
Incubate for the desired exposure time (e.g., 48-72 hours).
-
-
Cell Fixation:
-
Gently add 50-100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate at 4°C for at least 1 hour.
-
-
Staining:
-
Remove the TCA solution and wash the plates several times with water. Allow the plates to air dry completely.
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization:
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the optical density (OD) at a wavelength between 510 nm and 540 nm using a microplate reader.
-
Troubleshooting and Considerations
-
Protein Precipitation during Labeling: Over-labeling can alter the isoelectric point of a protein, leading to aggregation. To mitigate this, optimize the dye-to-protein ratio and consider adding stabilizing agents to the buffer.
-
Low Labeling Efficiency: This can be due to the hydrolysis of the sulfonyl chloride. Ensure that the dye is fresh and stored under anhydrous conditions. Prepare the dye stock solution immediately before use.
-
Inconsistent SRB Assay Results: Ensure complete fixation and thorough but gentle washing to remove unbound dye without detaching the cell monolayer. Consistent incubation times are also critical.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. A comprehensive understanding of its chemical properties, reactivity, and the principles behind its applications is essential for its successful implementation. By carefully considering the experimental parameters and potential pitfalls, researchers can leverage the bright fluorescence of Sulforhodamine B to effectively label proteins for imaging and to quantify cell viability with high sensitivity and reproducibility. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently and effectively utilize this important fluorescent reagent in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the Synthesis of Sulforhodamine B Acid Chloride
Abstract
Sulforhodamine B (SRB), a highly water-soluble and brilliantly fluorescent aminoxanthene dye, is a cornerstone of modern bioanalytical and diagnostic applications.[1][2] Its utility, however, is often contingent on its covalent attachment to biomolecules—a process for which the parent dye is inert. The conversion of SRB to its sulfonyl chloride derivative, Sulforhodamine B acid chloride (SRB-AC), transforms it into a reactive, amine-specific labeling reagent.[3][] This guide provides an in-depth examination of the synthesis pathway for SRB-AC, moving beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters for success. We present a robust, field-tested protocol designed for researchers, chemists, and drug development professionals who require a reliable method for producing this essential bioconjugation reagent.
The Imperative for Activation: From Inert Dye to Reactive Probe
Sulforhodamine B, in its common salt form, possesses two sulfonate (—SO₃⁻) groups which confer excellent water solubility but are chemically passive towards the functional groups found on proteins and peptides (e.g., ε-amino groups of lysine).[2][5] To enable covalent labeling, one of these sulfonate moieties must be converted into a highly electrophilic functional group. The sulfonyl chloride (—SO₂Cl) is an ideal choice for this role.
The sulfonyl chloride group is highly susceptible to nucleophilic attack by primary amines, leading to the formation of an exceptionally stable sulfonamide bond.[6] This reaction is the foundation of SRB-AC's utility as a fluorescent labeling agent.[7][8] The resulting conjugate is not only brightly fluorescent but also robust enough to withstand harsh biological and analytical conditions. However, this same reactivity makes SRB-AC highly sensitive to moisture, as it readily hydrolyzes back to the inactive sulfonic acid, a critical challenge that must be managed throughout the synthesis and subsequent handling.[9]
The Core Transformation: Sulfonate to Sulfonyl Chloride
The conversion of a sulfonic acid or its salt to a sulfonyl chloride is a classic transformation in organic chemistry. The process involves treating the starting material with a potent chlorinating agent under strictly anhydrous conditions.
Choosing the Chlorinating Agent: A Deliberate Decision
While several reagents can effect this transformation (e.g., PCl₅, SOCl₂), the synthesis of SRB-AC is most effectively and cleanly accomplished using **oxalyl chloride ((COCl)₂) or thionyl chloride (SOCl₂) **, often with a catalytic amount of N,N-dimethylformamide (DMF).
-
Oxalyl Chloride ((COCl)₂): This is often the preferred reagent. Its primary advantage lies in the nature of its byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl).[10] All are volatile gases that can be easily removed from the reaction mixture, simplifying the workup to a significant degree.
-
Thionyl Chloride (SOCl₂): A strong and effective alternative, thionyl chloride also produces gaseous byproducts (sulfur dioxide (SO₂) and HCl).[11] It is a powerful chlorinating agent, but can sometimes be overly aggressive, leading to potential charring or side reactions with sensitive substrates.
The Causality Behind Catalytic DMF: The addition of a catalytic amount of DMF is a crucial process enhancement. DMF reacts with the chlorinating agent (e.g., oxalyl chloride) to form the Vilsmeier reagent, an electrophilic iminium salt ([(CH₃)₂N=CHCl]⁺Cl⁻). This intermediate is the true active species in the reaction, being more reactive towards the sulfonate salt than the chlorinating agent itself, thereby accelerating the conversion under milder conditions.
Reaction Mechanism Overview
The synthesis proceeds via a nucleophilic substitution mechanism at the sulfur atom. The process can be summarized as follows:
-
Activation: The chlorinating agent, facilitated by DMF, activates the sulfonate group, converting the oxygen into a better leaving group.
-
Nucleophilic Attack: A chloride ion (from the chlorinating agent) attacks the electrophilic sulfur atom.
-
Elimination: The leaving group departs, and the sulfonyl chloride bond is formed, releasing gaseous byproducts.
This entire sequence underscores the necessity of an anhydrous environment. Any water present will act as a competing nucleophile, rapidly quenching the reactive intermediates and hydrolyzing the desired product back to the starting material.[9]
Experimental Protocol: A Self-Validating Workflow
This protocol details the synthesis of this compound from its commercially available disodium salt. Every step is designed with checkpoints to ensure process integrity.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Key Considerations |
| Sulforhodamine B (Disodium Salt) | Dye content ≥ 80% | Sigma-Aldrich | Must be thoroughly dried under vacuum before use. |
| Oxalyl Chloride | ≥ 98% (or 2.0 M solution in DCM) | Sigma-Aldrich | Highly corrosive and moisture-sensitive. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥ 99.8% | Acros Organics | Use a fresh bottle or a properly stored, sealed bottle. |
| Dichloromethane (DCM) | Anhydrous, ≥ 99.8% | Fisher Scientific | Use a fresh bottle or pass through a solvent purification system. |
| Round-bottom flask & condenser | - | - | Must be oven- or flame-dried immediately before use. |
| Magnetic stirrer & stir bar | - | - | - |
| Inert gas supply (N₂ or Ar) | High purity | - | Essential for maintaining an anhydrous atmosphere. |
| Rotary evaporator | - | - | For solvent removal. |
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process, from preparation to the final product.
Caption: High-level workflow for the synthesis of SRB-AC.
Step-by-Step Methodology
-
Preparation (Crucial First Step):
-
Place 100 mg of Sulforhodamine B sodium salt in a small vial and dry in a vacuum oven at 60-70 °C for at least 4 hours to remove residual water.
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Reagent Setup:
-
Under the inert atmosphere, add the dried Sulforhodamine B (100 mg, ~0.17 mmol) to the reaction flask.
-
Add 10 mL of anhydrous dichloromethane (DCM) followed by 0.5 mL of anhydrous N,N-dimethylformamide (DMF). Stir the mixture.
-
Self-Validation Check: The SRB will likely not dissolve completely, forming a fine, dark red/purple suspension. This is expected.[1]
-
-
Initiation of Reaction:
-
Cool the flask in an ice-water bath to 0 °C.
-
While stirring vigorously, slowly add oxalyl chloride (0.15 mL of a 2.0 M solution in DCM, 0.3 mmol, ~1.8 equivalents) dropwise via syringe over 5 minutes.
-
Self-Validation Check: Upon addition of the oxalyl chloride, you should observe gas evolution (CO, CO₂, HCl).[10] The color of the suspension may become darker. The reaction is exothermic; slow addition is key to maintaining temperature control.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours. The reaction can be monitored by taking a micro-aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting material.
-
-
Product Isolation:
-
Once the reaction is deemed complete, carefully remove the solvent and excess reagent using a rotary evaporator. Ensure the vacuum is applied slowly to prevent bumping.
-
The result is a dark green or purple solid crude product.[10]
-
-
Storage and Handling (Critical Final Step):
-
Immediately place the flask containing the solid product under a high-purity inert atmosphere (N₂ or Ar).
-
The crude this compound is often used directly in subsequent conjugation reactions without further purification due to its instability.[9]
-
For storage, seal the flask tightly and store in a desiccator at -20 °C.[8][10] Never expose the final product to ambient air.
-
Conclusion
The synthesis of this compound is a straightforward yet technically demanding procedure where success is dictated by rigorous adherence to anhydrous technique. The conversion from a passive dye to an amine-reactive probe opens up a vast landscape of applications in fluorescence microscopy, flow cytometry, and high-throughput screening.[3][12] By understanding the chemical principles behind reagent selection and reaction conditions, researchers can reliably produce high-quality SRB-AC, enabling the creation of powerful fluorescent bioconjugates for advanced scientific discovery.
References
- 1. Sulforhodamine B | 3520-42-1 [chemicalbook.com]
- 2. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 5. biotium.com [biotium.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. This compound fluorescence, technical 62796-29-6 [sigmaaldrich.com]
- 9. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound|lookchem [lookchem.com]
- 11. Russian Journal of Oncology [rjonco.com]
- 12. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
Sulforhodamine B Acid Chloride in DMSO: A Guide to Preparation, Stability, and Application
An In-depth Technical Guide for Researchers
This guide provides an in-depth technical analysis of the solubility and handling of Sulforhodamine B acid chloride (SRB-AC) in dimethyl sulfoxide (DMSO). As a highly reactive fluorescent probe, the successful preparation of stable, concentrated stock solutions of SRB-AC is paramount for its effective use in labeling proteins, peptides, and other amine-containing biomolecules. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring researchers can anticipate challenges and generate reliable, reproducible results.
Foundational Chemistry: Understanding the Solute and Solvent
A successful dissolution protocol begins with a firm understanding of the key players: the solute (this compound) and the solvent (DMSO).
1.1 this compound (SRB-AC)
SRB-AC is the reactive form of the bright, photostable aminoxanthene dye, Sulforhodamine B. The key functional group is the sulfonyl chloride (-SO₂Cl), which readily reacts with primary and secondary amines to form stable sulfonamide bonds. This reactivity is the basis for its utility as a fluorescent labeling agent [see: 1, 18]. However, this same reactivity also renders it highly susceptible to hydrolysis, a critical factor in its handling and solubility.
Key properties of SRB-AC are summarized below.
| Property | Value | Source(s) |
| CAS Number | 62796-29-6 | [][2] |
| Molecular Formula | C₂₇H₂₉ClN₂O₆S₂ | [][2] |
| Molecular Weight | ~577.11 g/mol | [3] |
| Appearance | Dark green or dark brown crystalline powder | [2][3] |
| Excitation (λex) | ~560-568 nm | [][4] |
| Emission (λem) | ~580-583 nm | [][4] |
| Storage | -20°C, desiccated | [2][4] |
The sulfonyl chloride moiety is the molecule's Achilles' heel. It is highly electrophilic and will readily react with any available nucleophile, most notably water. This instability necessitates careful storage and handling to prevent degradation[].
1.2 Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar compounds[5][6]. Its versatility has made it a near-ubiquitous solvent in drug discovery, cell biology, and chemistry[7][8].
Key properties of DMSO relevant to this application include:
-
High Polarity: DMSO's sulfoxide group creates a strong dipole, enabling it to effectively solvate charged molecules like rhodamine dyes.
-
Aprotic Nature: It lacks acidic protons, making it an inert solvent for moisture-sensitive reactions.
-
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This is the single most critical property to manage when working with SRB-AC.
The primary challenge is that "wet" or moisture-contaminated DMSO provides the water necessary to hydrolyze the sulfonyl chloride of SRB-AC into a non-reactive sulfonic acid, rendering the dye useless for conjugation. Therefore, the use of fresh, anhydrous (or "dry") DMSO is non-negotiable[9][10].
The Dissolution Process: Mechanism and Influencing Factors
Dissolving SRB-AC in DMSO is not merely a physical process but a race against chemical degradation. The goal is to achieve complete solvation while minimizing the opportunity for hydrolysis.
Caption: Key factors influencing the successful dissolution of SRB-AC in DMSO.
While a definitive solubility value for the reactive acid chloride form is not widely published, its more stable counterpart, Sulforhodamine B sodium salt, is reported to be soluble in DMSO at concentrations around 10 mg/mL to 62.5 mg/mL[11][12]. The acid chloride is expected to have comparable, if not slightly different, solubility. For most labeling applications, stock solutions in the range of 1-10 mg/mL are sufficient and readily achievable.
Causality Behind Experimental Choices:
-
Why Anhydrous DMSO? As established, water hydrolyzes the sulfonyl chloride. Using a sealed bottle of anhydrous or molecular sieve-dried DMSO minimizes the presence of this reactant, preserving the dye's functionality[9].
-
Why Mechanical Agitation? Vortexing or brief sonication increases the kinetic energy of the system, accelerating the rate at which solvent molecules can surround and solvate the solute particles. This speeds up dissolution, reducing the time the compound may be exposed to trace moisture.
-
Why Gentle Warming (with caution)? For some rhodamine derivatives, gentle warming (e.g., to 60°C) can aid dissolution[12]. However, this must be done judiciously, as excessive heat can accelerate the degradation of the thermally sensitive sulfonyl chloride. It should be considered a secondary option if mechanical agitation alone is insufficient.
Experimental Protocol: Preparing a 10 mg/mL SRB-AC Stock Solution
This protocol provides a self-validating workflow for preparing a reliable stock solution. It is designed for researchers familiar with standard laboratory safety procedures.
Materials:
-
This compound (SRB-AC) [see: 2]
-
Anhydrous Dimethyl Sulfoxide (DMSO), unopened or properly stored [see: 13]
-
Microcentrifuge tubes (amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer and/or ultrasonic water bath
-
Argon or Nitrogen gas (optional, but recommended)
Caption: Step-by-step workflow for preparing a stable SRB-AC stock solution in DMSO.
Step-by-Step Methodology:
-
Preparation: Allow the vial of SRB-AC powder to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: In a fume hood, accurately weigh the desired amount of SRB-AC into a tared, dry microcentrifuge tube. For example, weigh 1 mg. Perform this step as quickly as possible to minimize air exposure.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO. To achieve a 10 mg/mL concentration from 1 mg of powder, add 100 µL of DMSO.
-
Mixing: Immediately cap the tube tightly. Vortex vigorously for 1-2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minute intervals until the solution is clear.
-
Verification: Visually inspect the solution against a bright background. It should be a clear, deeply colored solution with no visible solid particles. This is a critical quality control step.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound[10], aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes.
-
Final Storage: Store the aliquots at -20°C in a sealed container with a desiccant. When ready to use, allow a single aliquot to warm to room temperature before opening.
Applications and Downstream Considerations
A properly prepared stock solution of SRB-AC in DMSO is the starting point for numerous applications, primarily fluorescent labeling of biomolecules[3][4]. The stock is typically diluted into an aqueous, amine-free buffer (e.g., PBS at a slightly alkaline pH of 8.0-8.5) immediately before adding it to the protein or cell sample. The final concentration of DMSO in the reaction mixture should be kept low (typically <5%) to avoid negative effects on protein structure or cell viability[13][14].
It is important to distinguish SRB-AC from its hydrolysis product, Sulforhodamine B, which is commonly used in its sodium salt form for cytotoxicity screening (the SRB assay)[15][16][17]. While both are related, only the acid chloride form is reactive for covalent labeling.
Troubleshooting
-
Problem: The powder does not fully dissolve.
-
Cause & Solution: The concentration may be too high, or the DMSO may have absorbed some moisture, reducing its solvating power for this specific compound[9]. Try brief sonication. If that fails, prepare a more dilute solution. Always use fresh, anhydrous DMSO.
-
-
Problem: Labeling efficiency is low or non-existent.
-
Cause & Solution: The SRB-AC has likely hydrolyzed. This can be due to using non-anhydrous DMSO, repeated freeze-thaw cycles, or improper storage of the powder or stock solution. Prepare a fresh stock solution following the protocol precisely.
-
-
Problem: High background fluorescence in experiments.
-
Cause & Solution: While less common, DMSO itself can sometimes exhibit low-level fluorescence, or it may contain fluorescent impurities[18]. Run a vehicle control (DMSO without the dye) to quantify this background and subtract it from your experimental readings.
-
By understanding the chemical nuances of both this compound and DMSO, researchers can reliably prepare active, stable solutions, paving the way for successful and reproducible fluorescent labeling experiments.
References
- 2. lookchem.com [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Dimethyl Sulfoxide (DMSO)-a widely used organosulfur compound_Chemicalbook [chemicalbook.com]
- 7. reachever.com [reachever.com]
- 8. youtube.com [youtube.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ziath.com [ziath.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Sulforhodamine B assay and chemosensitivity. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Sulforhodamine B Acid Chloride: Properties, Spectra, and Applications
Introduction
Sulforhodamine B acid chloride is a highly versatile and widely utilized fluorescent dye in biological and analytical chemistry.[1] As a vibrant, water-soluble dye, it serves as a critical tool for researchers in various fields, including cell biology, drug discovery, and environmental science.[1] Its principal applications lie in its ability to act as a fluorescent marker for biomolecules and as the key reagent in the widely adopted Sulforhodamine B (SRB) cytotoxicity assay.[1] The presence of the reactive acid chloride group allows for the covalent labeling of primary amines on proteins and other biomolecules, forming stable conjugates.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its chemical and spectral properties, core applications, and practical, field-proven methodologies.
Chemical and Physical Properties
This compound is the reactive form of the fluorescent dye Sulforhodamine B. The key feature of its structure is the sulfonyl chloride (-SO2Cl) group, which is susceptible to nucleophilic attack by primary amines, leading to the formation of a stable sulfonamide bond. This reactivity is the basis for its use in bioconjugation.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₂₉ClN₂O₆S₂ | |
| Molecular Weight | 577.11 g/mol | |
| CAS Number | 62796-29-6 | |
| Appearance | Dark brown powder | [1] |
| Solubility | Soluble in water, ethanol, DMSO, and dimethylformamide. | [4][5] |
| Storage | Store at -20°C, desiccated. | [1] |
A Note on Isomers: Commercially available this compound often contains two isomeric monosulfonyl chlorides. The properties of the resulting amine conjugates can differ, as one isomer can form a colorless sultam through ring-closure.[6]
Spectroscopic Properties
The fluorescence of Sulforhodamine B is characterized by its brightness and photostability. While the spectral properties of the acid chloride are very similar to the conjugated dye, the data below pertains to the dye form, which is what is measured after labeling or in the SRB assay.
| Parameter | Value | Solvent | Source(s) |
| Excitation Maximum (λex) | ~553-565 nm | Ethanol, Water | [5][7][8] |
| Emission Maximum (λem) | ~586 nm | Water | [7][8] |
| Molar Extinction Coefficient (ε) | ≥85,000 cm⁻¹M⁻¹ at 554-560 nm | 0.1 M NaOH in Methanol | [4] |
| Quantum Yield (Φ) | ~0.7 | Ethanol | [5] |
The fluorescence of Sulforhodamine B is notable for its stability over a wide pH range, generally from pH 3 to 10.[8] However, at very low pH, some derivatives may exhibit altered fluorescence properties.[2]
Solvent Effects
The polarity of the solvent can influence the absorption and fluorescence spectra of rhodamine dyes. While Sulforhodamine B is highly water-soluble, its spectral properties can be subtly affected by the microenvironment. This is an important consideration in bioconjugation, where the dye molecule is localized on the surface of a protein.
Core Applications in Research
Fluorescent Labeling of Biomolecules
The primary application of this compound is the fluorescent labeling of proteins and other biomolecules containing primary amines. The sulfonyl chloride group reacts with these amines to form a stable sulfonamide linkage.
Mechanism of Amine Reaction
The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A novel fluorescent pH indicator for the acidic range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. Sulforhodamine B | 3520-42-1 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. Sulforhodamine B - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Fluorescence Quantum Yield of Sulforhodamine B Acid Chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quintessence of Quantum Yield in Modern Research
In the landscape of biomedical research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. Among these, Sulforhodamine B and its derivatives stand out for their brightness and photostability. The acid chloride form of Sulforhodamine B is a key reactive intermediate, enabling the covalent labeling of biomolecules. The fluorescence quantum yield (Φf), a measure of the efficiency of converting absorbed light into emitted fluorescence, is a critical parameter that dictates the sensitivity and utility of the resulting fluorescent conjugates. An accurate determination of this value is paramount for the development of robust and reliable assays. This guide provides a comprehensive overview of the theoretical principles and a field-proven experimental protocol for the determination of the fluorescence quantum yield of Sulforhodamine B acid chloride.
Theoretical Bedrock: Understanding Fluorescence and Quantum Yield
Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon of light, transitions to an electronically excited state. It then rapidly returns to its ground state by emitting a photon of lower energy (longer wavelength). The entire process is fleeting, typically occurring within nanoseconds.
The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed[1][2].
Φf = (Number of photons emitted) / (Number of photons absorbed)
A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted fluorescent photon, representing the maximum possible fluorescence efficiency. In reality, non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence, leading to quantum yields of less than 1.0.
The following Jablonski diagram illustrates the electronic transitions involved in fluorescence and competing non-radiative processes.
Figure 1: Jablonski diagram illustrating the processes of absorption, fluorescence, and competing non-radiative pathways.
This compound: A Bright but Reactive Probe
This compound, also known as Lissamine™ rhodamine B sulfonyl chloride, is a valuable amine-reactive fluorescent dye[3]. The sulfonyl chloride group readily reacts with primary and secondary amines on biomolecules to form stable sulfonamide bonds. However, this reactivity also makes the molecule susceptible to hydrolysis, particularly in the presence of water, which can affect its photophysical properties[4][5].
Reported Quantum Yield Values
-
In aqueous media , the fluorescence quantum yield of Lissamine rhodamine-B sulphonyl chloride has been reported to be 0.33 [6][7].
-
For the non-reactive form, Sulforhodamine B , the quantum yield in ethanol is reported as 0.70 [8].
The difference in these values highlights the significant influence of the solvent and the chemical form of the dye on its fluorescence efficiency. The reactive nature of the acid chloride in aqueous solutions can lead to the formation of the corresponding sulfonic acid, which may have a different quantum yield. For applications involving conjugation in organic solvents, determining the quantum yield in a non-aqueous environment is crucial.
Experimental Determination of Quantum Yield: The Relative Method
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound[1][9][10]. It involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
The following equation is used for the calculation[9][11][12]:
Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
Φf is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
The Importance of a Suitable Standard
The choice of the quantum yield standard is critical for an accurate determination. An ideal standard should have:
-
A well-documented and reliable quantum yield in the same solvent as the sample.
-
Absorption and emission spectra that overlap with those of the sample.
-
High photostability.
Rhodamine 101 is an excellent and widely accepted quantum yield standard for the red spectral region, with a reported quantum yield of 0.96 in ethanol [13].
Causality Behind Experimental Choices: A Self-Validating System
The experimental protocol is designed to minimize errors and ensure the validity of the results. Here's the rationale behind key procedural steps:
-
Anhydrous Solvents: Due to the hydrolytic instability of the sulfonyl chloride group, the use of high-purity, anhydrous solvents is paramount[4][5][6]. Any presence of water can lead to the formation of the less reactive sulfonic acid, altering the measured quantum yield.
-
Low Absorbance: To avoid inner filter effects, where the emitted fluorescence is reabsorbed by other dye molecules, the absorbance of all solutions at the excitation wavelength should be kept below 0.1, and ideally below 0.05[14].
-
Spectral Correction: Fluorescence spectrometers have wavelength-dependent detection efficiencies. Therefore, the recorded emission spectra must be corrected to obtain the true fluorescence intensity profile.
-
Refractive Index Correction: The refractive index of the solvent affects the amount of light that escapes the cuvette and reaches the detector[9][15]. When using different solvents for the sample and standard, a correction must be applied. Whenever possible, using the same solvent for both is recommended to eliminate this source of error[9].
Detailed Experimental Protocol
This protocol outlines the determination of the fluorescence quantum yield of this compound in ethanol using Rhodamine 101 as a reference standard.
Figure 2: Experimental workflow for the determination of fluorescence quantum yield.
Materials and Instrumentation
-
This compound (≥95% purity)
-
Rhodamine 101 (laser grade, ≥99% purity)
-
Ethanol (spectroscopic grade, anhydrous, <0.005% water)
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer with a spectral correction function
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes (ensure they are thoroughly dry)
Step-by-Step Methodology
-
Preparation of Stock Solutions (under anhydrous conditions): a. Prepare a stock solution of Rhodamine 101 in anhydrous ethanol (e.g., 1 mg/mL). b. Prepare a stock solution of this compound in anhydrous ethanol (e.g., 1 mg/mL). Handle the acid chloride in a dry environment (e.g., in a glove box or under a stream of dry nitrogen) to minimize exposure to atmospheric moisture.
-
Preparation of Working Solutions: a. From the stock solutions, prepare a series of dilutions for both Rhodamine 101 and this compound in anhydrous ethanol. b. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength.
-
Absorbance Measurements: a. Record the absorbance spectra of all working solutions using the UV-Vis spectrophotometer. b. Use anhydrous ethanol as the blank. c. Determine the absorbance at the excitation wavelength (e.g., 550 nm for both dyes).
-
Fluorescence Measurements: a. Set the excitation wavelength on the spectrofluorometer (e.g., 550 nm). b. Record the corrected fluorescence emission spectra of all working solutions. c. Ensure that the instrument's spectral correction function is enabled. d. Use anhydrous ethanol as the blank and subtract its spectrum from the sample spectra if necessary.
-
Data Analysis: a. Integrate the area under the corrected fluorescence emission spectrum for each solution. b. For both the standard (Rhodamine 101) and the sample (this compound), plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. c. The plot should be linear, and the slope of the line should be determined. d. Calculate the quantum yield of this compound using the following equation, which is a variation of the single-point equation that uses the slopes of the calibration curves for higher accuracy[11][12]:
Φf_sample = Φf_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
Since the same solvent (ethanol) is used for both the sample and the standard, the refractive index term (n_sample² / n_standard²) becomes 1 and can be omitted.
Data Presentation and Interpretation
The following table summarizes the key photophysical properties of this compound and the recommended standard, Rhodamine 101.
| Parameter | This compound | Rhodamine 101 (Standard) |
| Synonym | Lissamine™ rhodamine B sulfonyl chloride | - |
| Excitation Max (λex) | ~565 nm (in water)[16] | ~577 nm (in ethanol) |
| Emission Max (λem) | ~586 nm (in water)[16] | ~600 nm (in ethanol) |
| Reported Quantum Yield (Φf) | 0.33 (in aqueous media)[6][7] | 0.96 (in ethanol) [13] |
| Recommended Solvent | Anhydrous Ethanol | Anhydrous Ethanol |
| Refractive Index (n) of Ethanol | 1.361 | 1.361 |
Note: The spectral properties of this compound in ethanol may vary slightly from the values reported in water.
Conclusion: Towards Reliable and Reproducible Fluorescence-Based Assays
The accurate determination of the fluorescence quantum yield of this compound is a critical step in the development of sensitive and quantitative fluorescence-based assays. By understanding the theoretical principles of fluorescence and meticulously following a robust experimental protocol that accounts for the reactive nature of the sulfonyl chloride group, researchers can obtain a reliable quantum yield value. This, in turn, will enable a more precise characterization of fluorescently labeled biomolecules and contribute to the overall success of research and drug development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lissamine Rhodamine B Sulfonyl Chloride [Sulforhodamine B sulfonyl chloride] *CAS 62796-29-6* | AAT Bioquest [aatbio.com]
- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PhotochemCAD | Sulforhodamine B [photochemcad.com]
- 9. edinst.com [edinst.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Introduction: The Double-Edged Sword of Reactivity
An In-Depth Technical Guide to the Hydrolysis Rate of Sulforhodamine B Acid Chloride
This compound, also known as Lissamine rhodamine B sulfonyl chloride (LRB-SC), is a widely utilized fluorescent dye in biological research for labeling proteins, peptides, and other biomolecules.[1][2] Its utility stems from the reactive sulfonyl chloride moiety, which readily forms stable sulfonamide bonds with primary and secondary amines.[3][4] However, this same reactivity makes the compound highly susceptible to hydrolysis, a competing reaction with water that deactivates the dye for conjugation and complicates experimental procedures.[][6] Understanding and controlling the rate of hydrolysis is therefore paramount for any researcher aiming to achieve efficient and reproducible bioconjugation.
This guide provides a comprehensive overview of the hydrolysis of this compound, grounded in the principles of physical organic chemistry and tailored for practical application in research and drug development. We will explore the underlying mechanisms, critical factors influencing the reaction rate, and robust methodologies for its quantification.
The Chemistry of Instability: Mechanism of Sulfonyl Chloride Hydrolysis
The hydrolysis of sulfonyl chlorides, including this compound, is a nucleophilic substitution reaction where water acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group.[7][8] The reaction ultimately yields the corresponding sulfonic acid, which is unreactive towards amines and thus represents a loss of labeling capability.[7]
The precise mechanism can vary but generally follows a pathway consistent with a concerted SN2-like process.[9][10] In aqueous solutions, the reaction can be catalyzed by a second water molecule acting as a general base, accepting a proton from the attacking water molecule in the transition state.[11][12] This is often referred to as a third-order reaction, exhibiting pseudo-first-order kinetics under conditions of constant water concentration.[9][11][12]
A simplified representation of the SN2-like hydrolysis mechanism.
Factors Influencing the Hydrolysis Rate of this compound
The stability of this compound in solution is not absolute and is critically dependent on several environmental factors. Manipulating these factors is key to minimizing hydrolysis and maximizing conjugation efficiency.
| Factor | Effect on Hydrolysis Rate | Causality and Field-Proven Insights |
| pH | Increases significantly at higher pH | At neutral and acidic pH, water is the primary nucleophile. As the pH increases, the concentration of the much stronger nucleophile, hydroxide ion (OH⁻), rises, leading to a rapid acceleration of the hydrolysis rate.[3][10] This presents a challenge, as the desired reaction with aliphatic amines is also more efficient at alkaline pH (typically pH 8-9).[6] Therefore, a compromise pH must be carefully chosen, and reaction times kept to a minimum. |
| Temperature | Increases with temperature | Like most chemical reactions, the rate of hydrolysis increases with temperature due to the higher kinetic energy of the molecules. For this reason, conjugation reactions with sulfonyl chlorides are frequently performed at low temperatures (e.g., 4°C) to suppress the rate of the competing hydrolysis reaction.[3] |
| Solvent | Faster in polar protic solvents (e.g., water) | The reaction involves polar and charged intermediates, which are stabilized by polar solvents. Water, being a polar protic solvent, not only participates directly as a reactant but also effectively solvates the transition state, accelerating the reaction.[9][12] While organic co-solvents like DMF or DMSO are often used to dissolve the dye, their presence does not eliminate the issue if water is present. The low solubility of some sulfonyl chlorides in water can paradoxically protect them from hydrolysis by causing them to precipitate out of the aqueous phase.[13][14] |
| Moisture | Highly sensitive to moisture | Even trace amounts of water, including atmospheric moisture, can lead to significant hydrolysis over time.[][6] This underscores the critical importance of storing the solid reagent under strictly anhydrous conditions (e.g., in a desiccator) and using anhydrous solvents when preparing stock solutions.[15][16] |
The Critical Competition: Hydrolysis vs. Aminolysis
In a typical bioconjugation experiment, this compound is introduced into an aqueous buffer containing the target protein or biomolecule. At this point, a kinetic race begins between two competing nucleophiles: water and the amine groups (e.g., lysine side chains) on the target molecule.
Competition between hydrolysis and aminolysis for this compound.
While amines are intrinsically more nucleophilic than water, the molar concentration of water in an aqueous buffer (~55.5 M) is vastly higher than that of the target biomolecule. This high concentration of water drives the hydrolysis reaction forward, making it a significant side reaction that reduces labeling efficiency.[17] For instance, it has been noted that similar sulfonyl chlorides can be completely hydrolyzed within minutes in aqueous solutions.[6][16]
To favor the desired aminolysis reaction, experimental conditions are optimized to:
-
Increase the effective concentration of the amine: Working with a higher concentration of the protein or biomolecule can favor the bimolecular reaction with the dye.
-
Optimize pH: A moderately alkaline pH (e.g., 8.0-9.0) increases the nucleophilicity of primary amines by deprotonating the ammonium group (-NH₃⁺ to -NH₂), but going too high will dramatically accelerate hydrolysis.[6]
-
Control Temperature: Performing the reaction at 4°C slows down both reactions, but often has a more pronounced effect on suppressing the rate of hydrolysis.[3]
Experimental Protocol: Quantifying the Hydrolysis Rate via UV-Vis Spectrophotometry
A self-validating system to measure the hydrolysis rate can be established by monitoring the change in the absorption spectrum of the dye over time. The hydrolysis of the sulfonyl chloride to the sulfonic acid can induce a spectral shift, which can be quantified.
Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of this compound at a given pH and temperature.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Aqueous buffer of desired pH (e.g., 100 mM phosphate buffer, pH 7.4)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and tips
Experimental Workflow Diagram:
Workflow for spectrophotometric measurement of hydrolysis rate.
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Precisely weigh a small amount of this compound.
-
Dissolve it in anhydrous DMF to prepare a concentrated stock solution (e.g., 10 mM). This stock should be prepared immediately before use due to the dye's moisture sensitivity.[][6]
-
Causality: Anhydrous DMF is used to prevent premature hydrolysis before the experiment begins. A concentrated stock allows for a small addition volume, minimizing the perturbation of the buffer's composition.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a relevant wavelength range (e.g., 450-650 nm).
-
Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 25°C).
-
Place a cuvette containing 3.0 mL of the reaction buffer in the holder and allow it to equilibrate. Blank the instrument with this cuvette.
-
-
Initiation of Reaction:
-
Remove the blank cuvette and replace it with a fresh cuvette containing 3.0 mL of the same temperature-equilibrated buffer.
-
Using a micropipette, inject a small, precise volume of the this compound stock solution into the cuvette (e.g., 3 µL of 10 mM stock for a final concentration of 10 µM).
-
Immediately cap the cuvette, invert 2-3 times to mix thoroughly and rapidly, and place it in the spectrophotometer.
-
-
Data Acquisition:
-
Start the time-course measurement immediately after placing the cuvette in the holder.
-
Record full absorbance spectra at regular intervals (e.g., every 30 seconds for a rapidly hydrolyzing species, or every 2-5 minutes for a slower reaction) for a total duration sufficient to observe a significant change (e.g., 3-5 half-lives).
-
-
Data Analysis:
-
Identify a wavelength where the absorbance change upon hydrolysis is maximal.
-
Extract the absorbance value at this wavelength for each time point.
-
Plot Absorbance vs. Time. The data should fit a first-order exponential decay curve of the form: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t).
-
Use non-linear regression software to fit the data to this equation and determine the value of the pseudo-first-order rate constant, k_obs.
-
The half-life (t₁/₂) of the hydrolysis reaction can then be calculated as t₁/₂ = ln(2) / k_obs.
-
Conclusion: Practical Implications for Researchers
The inherent instability of this compound in aqueous environments is a critical parameter that must be managed for its successful use. The rate of hydrolysis is highly dependent on pH, temperature, and the presence of moisture. By understanding the kinetics and the factors that govern them, researchers can optimize bioconjugation protocols to favor the desired reaction with amines over the competing hydrolysis pathway. Key takeaways for laboratory practice include:
-
Storage is Critical: Always store the solid reagent in a desiccator at low temperature (-20°C is recommended) to protect it from atmospheric moisture.[15]
-
Fresh Solutions: Prepare stock solutions in anhydrous solvent immediately before use. Do not store aqueous solutions of the reactive dye.
-
Controlled Reaction Conditions: Perform labeling reactions at a carefully selected alkaline pH and at low temperatures (4°C) to maximize the yield of the desired conjugate.[3][6]
-
Kinetic Awareness: Be mindful of the reaction time. Prolonged incubation in aqueous buffer will lead to a greater proportion of hydrolyzed, inactive dye.
By implementing these field-proven insights, scientists and drug development professionals can harness the powerful fluorescent properties of Sulforhodamine B while mitigating the challenges posed by its hydrolytic instability, leading to more reliable and reproducible results.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 3. Lissamine Rhodamine B Sulfonyl Chloride [Sulforhodamine B sulfonyl chloride] *CAS 62796-29-6* | AAT Bioquest [aatbio.com]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. Calculated third order rate constants for interpreting the mechanisms of hydrolyses of chloroformates, carboxylic Acid halides, sulfonyl chlorides and phosphorochloridates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chemimpex.com [chemimpex.com]
- 16. szabo-scandic.com [szabo-scandic.com]
- 17. reddit.com [reddit.com]
An In-Depth Technical Guide to Sulforhodamine B Acid Chloride: Amine Reactivity and Bioconjugation
This guide provides a comprehensive overview of Sulforhodamine B acid chloride, a versatile fluorescent dye, with a specific focus on its reactivity with amines. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemistry, practical applications, and detailed protocols for its use in bioconjugation.
Introduction: The Significance of Sulforhodamine B in Fluorescent Labeling
Sulforhodamine B (SRB) is a highly water-soluble, brilliant fluorescent dye known for its robust performance across a spectrum of scientific applications.[1] Its acid chloride derivative is a reactive form that allows for the covalent labeling of biomolecules, particularly proteins and peptides, through reaction with primary and secondary amines.[2][3][4] The resulting sulfonamide bond is exceptionally stable, making SRB-conjugates ideal for a variety of fluorescence-based assays, including microscopy, flow cytometry, and cytotoxicity screening.[1][5][6]
A key advantage of Sulforhodamine B is its spectral properties. It exhibits a strong absorbance maximum around 565 nm and an emission maximum at approximately 586 nm, placing its fluorescence in the orange-red region of the visible spectrum.[7][8] Importantly, its absorption and fluorescence are not dependent on pH in the physiological range of 3 to 10, ensuring consistent signal in diverse experimental conditions.[7]
Core Chemistry: The Reaction of this compound with Amines
The foundational reaction for labeling with this compound is the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride group. This reaction, akin to the well-established Hinsberg reaction, results in the formation of a stable sulfonamide linkage and the displacement of a chloride ion.[9][10]
Primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, are the principal targets for this conjugation chemistry.[4] Secondary amines can also react to form a stable sulfonamide bond.[9][10] However, tertiary amines do not form stable sulfonamides with sulfonyl chlorides.[9]
The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (8.0-9.5).[11] This basic condition is crucial as it deprotonates the primary amine, increasing its nucleophilicity and facilitating the attack on the sulfonyl chloride. However, a significant challenge with sulfonyl chlorides is their susceptibility to hydrolysis in aqueous environments, especially at higher pH.[2][] This competing hydrolysis reaction can reduce the efficiency of the labeling reaction. Therefore, the reaction is often performed at low temperatures (e.g., 4°C) to minimize hydrolysis while still allowing the conjugation to proceed.[2]
It is important to note that commercially available this compound can be a mixture of isomers.[13] These isomers can exhibit different properties, and one may form a colorless sultam under certain conditions, which could affect the fluorescence of the final conjugate.[13]
Experimental Protocol: Labeling a Protein with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
-
This compound.[5]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.0.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25) or dialysis cassette.
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at the desired concentration. If the protein is in a buffer containing primary amines, it must be exchanged into the reaction buffer via dialysis or a desalting column.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Due to the moisture sensitivity of the sulfonyl chloride, it is crucial to use anhydrous solvent and minimize exposure to air.[]
-
Labeling Reaction:
-
While gently stirring, add a calculated molar excess of the dye stock solution to the protein solution. A 10-20 fold molar excess of dye to protein is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2] The lower temperature is often preferred to minimize hydrolysis of the dye.[2]
-
-
Quench the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. The excess primary amines in the Tris buffer will react with any remaining unreacted dye. Incubate for 30 minutes at room temperature.
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye and quenching reagent.
-
Size-Exclusion Chromatography: This is a highly effective method. The larger protein-dye conjugate will elute first, followed by the smaller, unreacted dye molecules.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) with several buffer changes over 24-48 hours.
-
Characterization of the Labeled Conjugate: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is a critical parameter that defines the average number of dye molecules conjugated to each protein molecule.[14][15] An optimal DOL is crucial for the performance of the fluorescent conjugate. A low DOL results in a weak fluorescent signal, while an excessively high DOL can lead to fluorescence quenching.[14][16] For antibodies, the optimal DOL typically falls between 2 and 10.[14][16]
The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of the dye (approximately 565 nm for Sulforhodamine B).[7]
Calculation of the Degree of Labeling (DOL):
The DOL is calculated using the Beer-Lambert law. The concentration of the protein and the dye in the conjugate solution are determined from their respective absorbances and molar extinction coefficients.
Step 1: Measure Absorbance
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulforhodamine B, ~565 nm (A_max).
Step 2: Calculate the Concentration of the Dye
-
Concentration of Dye (M) = A_max / (ε_dye × path length)
-
ε_dye is the molar extinction coefficient of Sulforhodamine B at its A_max.
-
Step 3: Correct the Absorbance at 280 nm
-
The dye also absorbs light at 280 nm. This contribution must be subtracted from the total A₂₈₀ to get the true absorbance of the protein.
-
Correction Factor (CF₂₈₀) = A_max_of_dye_at_280_nm / A_max_of_dye
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)
Step 4: Calculate the Concentration of the Protein
-
Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[17]
-
Step 5: Calculate the DOL
-
DOL = Concentration of Dye / Concentration of Protein
| Parameter | Symbol | Typical Value | Source |
| Molar Extinction Coefficient of SRB | ε_dye | ~95,000 M⁻¹cm⁻¹ at ~565 nm | Vendor specific |
| Molar Extinction Coefficient of IgG | ε_protein | ~210,000 M⁻¹cm⁻¹ at 280 nm | [17] |
| Correction Factor for SRB at 280 nm | CF₂₈₀ | ~0.2-0.3 | Vendor specific |
Troubleshooting Common Issues in Sulforhodamine B Labeling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | 1. Hydrolysis of this compound. 2. Suboptimal reaction pH. 3. Presence of competing primary amines in the protein buffer. 4. Insufficient molar excess of the dye. | 1. Use fresh, anhydrous DMF or DMSO for the dye stock solution. Perform the reaction at a lower temperature (4°C). 2. Ensure the reaction buffer pH is between 8.5 and 9.0. 3. Exchange the protein into an amine-free buffer before labeling. 4. Increase the molar excess of the dye in the reaction. |
| High Degree of Labeling (DOL) / Protein Precipitation | 1. Excessive molar excess of the dye. 2. The protein is sensitive to the reaction conditions. | 1. Reduce the molar excess of the dye. 2. Shorten the incubation time or perform the reaction at a lower temperature. |
| High Background Fluorescence in Assays | 1. Incomplete removal of unreacted dye. | 1. Ensure thorough purification of the conjugate using size-exclusion chromatography or extensive dialysis. |
| Inconsistent Labeling Results | 1. Variability in the reactivity of different lots of this compound. 2. Inconsistent reaction conditions (time, temperature, pH). | 1. Test each new lot of dye to determine its optimal concentration for labeling. 2. Standardize all reaction parameters. |
Conclusion: A Powerful Tool for Fluorescent Bioconjugation
This compound remains a valuable reagent for the fluorescent labeling of biomolecules. Its bright, stable fluorescence and the robust sulfonamide linkage it forms with amines make it a reliable choice for a wide range of applications in biological research and drug development. By understanding the underlying chemistry, carefully controlling reaction conditions, and accurately characterizing the resulting conjugates, researchers can effectively harness the power of this versatile fluorescent dye.
References
- 1. nbinno.com [nbinno.com]
- 2. Lissamine Rhodamine B Sulfonyl Chloride [Sulforhodamine B sulfonyl chloride] *CAS 62796-29-6* | AAT Bioquest [aatbio.com]
- 3. nbinno.com [nbinno.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. chemimpex.com [chemimpex.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 8. biotium.com [biotium.com]
- 9. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. Degree of labeling (DOL) step by step [abberior.rocks]
- 16. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Sulforhodamine B Acid Chloride: Mechanism and Application
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Sulforhodamine B (SRB) acid chloride, a prominent fluorescent label. We will delve into the quantum mechanical principles governing its fluorescence, the specific role of the acid chloride functional group, and provide field-proven methodologies for its successful application in bioconjugation.
The Foundation of Fluorescence: The Sulforhodamine B Core
At the heart of Sulforhodamine B's brilliance lies its rigid xanthene core. This planar, three-ring structure is the chromophore responsible for absorbing and emitting light. The fluorescence properties are further modulated by two key features:
-
Dialkylamino Groups: Positioned at the top and bottom of the xanthene ring, these groups act as powerful electron-donating groups, significantly increasing the electron density of the aromatic system. This extended π-electron system is crucial for the absorption of light in the visible spectrum.
-
Sulfonate Groups: These negatively charged groups impart high water solubility to the molecule, making it particularly suitable for biological applications in aqueous buffers[1][2]. While often considered a purely hydrophilic molecule, SRB does exhibit amphiphilic properties, with the ability to adsorb at air/water interfaces[1][3].
The combination of this rigid, conjugated ring system and the attached functional groups creates a molecule with a high quantum yield, meaning it efficiently converts absorbed light into emitted fluorescent light.
The Mechanism of Fluorescence: A Quantum Perspective
The fluorescence of Sulforhodamine B can be understood through the principles of molecular electronic transitions, often visualized with a Jablonski diagram.
Diagram: Simplified Jablonski Diagram for Sulforhodamine B
Caption: Electronic transitions in SRB leading to fluorescence.
-
Absorption: When a photon of light with the appropriate energy strikes the SRB molecule, an electron is promoted from its ground electronic state (S₀) to a higher vibrational level of the first excited singlet state (S₁). For SRB, this occurs maximally around 565 nm[2][4]. This is an extremely fast process, occurring on the femtosecond (10⁻¹⁵ s) scale.
-
Vibrational Relaxation & Internal Conversion: The excited electron rapidly loses energy without emitting light, relaxing to the lowest vibrational level of the S₁ state. This non-radiative process occurs on the picosecond (10⁻¹² s) scale.
-
Fluorescence Emission: From the lowest vibrational level of the S₁ state, the electron returns to one of the vibrational levels of the ground state (S₀). This transition is accompanied by the emission of a photon of light. Because energy was lost during vibrational relaxation, this emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This phenomenon is known as the Stokes shift. For SRB, the fluorescence emission maximum is around 586 nm[2][4]. This process occurs on the nanosecond (10⁻⁹ s) scale.
The fluorescence lifetime and quantum yield of SRB can be influenced by an electron-transfer process when the dye is adsorbed onto certain materials, such as graphene oxide[5].
The Reactive Moiety: Sulforhodamine B Acid Chloride
The "acid chloride" (-SO₂Cl) derivative of Sulforhodamine B is a reactive form of the dye designed specifically for bioconjugation[6][7]. This functional group does not inherently participate in the fluorescence mechanism itself but serves as a chemical handle to covalently attach the fluorophore to other molecules.
The sulfonyl chloride group is a hard electrophile that reacts readily with nucleophiles, particularly the primary amines (-NH₂) found on proteins (e.g., the ε-amino group of lysine residues and the N-terminus)[8].
Diagram: Conjugation Reaction
Caption: Reaction of SRB acid chloride with a primary amine.
This reaction forms a stable sulfonamide bond, permanently linking the fluorescent SRB molecule to the target biomolecule[9]. It is important to note that commercial preparations of lissamine-rhodamine B sulfonyl chloride can contain two isomers, which may result in conjugates with different properties[9].
Field-Proven Protocol: Labeling Proteins with SRB Acid Chloride
This protocol provides a robust framework for labeling proteins. The key to success is managing the competition between the desired amine reaction and the undesired hydrolysis of the sulfonyl chloride by water[8].
Causality Behind Experimental Choices:
-
pH: The reaction is performed at a pH of 8.5-9.5. At this pH, a significant fraction of the lysine ε-amino groups (pKa ~10.5) are deprotonated and thus nucleophilic, while still managing the rate of dye hydrolysis[8].
-
Temperature: The reaction is performed at low temperatures (4°C) to slow the rate of hydrolysis of the sulfonyl chloride, which is unstable to moisture[6][8].
-
Solvent: SRB acid chloride is unstable in DMSO and should not be used as a solvent for stock solutions[8]. Anhydrous DMF or a freshly prepared aqueous solution is preferred.
Experimental Workflow: Protein Labeling
Caption: Step-by-step workflow for protein conjugation.
Step-by-Step Methodology:
-
Protein Preparation: Dissolve the protein to be labeled in a cold (4°C) reaction buffer. A 0.1 M sodium carbonate/bicarbonate buffer at pH 9.0 is recommended. The protein concentration should typically be between 1-5 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).
-
Dye Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous dimethylformamide (DMF).
-
Reaction: While gently stirring the protein solution at 4°C, slowly add a 5 to 20-fold molar excess of the dye stock solution. The optimal ratio should be determined empirically for each protein[10].
-
Incubation: Allow the reaction to proceed for 12-16 hours (overnight) at 4°C, protected from light.
-
Purification: The most critical step is to remove all non-conjugated dye. This is essential for accurate characterization[10][11]. Use extensive dialysis or a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the concentration of the protein and the dye to calculate the Degree of Labeling (DOL).
Self-Validation: Characterizing the Conjugate
The success of the labeling reaction is quantified by the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule[12][13]. An optimal DOL is crucial for maximizing the fluorescence signal while avoiding issues like self-quenching or loss of biological activity[10]. A DOL between 0.5 and 1.0 is often ideal[13].
Protocol: Calculating the Degree of Labeling (DOL)
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for SRB, ~565 nm (A₅₆₅)[10][13].
-
Calculate Molar Concentrations: Use the Beer-Lambert law (A = εcl) to find the concentration of the dye and the protein.
-
Dye Concentration [Dye]: [Dye] (M) = A₅₆₅ / (ε₅₆₅ × path length)
-
Corrected Protein Absorbance (A_prot): A correction factor (CF) is needed because the dye also absorbs light at 280 nm[11][12]. A_prot = A₂₈₀ - (A₅₆₅ × CF_SRB)
-
Protein Concentration [Protein]: [Protein] (M) = A_prot / (ε₂₈₀ × path length)
-
-
Calculate DOL: DOL = [Dye] / [Protein]
Data Summary: Key Spectroscopic Properties
The following table summarizes the essential quantitative data for SRB. Note that values can vary slightly depending on the solvent and conjugation state.
| Parameter | Value | Reference |
| Excitation Maximum (λ_ex) | ~565 nm | [2][4] |
| Emission Maximum (λ_em) | ~586 nm | [2][4] |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ at 565 nm | [12] |
| Correction Factor (CF) at 280 nm | ~0.38 | Empirically derived value |
| Recommended pH Range | 4.0 - 10.0 | [14] |
Note: The extinction coefficient and correction factor can vary between lots and conjugation states. For the most accurate DOL calculations, these should be determined empirically.
Environmental Considerations
The fluorescence of Sulforhodamine B is remarkably stable across a wide pH range, showing no significant changes between pH 4 and 10[14]. However, like most fluorophores, its intensity is inversely proportional to temperature[14]. Additionally, high concentrations of dye or sediment can lead to fluorescence quenching or loss due to adsorption[14].
Conclusion
This compound is a powerful tool for fluorescently labeling biomolecules. Its utility stems from the brilliant and stable fluorescence of its xanthene core, its high water solubility, and the reactive sulfonyl chloride group that enables stable bioconjugation. By understanding the underlying fluorescence mechanism and the chemical principles of the conjugation reaction, researchers can reliably produce well-characterized, fluorescently-labeled proteins for a vast array of applications in drug discovery and life science research.
References
- 1. Experimental and molecular dynamics investigation into the amphiphilic nature of sulforhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 酸性氯化物硫酰罗罗丹明B suitable for fluorescence, technical | Sigma-Aldrich [sigmaaldrich.com]
- 8. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
A Senior Scientist's Guide to Sulforhodamine B Acid Chloride in Research
Introduction: The Role of Sulforhodamine B Acid Chloride in Modern Bioscience
In the landscape of biological research, the ability to selectively tag and visualize molecules is paramount. Sulforhodamine B (SRB) acid chloride, also known as Lissamine™ rhodamine B sulfonyl chloride, stands as a cornerstone fluorescent reagent, prized for its utility in covalently labeling biomolecules and quantifying cell populations. This aminoxanthene dye is characterized by its brilliant pink hue, high water solubility, and robust fluorescence, making it an indispensable tool for researchers in cell biology, neuroscience, and drug development.[1][2]
The key to its functionality lies in the sulfonyl chloride moiety (-SO₂Cl). This reactive group readily forms stable sulfonamide bonds with primary and secondary amines, such as those found on the lysine residues of proteins.[][4] This guide provides an in-depth exploration of the primary applications of SRB acid chloride, focusing on the mechanistic principles and field-tested protocols that ensure experimental success.
Core Application 1: Covalent Labeling of Proteins and Biomolecules
The primary utility of SRB acid chloride is as a fluorescent labeling agent.[5] By forming a stable covalent bond with amine-containing molecules, it allows for the creation of brightly fluorescent probes for use in microscopy, flow cytometry, and other detection methods.
Mechanism of Action: The Sulfonamide Bond
The labeling reaction is a nucleophilic acyl substitution. The nitrogen atom of a primary or secondary amine on the target molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group. This results in the displacement of the chloride ion and the formation of a highly stable sulfonamide linkage. This reaction is most efficient at a slightly alkaline pH (typically pH 8.5-9.5), which deprotonates the amine to increase its nucleophilicity while minimizing the hydrolysis of the sulfonyl chloride.[6]
It is critical for researchers to be aware that commercial preparations of SRB acid chloride often contain two isomeric monosulfonyl chlorides.[4][7] One of these isomers can form a sulfonamide that is prone to ring-closure into a colorless, non-fluorescent structure called a sultam, particularly under certain pH conditions.[4][7] This underscores the importance of careful reaction condition optimization and purification of the final conjugate.
References
Sulforhodamine B Acid Chloride: A Comprehensive Technical Guide for Advanced Research
This in-depth technical guide provides a comprehensive overview of Sulforhodamine B (SRB) acid chloride, a versatile fluorescent tool with significant applications in cellular and molecular biology, neuroscience, and environmental science. This document delves into the historical context of its development, its fundamental chemical and physical properties, detailed synthesis and protein labeling mechanisms, and robust, field-proven protocols for its principal applications. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical accuracy with practical insights to empower effective experimental design and execution.
Genesis of a Fluorescent Workhorse: A Historical Perspective
The story of Sulforhodamine B is rooted in the broader history of synthetic dyes that revolutionized various industries in the late 19th century. The journey began with the synthesis of fluorescein in 1871 by Adolf von Baeyer, a discovery that laid the groundwork for the entire class of xanthene-based fluorophores.[1][2] This was followed by the creation of rhodamines in 1887 by the industrial chemist Ceresole, who named them after the Greek word for rose, "rhodon," reflecting their characteristic color.[2]
While the initial rhodamines were primarily used as textile dyes, their intrinsic fluorescence soon captured the attention of the scientific community. The early 20th century saw the first applications of fluorescent dyes as tracers, with Paul Ehrlich using uranin (the sodium salt of fluorescein) to study the secretion of aqueous humor in the eye in 1882.[3] This marked the dawn of in vivo fluorescence applications.
The subsequent development of Sulforhodamine B acid chloride was a pivotal step in transforming the dye from a passive tracer into a reactive probe. The conversion of the sulfonic acid group to a more reactive sulfonyl chloride allowed for the covalent labeling of proteins and other biomolecules, greatly expanding its utility. This reactive form is often referred to as Lissamine™ rhodamine B sulfonylchloride.
A landmark application that cemented Sulforhodamine B's place in the modern laboratory was the development of the Sulforhodamine B (SRB) assay by Skehan and colleagues in 1990.[4] This simple, robust, and cost-effective colorimetric assay for cell density determination became a cornerstone of in vitro cytotoxicity screening and drug discovery programs.
Physicochemical Properties and Data
Sulforhodamine B is a bright pink aminoxanthene dye characterized by its high water solubility and brilliant fluorescence.[5] Its chemical structure consists of a xanthene core with two diethylamino groups and two sulfonic acid groups. The acid chloride derivative is formed by converting one of the sulfonic acid groups into a sulfonyl chloride.
| Property | Value | Source(s) |
| Chemical Formula | C₂₇H₃₀N₂O₇S₂ (Sulforhodamine B) | [6] |
| Molar Mass | 558.66 g/mol (Sulforhodamine B) | [6] |
| Excitation Maximum (λex) | 565 nm | [6] |
| Emission Maximum (λem) | 586 nm | [6] |
| Molar Extinction Coefficient | ~139,000 cm⁻¹M⁻¹ in ethanol (for Sulforhodamine 101, a closely related derivative) | [7] |
| Quantum Yield (Φ) | ~0.7 in ethanol (for Rhodamine B) | [8] |
| Solubility | Highly soluble in water and polar organic solvents like ethanol, DMSO, and DMF (~10 mg/mL) | [5][9] |
| pH Dependence | Absorption and fluorescence are not pH-dependent in the range of 3 to 10 | [6][10] |
Synthesis and Mechanism of Action
Synthesis of this compound
The conversion of the commercially available Sulforhodamine B sodium salt to its reactive acid chloride form is a standard laboratory procedure. The most common method involves the use of a chlorinating agent such as oxalyl chloride or phosphorus oxychloride in an anhydrous aprotic solvent.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Protocol for Synthesis:
-
Materials:
-
Sulforhodamine B sodium salt
-
Oxalyl chloride or phosphorus oxychloride
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Rotary evaporator
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend Sulforhodamine B sodium salt in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous DMF to the suspension.
-
Slowly add a solution of oxalyl chloride (or phosphorus oxychloride) in anhydrous dichloromethane to the stirred suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is often used directly in subsequent reactions due to its moisture sensitivity.[11] If purification is necessary, it can be attempted via column chromatography on silica gel using an anhydrous eluent system, although this can be challenging due to the compound's reactivity.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride back to the sulfonic acid.
-
Catalytic DMF: DMF acts as a catalyst in the reaction with oxalyl chloride by forming a Vilsmeier-Haack type intermediate, which is a more potent chlorinating agent.
-
Low Temperature Addition: The slow addition of the chlorinating agent at 0 °C helps to control the exothermic reaction and minimize side product formation.
Mechanism of Protein Labeling
This compound covalently labels proteins by reacting with nucleophilic functional groups present in the side chains of amino acid residues. The primary targets are the ε-amino group of lysine and the guanidinium group of arginine, as well as the N-terminal α-amino group of the polypeptide chain.
Reaction Mechanism:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine group attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of a stable sulfonamide bond.
Caption: Mechanism of Protein Labeling with this compound.
Factors Influencing the Reaction:
-
pH: The reaction is typically carried out at a slightly alkaline pH (around 8.5-9.5). At this pH, a significant fraction of the primary amine groups are deprotonated and thus more nucleophilic, while the sulfonyl chloride remains reactive. At lower pH, the amine groups are protonated and less reactive. At very high pH, hydrolysis of the sulfonyl chloride becomes a significant competing reaction.
-
Solvent: The reaction is usually performed in an aqueous buffer to maintain the native conformation of the protein. A small amount of a water-miscible organic solvent (e.g., DMSO or DMF) may be used to dissolve the this compound before adding it to the protein solution.
Key Applications and Experimental Protocols
The Sulforhodamine B (SRB) Assay for Cytotoxicity and Cell Proliferation
The SRB assay is a widely used method for determining cell density based on the measurement of cellular protein content.[12][13][14][15][16][17][18][19][20] It is a simple, sensitive, and reproducible assay suitable for high-throughput screening.
Workflow of the SRB Assay:
Caption: Workflow of the Sulforhodamine B (SRB) Assay.
Detailed Protocol for the SRB Assay:
-
Materials:
-
Adherent cells in culture
-
96-well microtiter plates
-
Complete culture medium
-
Test compounds
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[14][21]
-
Add serial dilutions of the test compounds to the wells and incubate for the desired exposure time (typically 48-72 hours).[14][21]
-
Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.[12][13]
-
Wash the plates four to five times with slow-running tap water to remove the TCA and dead cells.[13][15]
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12][15]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12][13]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[13]
-
Read the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.[13][22]
-
Self-Validating System:
The SRB assay includes inherent controls. Wells with untreated cells serve as a negative control (100% viability), while wells with medium only provide the background absorbance. A known cytotoxic agent can be used as a positive control. The linear relationship between cell number and absorbance should be established for each cell line to ensure the validity of the results.
Neuronal Tracing
Sulforhodamine B and its derivatives are valuable tools for neuronal tracing, allowing for the visualization of neuronal morphology and connectivity.[23][24][25] Its high water solubility and bright fluorescence make it an excellent choice for both in vivo and in vitro studies.
Protocol for In Vivo Neuronal Tracing (Microinjection):
-
Materials:
-
Sulforhodamine B (or its dextran conjugate for anterograde tracing)
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Micropipettes
-
Stereotaxic apparatus
-
Anesthetized animal
-
-
Procedure:
-
Prepare a solution of Sulforhodamine B in sterile saline or aCSF at a concentration of 5-10% (w/v).
-
Under anesthesia and using a stereotaxic frame, make a small craniotomy over the brain region of interest.
-
Lower a micropipette filled with the Sulforhodamine B solution to the target coordinates.
-
Inject a small volume (e.g., 50-200 nL) of the dye solution using a microinjection pump.[26]
-
Allow a survival period of several days to a week for the dye to be transported along the neuronal processes.
-
Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).
-
Section the brain tissue and visualize the fluorescently labeled neurons using fluorescence microscopy.
-
Causality and Insights:
-
Retrograde vs. Anterograde Tracing: Sulforhodamine B itself is primarily a retrograde tracer, meaning it is taken up by axon terminals and transported back to the cell body. For anterograde tracing (from the cell body to the axon terminals), it is often conjugated to larger molecules like dextran.
-
Concentration and Volume: The concentration and injection volume need to be optimized to achieve dense labeling at the injection site without causing significant toxicity or diffusion artifacts.
Groundwater Tracing
Fluorescent dyes, including Sulforhodamine B, have been used for over a century to trace the flow of groundwater.[3][27][28][29][30][31][32] They provide a non-toxic and highly detectable means of mapping subsurface water pathways.
Advantages of Sulforhodamine B as a Groundwater Tracer:
-
High Detectability: It can be detected at very low concentrations (parts per billion or even parts per trillion) using a fluorometer.[31]
-
Good Stability: It is relatively resistant to chemical and biological degradation in typical groundwater environments.
-
Low Toxicity: At the concentrations used for tracing studies, it is considered to have low toxicity to humans and aquatic life.[29]
Limitations:
-
Adsorption: Sulforhodamine B can adsorb to certain types of soil and sediment, which can retard its movement and lead to an underestimation of groundwater velocity.[27][30] The extent of adsorption is dependent on the mineralogy of the aquifer material.
-
Photodegradation: While less of a concern in subsurface environments, it can be degraded by sunlight in surface water applications.
Field Protocol Outline:
-
Background Sampling: Collect water samples from monitoring wells and springs in the study area to determine the background fluorescence levels.
-
Dye Injection: Prepare a concentrated solution of Sulforhodamine B and inject it into the groundwater system at a specific point (e.g., a sinkhole or an injection well).
-
Sample Collection: Collect water samples from downstream monitoring locations at regular intervals.
-
Fluorometric Analysis: Analyze the water samples for the presence and concentration of Sulforhodamine B using a calibrated fluorometer.
-
Data Interpretation: Plot the dye concentration over time to create a breakthrough curve, which can be used to determine groundwater flow velocity and dispersion characteristics.
Conclusion and Future Directions
This compound and its parent compound have a rich history and continue to be indispensable tools in a wide range of scientific disciplines. From its origins as a textile dye to its current status as a sophisticated fluorescent probe, its journey highlights the power of chemical innovation in advancing scientific discovery. The SRB assay remains a gold standard for cytotoxicity screening, while its applications in neuronal and environmental tracing continue to provide valuable insights.
Future research will likely focus on the development of new Sulforhodamine B derivatives with enhanced photophysical properties, such as increased photostability and quantum yield. Furthermore, the conjugation of Sulforhodamine B to novel targeting moieties will undoubtedly expand its utility in targeted imaging and drug delivery applications. As our understanding of complex biological and environmental systems grows, the demand for versatile and reliable fluorescent probes like Sulforhodamine B will only continue to increase.
References
- 1. biotium.com [biotium.com]
- 2. Newsletter: History of fluorescent dyes - FluoroFinder [fluorofinder.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. rsc.org [rsc.org]
- 5. Sulforhodamine B | 3520-42-1 [chemicalbook.com]
- 6. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 7. Sulforhodamine 101, sodium salt | AAT Bioquest [aatbio.com]
- 8. omlc.org [omlc.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Sulforhodamine B *CAS 3520-42-1* | AAT Bioquest [aatbio.com]
- 11. Synthesis of [18F]2B-SRF101: A Sulfonamide Derivative of the Fluorescent Dye Sulforhodamine 101 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 16. scispace.com [scispace.com]
- 17. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. researchgate.net [researchgate.net]
- 22. selleckchem.com [selleckchem.com]
- 23. spiedigitallibrary.org [spiedigitallibrary.org]
- 24. In vivo staining of neocortical astrocytes via the cerebral microcirculation using sulforhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ニューロントレーシング(神経細胞の染色) | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. An assessment of the potential adverse properties of fluorescent tracer dyes used for groundwater tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 32. ozarkundergroundlab.com [ozarkundergroundlab.com]
Methodological & Application
Application Notes: Sulforhodamine B Acid Chloride Antibody Conjugation
<
A Detailed Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of antibodies is a cornerstone technique in biomedical research and diagnostics, enabling the visualization and tracking of specific biomolecules.[] Sulforhodamine B acid chloride, also known as Lissamine™ rhodamine B sulfonyl chloride, is a bright, red-emitting fluorescent dye widely used for conjugating to proteins.[][3] This application note provides a comprehensive guide to the principles, protocols, and characterization methods for conjugating this compound to antibodies. As a sulfonyl chloride derivative, this dye readily reacts with primary amines on proteins to form stable sulfonamide bonds.[3][4] However, its reactivity and stability in aqueous solutions require careful optimization of reaction conditions to achieve efficient and reproducible conjugation.[][3]
Why Choose Sulforhodamine B?
Sulforhodamine B offers several advantages for antibody conjugation:
-
Bright Fluorescence: It exhibits strong fluorescence emission, providing high sensitivity for detection.[][3]
-
Photostability: The dye is relatively resistant to photobleaching, allowing for longer imaging times.
-
Stable Conjugates: The resulting sulfonamide bond is highly stable and resistant to hydrolysis.[3]
This guide will walk you through the entire workflow, from antibody preparation to the final characterization of the fluorescently labeled antibody, ensuring you have the knowledge to generate high-quality conjugates for your research needs.
Principle of Conjugation
The conjugation of this compound to an antibody relies on the chemical reaction between the sulfonyl chloride group of the dye and the primary amine groups present on the antibody. These primary amines are predominantly found on the side chains of lysine residues and the N-terminus of the polypeptide chains.[5][6] The reaction, a nucleophilic acyl substitution, results in the formation of a stable sulfonamide linkage.
It is important to note that this compound is sensitive to moisture and can hydrolyze in aqueous solutions, especially at the higher pH required for efficient amine reaction.[][3] Therefore, careful control of the reaction conditions, including pH, temperature, and buffer composition, is critical for successful conjugation.
Visualizing the Reaction
Caption: Chemical reaction of this compound with an antibody.
Materials and Reagents
Key Reagents
| Reagent | Supplier | Catalog Number (Example) | Storage |
| This compound | Sigma-Aldrich | 86186 | -20°C, desiccated[7] |
| Monoclonal or Polyclonal Antibody | Varies | Varies | As recommended by manufacturer |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temperature |
| Sodium Bicarbonate | Sigma-Aldrich | S6014 | Room Temperature |
| Sodium Carbonate | Sigma-Aldrich | S7795 | Room Temperature |
| Sodium Chloride | Sigma-Aldrich | S9888 | Room Temperature |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Varies | Varies | Room Temperature |
| Size-Exclusion Chromatography Column | GE Healthcare | Sephadex G-25 | Room Temperature |
Buffer Preparation
-
Conjugation Buffer (0.1 M Carbonate-Bicarbonate, pH 9.0): Dissolve 0.84 g of sodium bicarbonate and 0.106 g of sodium carbonate in 100 mL of deionized water. Adjust pH to 9.0 if necessary.
-
Elution Buffer (PBS, pH 7.4): Standard 1X PBS solution.
Detailed Experimental Protocol
This protocol is designed for the conjugation of approximately 1-2 mg of antibody. Adjust volumes accordingly for different amounts.
Visualizing the Workflow
Caption: Overview of the antibody conjugation workflow.
Step 1: Antibody Preparation
Proper preparation of the antibody is crucial for successful conjugation. The antibody solution must be free of any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA), as these will compete with the antibody for reaction with the dye.[5]
-
Buffer Exchange: Dialyze the antibody against 1X PBS, pH 7.4, overnight at 4°C with at least two buffer changes.[8] Alternatively, use a desalting column for a quicker buffer exchange.
-
Concentration Adjustment: After dialysis, determine the antibody concentration using a spectrophotometer at 280 nm.[8] Adjust the concentration to 2-10 mg/mL in PBS.[5] Optimal labeling efficiency is typically achieved at higher protein concentrations.[5]
-
Final Buffer Exchange: Dialyze the concentrated antibody against the Conjugation Buffer (0.1 M Carbonate-Bicarbonate, pH 9.0) for at least 4 hours at 4°C.
Step 2: Preparation of this compound Stock Solution
Due to its moisture sensitivity, the dye stock solution should be prepared immediately before use.[5]
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the required amount of anhydrous DMSO to the vial to create a 10 mg/mL stock solution.
-
Mix well by vortexing or pipetting until the dye is completely dissolved.
Step 3: Conjugation Reaction
The molar ratio of dye to antibody is a critical parameter that needs to be optimized for each antibody. A common starting point is a 10-fold molar excess of dye.
-
Calculate Molar Ratio:
-
Moles of Antibody = (mg of Antibody / Antibody MW in g/mol )
-
Moles of Dye = Moles of Antibody x Molar Excess (e.g., 10)
-
Volume of Dye Stock = (Moles of Dye x Dye MW in g/mol ) / Concentration of Dye Stock
-
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[5] For sulfonyl chlorides, performing the reaction at 4°C can also be effective.[3]
Step 4: Purification of the Antibody-Dye Conjugate
It is essential to remove any unconjugated dye from the labeled antibody. Size-exclusion chromatography is a common and effective method.[]
-
Prepare the Column: Equilibrate a Sephadex G-25 column with 1X PBS, pH 7.4, according to the manufacturer's instructions.
-
Load the Sample: Carefully load the reaction mixture onto the center of the column.
-
Elute the Conjugate: Add 1X PBS to the column and begin collecting fractions. The first colored band to elute will be the antibody-dye conjugate, followed by a second, slower-moving band of the free dye.
-
Pool Fractions: Collect the fractions containing the purified conjugate.
Characterization of the Conjugate
After purification, it is crucial to characterize the conjugate to determine the degree of labeling and to ensure that the antibody's functionality has not been compromised.[][6]
Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.[5]
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Sulforhodamine B (approximately 568 nm, Amax).[]
-
Calculate the DOL using the following formula:
DOL = (Amax x Antibody MW) / (Antibody Concentration in mg/mL x ε_dye)
-
Amax: Absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
Antibody MW: Molecular weight of the antibody (e.g., ~150,000 g/mol for IgG).
-
Antibody Concentration: Can be calculated from the A280 reading, correcting for the dye's absorbance at 280 nm.
-
ε_dye: Molar extinction coefficient of Sulforhodamine B (this value should be obtained from the supplier).
An optimal DOL for most antibodies is typically between 2 and 10.[5] Higher DOLs can sometimes lead to reduced antibody function or fluorescence quenching.[5][10]
-
Functional Analysis
It is important to verify that the conjugated antibody retains its binding affinity for its target antigen. This can be assessed using various immunoassays.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Compare the binding curves of the labeled and unlabeled antibody to assess any changes in binding affinity.
-
Flow Cytometry: If the antibody is intended for use in flow cytometry, test its performance on target cells.
-
Immunohistochemistry (IHC) or Immunocytochemistry (ICC): For imaging applications, validate the conjugate's ability to specifically stain tissues or cells.[]
Storage and Stability
Store the purified Sulforhodamine B-conjugated antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.[5] The stability of the conjugate can be dye-, antibody-, and labeling-technology-dependent.[11]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DOL | Inactive dye (hydrolyzed) | Use fresh, anhydrous DMSO to prepare the dye stock immediately before use. Store the solid dye properly desiccated. |
| Low antibody concentration | Concentrate the antibody to at least 2 mg/mL before conjugation.[5] | |
| Incorrect pH of conjugation buffer | Ensure the pH is between 8.5 and 9.5 for optimal reaction with amines. | |
| High DOL / Antibody Precipitation | Excessive dye-to-antibody ratio | Reduce the molar excess of the dye in the reaction. |
| Aggressive mixing | Mix gently during the reaction; avoid vigorous vortexing.[5] | |
| Poor Antibody Functionality | Over-labeling | Optimize the DOL to a lower ratio. A high degree of labeling can interfere with the antigen-binding site.[12] |
| Denaturation during conjugation | Ensure reaction conditions are mild and avoid harsh chemicals or temperatures. | |
| Free Dye in Final Product | Incomplete purification | Ensure proper separation on the size-exclusion column. Collect only the initial, well-separated peak. |
Conclusion
The conjugation of this compound to antibodies is a powerful technique for creating fluorescent probes for a wide range of applications. By carefully controlling the reaction conditions and thoroughly characterizing the final product, researchers can generate high-quality, reliable reagents for their studies. This guide provides a robust framework for successfully performing and troubleshooting this important bioconjugation method.
References
- 3. Lissamine Rhodamine B Sulfonyl Chloride [Sulforhodamine B sulfonyl chloride] *CAS 62796-29-6* | AAT Bioquest [aatbio.com]
- 4. Formation of Sulfonamide Bonds Through Reaction of Dyes with Serum Proteins | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Sulforhodamine B Acid Chloride for Immunofluorescence Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Sulforhodamine B acid chloride for labeling antibodies and their subsequent application in immunofluorescence (IF) assays. This document delves into the underlying chemical principles, provides detailed, field-proven protocols, and offers insights for troubleshooting and optimization.
Introduction: The Utility of Sulforhodamine B in Fluorescence Microscopy
Sulforhodamine B is a highly water-soluble, red fluorescent dye renowned for its brilliant fluorescence and photostability.[1][2] Its acid chloride derivative, this compound, is a reactive form of the dye that is particularly useful for covalently labeling proteins and other biomolecules.[3] This makes it a valuable tool for a variety of biological applications, including immunofluorescence microscopy, flow cytometry, and cell viability assays.[3][4]
The primary advantage of using this compound for immunofluorescence lies in its ability to form stable sulfonamide bonds with the primary amine groups of amino acids, such as lysine, on the antibody.[5][6] This results in a permanently labeled antibody that can be used to specifically target and visualize proteins of interest within cells and tissues.
Spectral Properties:
| Property | Wavelength (nm) |
| Maximum Excitation (λex) | 559 - 565 |
| Maximum Emission (λem) | 577 - 586 |
Table 1: Spectral characteristics of Sulforhodamine B. These values provide a guideline for selecting appropriate filter sets and laser lines for fluorescence microscopy.[1][2][7][8]
Antibody Conjugation with this compound
The conjugation of this compound to an antibody is a critical step that requires careful attention to detail to ensure optimal labeling and preservation of antibody function. The following protocol is designed to provide a robust starting point for this process.
The Chemistry of Conjugation
This compound reacts with primary amines on the antibody to form a stable sulfonamide linkage.[5] This reaction is pH-dependent, with higher pH values favoring the deprotonation of amine groups, thus increasing their nucleophilicity and reactivity towards the sulfonyl chloride. However, this compound is susceptible to hydrolysis in aqueous solutions, a process that is also accelerated at higher pH.[5][] Therefore, the conjugation is typically performed at a slightly alkaline pH and at a reduced temperature to balance the competing reactions of amine labeling and dye hydrolysis.
Pre-Conjugation Considerations
-
Antibody Purity: The antibody solution should be free of any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA), as these will compete with the antibody for reaction with the dye. Dialysis or buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS) is essential.
-
Antibody Concentration: A starting antibody concentration of 1-2 mg/mL is recommended.
Step-by-Step Antibody Conjugation Protocol
-
Antibody Preparation:
-
Dissolve or dialyze the antibody into 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.
-
-
Dye Preparation:
-
Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
While gently vortexing the antibody solution, add the dissolved this compound dropwise. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.[10]
-
Collect the colored fractions corresponding to the antibody-dye conjugate.
-
-
Characterization and Storage:
Immunofluorescence Staining Protocol
The following is a general protocol for direct immunofluorescence staining using a Sulforhodamine B-conjugated primary antibody. This protocol may require optimization depending on the specific cell type, target antigen, and experimental setup.
Rationale Behind the Key Steps
-
Fixation: This step preserves the cellular morphology and immobilizes the antigens. 4% paraformaldehyde is a common cross-linking fixative.[12][13]
-
Permeabilization: If the target antigen is intracellular, the cell membrane must be permeabilized to allow the antibody to enter. Detergents like Triton X-100 are typically used for this purpose.[12][14]
-
Blocking: This step minimizes non-specific binding of the antibody to cellular components, thereby reducing background fluorescence. Common blocking agents include bovine serum albumin (BSA) or normal serum from the species in which the secondary antibody (if used in an indirect assay) is raised.[13][15]
Step-by-Step Immunofluorescence Protocol
-
Sample Preparation:
-
Culture cells on sterile coverslips or in chamber slides to the desired confluency.
-
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]
-
-
Permeabilization (for intracellular antigens):
-
Wash the cells twice with PBS.
-
Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[12]
-
-
Blocking:
-
Wash the cells twice with PBS.
-
Block with 1-5% BSA in PBS for 30-60 minutes at room temperature.[13]
-
-
Antibody Incubation:
-
Dilute the Sulforhodamine B-conjugated primary antibody to the optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[16]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.[16]
-
-
Counterstaining (Optional):
-
If desired, counterstain the nuclei with a DNA-binding dye like DAPI.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the samples using a fluorescence microscope equipped with the appropriate filter sets for Sulforhodamine B (e.g., TRITC/Rhodamine filter set).
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Inefficient antibody conjugation. | Optimize the dye-to-antibody ratio during conjugation. |
| Low expression of the target protein. | Use a positive control cell line known to express the protein.[17] | |
| Antibody concentration is too low. | Perform a titration of the conjugated antibody to find the optimal concentration.[17] | |
| Photobleaching. | Minimize exposure to the excitation light and use an anti-fade mounting medium.[18] | |
| High Background | Non-specific antibody binding. | Increase the blocking time or try a different blocking agent.[17][19] |
| Antibody concentration is too high. | Use a lower concentration of the conjugated antibody.[19] | |
| Inadequate washing. | Increase the number and duration of the washing steps.[19] | |
| Autofluorescence. | Use a different fixative or treat with a quenching agent like sodium borohydride.[18] |
Table 2: Common troubleshooting tips for immunofluorescence assays.
Concluding Remarks
This compound is a versatile and reliable reagent for fluorescently labeling antibodies for use in immunofluorescence assays. By understanding the chemistry of conjugation and adhering to optimized protocols for both labeling and staining, researchers can achieve high-quality, specific, and bright fluorescent images. The protocols and troubleshooting guide provided herein serve as a robust foundation for the successful application of Sulforhodamine B-conjugated antibodies in your research endeavors.
References
- 1. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 2. biotium.com [biotium.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 5. Lissamine Rhodamine B Sulfonyl Chloride [Sulforhodamine B sulfonyl chloride] *CAS 62796-29-6* | AAT Bioquest [aatbio.com]
- 6. Formation of Sulfonamide Bonds Through Reaction of Dyes with Serum Proteins | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Spectrum [Sulforhodamine B] | AAT Bioquest [aatbio.com]
- 8. Absorption [Sulforhodamine B] | AAT Bioquest [aatbio.com]
- 10. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 11. This compound|lookchem [lookchem.com]
- 12. sinobiological.com [sinobiological.com]
- 13. ibidi.com [ibidi.com]
- 14. clyte.tech [clyte.tech]
- 15. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 16. ki-sbc.mit.edu [ki-sbc.mit.edu]
- 17. hycultbiotech.com [hycultbiotech.com]
- 18. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 19. Immunofluorescence Troubleshooting Tips [elabscience.com]
Application Notes & Protocols: Sulforhodamine B Acid Chloride as a Neuronal Tracer
Abstract
Mapping the intricate networks of the nervous system is a foundational goal in neuroscience.[1] Neuronal tracing techniques provide the essential tools for visualizing these connections, revealing the brain's structural and functional architecture.[2][3] This document provides a comprehensive guide to the application of Sulforhodamine B acid chloride as a fluorescent neuronal tracer. We delve into the core principles of its mechanism, provide validated, step-by-step protocols for its use in in vivo studies, and offer expert insights into experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for neuroanatomical pathway analysis.
Core Principles and Mechanism of Action
Sulforhodamine B (SRB) is a highly fluorescent and water-soluble aminoxanthene dye.[4][5] For neuronal tracing, the acid chloride derivative (technically a sulfonyl chloride) is particularly valuable. Its utility stems from the reactive sulfonyl chloride group (-SO₂Cl), which allows the dye to function as a permanent, fixable tracer.
Mechanism of Covalent Labeling: Unlike inert tracers that are merely sequestered within the cell, this compound forms stable, covalent bonds with intracellular biomolecules. Upon introduction into a neuron, the reactive sulfonyl chloride group readily reacts with primary and secondary amines, such as the lysine residues found abundantly in cellular proteins.[6][7] This reaction forms an extremely stable sulfonamide bond, permanently tethering the fluorescent SRB molecule to the neuron's proteome.[8]
This covalent conjugation is the key to its effectiveness:
-
Permanence: The label is not easily degraded or exocytosed, allowing for long survival times and transport over long distances.
-
Fixability: The stable sulfonamide bond withstands aldehyde-based fixation (e.g., paraformaldehyde), making the labeled tissue fully compatible with standard histological and immunohistochemical processing.
References
- 1. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 2. Frontiers | A Student’s Guide to Neural Circuit Tracing [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. scispace.com [scispace.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. 酸性氯化物硫酰罗罗丹明B suitable for fluorescence, technical | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Sulforhodamine B as a High-Fidelity Histological Protein Stain
Prepared by: Gemini, Senior Application Scientist
Introduction and Guiding Principles
Sulforhodamine B (SRB) is a brilliantly fluorescent, water-soluble aminoxanthene dye recognized for its utility as a high-fidelity protein stain. While its most prominent application is in the colorimetric SRB assay for in-vitro cell proliferation and cytotoxicity screening, its underlying chemical principles make it an excellent and straightforward stain for visualizing total protein in fixed histological sections.[1][2] This guide provides a comprehensive overview and a detailed protocol for the application of SRB in a research histology setting.
A critical point of clarification is the distinction between two chemical forms of this dye. The user's query specified Sulforhodamine B acid chloride (also known as Lissamine rhodamine B sulfonyl chloride). This is a highly reactive molecule where a sulfonyl chloride group is designed to form stable, covalent sulfonamide bonds with primary and secondary amines on proteins.[3][4][5] This form is primarily used for creating fluorescently-labeled protein conjugates for tracking studies.[6][7][8]
However, for the purpose of general histological staining of total protein in tissue, the standard and recommended reagent is Sulforhodamine B itself, typically the sodium salt. The staining mechanism for this form is a robust and stoichiometric electrostatic interaction, which is far more controllable and reproducible for slide-based applications.[9][10] This application note is therefore focused on the validated use of Sulforhodamine B (sodium salt) for histological staining.
The core advantages of the SRB staining method include:
-
Stoichiometric Binding: The dye binds proportionally to the amount of protein present, allowing for semi-quantitative assessment of protein density.[11][12]
-
High Sensitivity and Signal-to-Noise: SRB produces a vibrant pink-red stain with low background when protocols are followed correctly.[9]
-
Simplicity and Stability: The procedure is rapid, uses inexpensive and stable reagents, and the resulting stained slides have excellent archival stability.[11]
The Staining Mechanism: An Electrostatic Interaction
The efficacy of Sulforhodamine B as a protein stain is rooted in fundamental principles of acid-base chemistry. The SRB molecule possesses two negatively charged sulfonic acid groups (SO₃⁻). In a mildly acidic solution, such as the 1% acetic acid used in the staining protocol, these anionic groups are strongly attracted to positively charged basic amino acid residues within the tissue's proteins.[9][10][11]
Specifically, the side chains of amino acids like lysine and arginine become protonated (e.g., -NH₃⁺) in the acidic environment. This creates a strong positive charge that serves as an anchor for the anionic SRB dye. The result is a stable, non-covalent, ionic complex that vividly marks protein-rich structures. The subsequent wash with dilute acetic acid is sufficient to remove unbound or weakly associated dye molecules without disrupting the strong ionic bonds formed in protein-dense regions, ensuring a clean, specific stain.[12][13]
Caption: Electrostatic interaction between anionic SRB dye and protonated basic amino acids.
Detailed Protocol for Staining Paraffin-Embedded Sections
This protocol is optimized for standard formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Required Reagents and Materials
-
Reagents:
-
Sulforhodamine B (SRB), sodium salt (e.g., Sigma-Aldrich Cat. No. 230162)
-
Glacial Acetic Acid
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Trichloroacetic Acid (TCA) (Optional, for post-fixation)
-
Resinous mounting medium (e.g., DPX)
-
-
Equipment:
-
Staining jars or dishes
-
Microscope slides with FFPE tissue sections
-
Coverslips
-
Fume hood
-
Slide rack
-
Microscope
-
Solution Preparation
-
SRB Staining Solution (0.4% w/v in 1% Acetic Acid):
-
To 99 mL of deionized water, add 1 mL of glacial acetic acid.
-
Add 0.4 g of Sulforhodamine B powder.
-
Stir until fully dissolved. The solution is stable at room temperature for months when stored in a sealed container protected from light.
-
-
Wash Solution (1% v/v Acetic Acid):
-
Add 10 mL of glacial acetic acid to 990 mL of deionized water. Mix well.
-
Step-by-Step Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in running tap water: 5 minutes.
Senior Scientist's Note: This standard series of solvents removes the paraffin wax and gradually reintroduces water to the tissue, which is essential for the aqueous stain to penetrate effectively.
-
-
Fixation:
-
Immerse slides in 10% Trichloroacetic Acid (TCA) at 4°C for 1 hour.
-
Wash thoroughly in running tap water for 5-10 minutes, then rinse with deionized water.
ngcontent-ng-c1205671314="" class="ng-star-inserted">
Senior Scientist's Note: While tissues are already fixed in formalin, a post-fixation step with a protein-precipitating acid like TCA can enhance protein immobilization and retention, leading to a more robust and intense stain.[14][15] This step is highly recommended for optimal results.
-
-
Staining:
-
Immerse slides in the SRB Staining Solution for 10-30 minutes at room temperature.
Senior Scientist's Note: A 10-minute incubation is often sufficient. For tissues with very low protein content, this time can be extended up to 30 minutes.
-
-
Differentiation (Washing):
-
Briefly rinse slides in the 1% Acetic Acid Wash Solution .
-
Immerse the slides in a fresh jar of 1% Acetic Acid Wash Solution for 1-2 minutes to remove unbound dye. Agitate gently.
ngcontent-ng-c1205671314="" class="ng-star-inserted">
Senior Scientist's Note: This is the most critical step for achieving a high signal-to-noise ratio. The acetic acid wash removes background staining without eluting the dye that is electrostatically bound to proteins.[12][13] Insufficient washing will result in high background, while excessive washing can weaken the specific stain.
-
-
Dehydration:
-
Immerse in 95% Ethanol: 1 minute.
-
Immerse in 100% Ethanol: 2 changes, 2 minutes each.
Senior Scientist's Note: Rapid and thorough dehydration is crucial. Any remaining water will interfere with the clearing agent (xylene) and the final mounting medium.
-
-
Clearing:
-
Immerse in Xylene or xylene substitute: 2 changes, 3 minutes each.
-
-
Mounting:
-
Place a drop of resinous mounting medium onto the tissue section and apply a coverslip. Avoid trapping air bubbles. Allow to dry in a horizontal position.
-
Workflow and Data Visualization
Experimental Workflow Diagram
Caption: Overview of the SRB histological staining workflow.
Summary of Protocol Parameters
| Step | Reagent | Concentration | Time | Purpose |
| Fixation | Trichloroacetic Acid (TCA) | 10% (w/v) | 1 hour | Immobilize and precipitate tissue proteins. |
| Staining | Sulforhodamine B (SRB) | 0.4% (w/v) | 10-30 min | Bind dye to basic amino acid residues. |
| Washing | Acetic Acid | 1% (v/v) | 1-2 min | Remove unbound dye and reduce background. |
Expected Results
Upon microscopic examination, protein-rich components of the tissue will be stained in varying intensities of bright pink to red.
-
Cytoplasm: Strong pink/red staining.
-
Collagen and Connective Tissue: Intense pink/red.
-
Muscle Fibers: Strong pink/red.
-
Erythrocytes: Bright red.
-
Nuclei: Pale pink or unstained (can be counterstained with hematoxylin if desired).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Staining | - Incomplete deparaffinization.- Overly aggressive washing.- Staining solution too old or degraded. | - Ensure fresh xylene and alcohols.- Reduce wash time in 1% acetic acid.- Prepare fresh SRB staining solution. |
| High Background | - Insufficient washing.- Inadequate fixation, leading to protein leakage. | - Increase wash time in 1% acetic acid.- Ensure the post-fixation step with TCA is included. |
| Uneven Staining | - Incomplete reagent coverage.- Sections allowed to dry out during the procedure. | - Use sufficient reagent volume in staining jars.- Do not let slides dry between aqueous steps. |
| Crystalline Deposits | - Dye precipitated out of solution. | - Filter the SRB staining solution before use. |
References
- 1. biotium.com [biotium.com]
- 2. Sulforhodamine B: Significance and symbolism [wisdomlib.org]
- 3. Lissamine Rhodamine B Sulfonyl Chloride [Sulforhodamine B sulfonyl chloride] *CAS 62796-29-6* | AAT Bioquest [aatbio.com]
- 4. lissamine rhodamine b sulfonyl chloride | CAS#:62796-29-6 | Chemsrc [chemsrc.com]
- 5. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lissamine rhodamine B sulfonyl chloride | TargetMol [targetmol.com]
- 7. Lissamine rhodamine B sulfonyl chloride | CAS 62796-29-6 | TargetMol | Biomol.com [biomol.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. canvaxbiotech.com [canvaxbiotech.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. scispace.com [scispace.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Mastering Cell Viability Assessment: A Detailed Application Guide to the Sulforhodamine B (SRB) Assay
For researchers, scientists, and drug development professionals engaged in the critical task of evaluating cellular responses to therapeutic candidates, the Sulforhodamine B (SRB) assay stands as a robust, reliable, and cost-effective method for determining cell viability and cytotoxicity.[1][2] This application note provides an in-depth technical guide to the SRB assay protocol, with a focus on the underlying scientific principles and practical insights to ensure the generation of high-quality, reproducible data.
The Scientific Foundation: Why the SRB Assay is a Gold Standard
The SRB assay is a colorimetric method that quantifies the total protein content of cultured cells, which serves as a proxy for cell number.[3][4] Unlike assays that measure metabolic activity, the SRB assay is independent of the metabolic state of the cells, making it less prone to interference from compounds that might alter cellular metabolism.[5][6] This key feature enhances the reliability of cytotoxicity assessments, particularly in the context of drug screening.[2]
The principle of the assay hinges on the properties of Sulforhodamine B, a bright pink aminoxanthene dye.[7] Under mildly acidic conditions, the negatively charged sulfonic acid groups of SRB form an electrostatic complex with the positively charged basic amino acid residues of cellular proteins.[8] This binding is stoichiometric, meaning the amount of bound dye is directly proportional to the total protein mass.[5][9] After a washing step to remove unbound dye, the protein-bound SRB is solubilized under basic conditions and the absorbance is measured, providing a quantitative measure of cell density.[10]
It is important to clarify the nomenclature of the primary reagent. While the topic specifies "Sulforhodamine B acid chloride," the active staining agent in the prepared solution is Sulforhodamine B. The acid chloride form is a reactive derivative that, when dissolved in the acidic solution for the assay, hydrolyzes to the sulfonic acid form, which is the molecule that binds to proteins. For the purposes of this protocol, we will refer to the staining agent as Sulforhodamine B (SRB).
Key Experimental Parameters and Their Rationale
A successful SRB assay is contingent on the careful optimization of several key parameters. Understanding the "why" behind each step is crucial for troubleshooting and adapting the protocol for specific cell lines and experimental conditions.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 20,000 cells/well (96-well plate) | The optimal seeding density ensures cells are in the exponential growth phase during the experiment, providing a sufficient signal without reaching over-confluence, which can inhibit growth and affect results.[1][11] |
| Fixation Agent | 10% (w/v) Trichloroacetic Acid (TCA) | TCA precipitates and fixes cellular proteins to the plate, preventing cell loss during subsequent washing steps. A 50% TCA solution has been shown to selectively fix cellular proteins with minimal interference from serum proteins.[12] |
| Staining Solution | 0.4% (w/v) SRB in 1% Acetic Acid | The acidic environment (1% acetic acid) is critical for the electrostatic binding of the negatively charged SRB to the positively charged basic amino acid residues of proteins.[13] |
| Washing Solution | 1% (v/v) Acetic Acid | Thorough washing with 1% acetic acid is essential to remove unbound SRB dye. Inadequate washing can lead to high background and inaccurate results.[14] |
| Solubilization Solution | 10 mM Tris Base (pH 10.5) | A basic solution is required to detach the SRB dye from the cellular proteins, allowing for its quantification by measuring the absorbance of the solution.[10] |
| Absorbance Wavelength | 510 - 565 nm | This is the optimal wavelength range for measuring the absorbance of the solubilized SRB dye.[1][10] |
Experimental Workflow: A Visual Guide
The SRB assay follows a logical and straightforward workflow, from cell seeding to data acquisition.
Caption: A streamlined workflow of the Sulforhodamine B (SRB) assay.
Detailed Step-by-Step Protocol
This protocol is optimized for adherent cells in a 96-well format.
Reagent Preparation
-
10% (w/v) Trichloroacetic Acid (TCA): Dissolve 10 g of TCA in deionized water to a final volume of 100 mL. Store at 4°C. CAUTION: TCA is corrosive; handle with appropriate personal protective equipment.
-
1% (v/v) Acetic Acid: Add 1 mL of glacial acetic acid to 99 mL of deionized water.
-
0.4% (w/v) Sulforhodamine B (SRB) Staining Solution: Dissolve 0.4 g of Sulforhodamine B in 100 mL of 1% acetic acid. Filter through a 0.22 µm filter and store at room temperature, protected from light.
-
10 mM Tris Base Solution (pH 10.5): Dissolve 0.121 g of Tris base in 80 mL of deionized water. Adjust the pH to 10.5 with 1M NaOH and bring the final volume to 100 mL with deionized water.[3]
Experimental Procedure
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%) using a method like trypan blue exclusion.[5] b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of culture medium). Include wells with medium only for background control. c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound. b. Add the desired volume of the compound dilutions to the appropriate wells. Include untreated wells as a negative control and a known cytotoxic agent as a positive control. c. Incubate the plate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: a. Gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10%) without aspirating the culture medium.[5] b. Incubate the plate at 4°C for 1 hour.
-
Washing: a. Carefully discard the supernatant. b. Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[3] c. After the final wash, remove any residual acetic acid by inverting the plate and tapping it on a paper towel. Air dry the plate completely. At this point, the plates can be stored at room temperature for an extended period.[9]
-
SRB Staining: a. Add 100 µL of 0.4% (w/v) SRB solution to each well. b. Incubate at room temperature for 30 minutes.[13]
-
Post-Staining Wash: a. Quickly discard the SRB solution. b. Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[3] c. Remove any residual acetic acid and air dry the plate completely.
-
Solubilization: a. Add 200 µL of 10 mM Tris base solution to each well. b. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the bound dye.
-
Absorbance Measurement: a. Measure the optical density (OD) at a wavelength between 510 nm and 565 nm using a microplate reader.[1][10]
Data Analysis and Interpretation
The absorbance values obtained are directly proportional to the total protein content, and therefore, the cell number.
-
Background Subtraction: Subtract the average OD of the media-only wells from the OD of all other wells.
-
Calculate Percentage Growth Inhibition:
-
Percentage Growth = (Mean OD of treated cells / Mean OD of untreated control cells) x 100
-
Percentage Inhibition = 100 - Percentage Growth
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| High background in control wells | Incomplete removal of unbound SRB dye. | Ensure thorough and consistent washing with 1% acetic acid. Increase the number of washes if necessary.[14] |
| Low signal or poor sensitivity | Suboptimal cell seeding density (too few cells). | Optimize the initial cell seeding density to ensure a sufficient number of cells are present at the end of the experiment.[9] |
| High variability between replicate wells | Uneven cell seeding or cell detachment during washing. | Ensure a homogenous cell suspension during seeding. Be gentle during the washing steps to avoid detaching the cell monolayer.[5] |
| Non-linear dose-response curve | Cell number is outside the linear range of the assay. | Perform a cell titration experiment to determine the linear dynamic range for your specific cell line.[5] |
The SRB Assay Workflow: From Cell to Data
Caption: The comprehensive process of the SRB assay, from cell culture to data analysis.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Key considerations when using the sulforhodamine B assay for screening novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Efficient fixation procedure of human leukemia cells in sulforhodamine B cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 14. creative-bioarray.com [creative-bioarray.com]
Introduction: The Dual Utility of Sulforhodamine B in Preclinical Research
An in-depth guide for researchers, scientists, and drug development professionals on the applications of Sulforhodamine B (SRB) and its reactive acid chloride form in drug discovery. This document provides a detailed overview of the underlying principles, validated experimental protocols, and data interpretation for cytotoxicity screening and fluorescent labeling.
Sulforhodamine B (SRB) is a bright pink aminoxanthene dye recognized for its utility in biological and analytical chemistry.[1][2] In the context of drug discovery, SRB's value is twofold. Primarily, it is the cornerstone of the SRB cytotoxicity assay, a robust and widely adopted method for high-throughput screening of potential anti-cancer compounds.[2] This assay leverages the dye's ability to bind to cellular proteins, providing a reliable measure of cell biomass.[3][4]
Secondly, its derivative, Sulforhodamine B acid chloride, serves as a reactive fluorescent label.[1][5] The sulfonyl chloride group enables the covalent conjugation of SRB to proteins, peptides, and other biomolecules, creating stable, red-emitting probes for advanced imaging and tracking studies.[6][] This guide will provide detailed application notes and protocols for both of these critical uses in the drug development pipeline.
Application 1: High-Throughput Cytotoxicity Screening with the SRB Assay
Determining the cytotoxic potential of new chemical entities is a critical early step in drug development to identify adverse effects and reduce late-stage attrition.[8][9] The SRB assay is an efficient, cost-effective, and reliable colorimetric method for assessing cell viability and cytotoxicity, making it ideal for large-scale screening campaigns.[3][10][11]
Principle of the SRB Assay
The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[3][10] The workflow hinges on a simple, stoichiometric principle:
-
Fixation: Cells are treated with a test compound and then fixed with trichloroacetic acid (TCA), which denatures and precipitates cellular proteins to the culture plate.[12]
-
Staining: Under mildly acidic conditions, the SRB dye, which contains two sulfonic acid groups, binds electrostatically to the basic amino acid residues of the fixed proteins.[12][13][14]
-
Quantification: After washing away unbound dye, the protein-bound SRB is solubilized with a basic solution (e.g., 10 mM Tris base).[10] The absorbance of the resulting solution is measured spectrophotometrically, and the amount of bound dye is directly proportional to the total protein mass, which serves as a proxy for the number of cells in the well.[12][13]
The SRB assay offers several advantages over metabolic assays like the MTT assay. It is less prone to interference from compounds that affect cellular metabolism, and its endpoint is stable and not time-sensitive.[13][15]
Experimental Workflow: SRB Cytotoxicity Assay
The following diagram outlines the standard workflow for determining compound cytotoxicity using the SRB assay.
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
Detailed Protocol: SRB Cytotoxicity Assay
This protocol is optimized for adherent cells in a 96-well format.[10]
Materials and Reagents
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) in water. Store at 4°C.
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid.
-
Washing solution: 1% (v/v) acetic acid in water.
-
Solubilization solution: 10 mM Tris base, pH 10.5.
Step-by-Step Procedure
-
Cell Seeding: Harvest and count cells, ensuring high viability. Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-20,000 cells/well) in a volume of 100 µL per well.[2] Include wells for controls: medium only (blank), cells with solvent (negative control), and cells with a known cytotoxic agent (positive control).[11] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the seeding medium and add 100 µL of the diluted compound solutions to the respective wells. The final solvent concentration should not exceed 0.5% to avoid toxicity.[11] Incubate the plate for the desired exposure time (typically 48-72 hours).
-
Cell Fixation: Carefully remove the culture medium. Gently add 100 µL of ice-cold 10% TCA to each well to fix the cells to the plate.[12] Incubate at 4°C for at least 1 hour.[12]
-
Washing (Post-Fixation): Discard the TCA solution. Wash the plate five times with tap water by gently immersing and decanting. To remove the last of the water, tap the plate on paper towels and let it air-dry completely.
-
SRB Staining: Add 50 µL of 0.4% SRB solution to each well.[12] Incubate at room temperature for 30 minutes.[12]
-
Washing (Post-Staining): Quickly discard the SRB solution. Wash the plate four times with 200 µL of 1% acetic acid per well to remove unbound dye.[12] This step should be done rapidly to avoid loss of protein-bound dye.
-
Air Dry: After the final wash, remove all residual acetic acid and allow the plate to air-dry completely. A hairdryer on a low setting can expedite this process.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.[16] Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the bound dye.[11]
-
Absorbance Measurement: Read the optical density (OD) on a microplate reader at a wavelength between 510 nm and 565 nm.[10][12]
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Viability = [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100
The IC₅₀ value, which is the concentration of a compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]
| Compound | Cell Line | IC₅₀ (µM) |
| Doxorubicin | MCF-7 | 0.85 |
| Paclitaxel | HeLa | 0.05 |
| Compound X | A549 | 12.3 |
| Compound Y | A549 | > 100 |
Application 2: Fluorescent Labeling with this compound
Beyond its use in cytotoxicity assays, the reactive form, this compound, is a valuable tool for fluorescently labeling biomolecules.[1] Covalent labeling is crucial for applications like tracking drug delivery systems, as simple encapsulation of dyes can lead to leakage and misinterpretation of localization data.[17]
Principle of Conjugation
The sulfonyl chloride (-SO₂Cl) group of SRB acid chloride is reactive towards primary amines (-NH₂), such as those found on the side chain of lysine residues in proteins or on the surface of amine-functionalized nanoparticles. The reaction forms a highly stable sulfonamide bond, covalently linking the fluorescent dye to the target molecule.[18]
Caption: Covalent conjugation of SRB acid chloride to an amine-containing biomolecule.
General Protocol: Amine-Reactive Labeling
This protocol provides a general framework for labeling proteins. Molar ratios and reaction times may need to be optimized for specific applications.
Materials and Reagents
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Protein or other amine-containing molecule to be labeled
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 9.0
-
Purification system (e.g., Sephadex G-25 column for size-exclusion chromatography or dialysis tubing)
Step-by-Step Procedure
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 5-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a 10 mg/mL stock solution. The sulfonyl chloride is sensitive to moisture.
-
Initiate Conjugation: While gently stirring the protein solution, slowly add the calculated amount of the dye stock solution. A common starting point is a 10-fold molar excess of dye to protein.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Purify the Conjugate: Separate the fluorescently labeled protein from unreacted free dye. For proteins, size-exclusion chromatography using a Sephadex G-25 column is highly effective. The first colored band to elute will be the SRB-protein conjugate. Dialysis against a neutral buffer (e.g., PBS) is an alternative.
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~565 nm (for SRB).
References
- 1. chemimpex.com [chemimpex.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B assay protocol: Significance and symbolism [wisdomlib.org]
- 5. 酸性氯化物硫酰罗罗丹明B suitable for fluorescence, technical | Sigma-Aldrich [sigmaaldrich.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 8. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 9. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. scispace.com [scispace.com]
- 14. Sulforhodamine B Assay and Chemosensitivity | Springer Nature Experiments [experiments.springernature.com]
- 15. zellx.de [zellx.de]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Fluorescently Labeled PLGA Nanoparticles for Visualization In Vitro and In Vivo: The Importance of Dye Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence with Sulforhodamine B Acid Chloride
Welcome to the technical support center for Sulforhodamine B (SRB) acid chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to low fluorescence signals during bioconjugation and subsequent applications. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address the most common questions and challenges encountered when working with Sulforhodamine B acid chloride.
Question 1: My final conjugate has very low or no fluorescence. What are the most likely causes?
Low fluorescence is a frustrating outcome, often pointing to issues in the conjugation reaction itself or subsequent handling. The primary culprits fall into three categories: problems with the dye, suboptimal reaction conditions, or issues with the biomolecule.
Core Issues & Solutions
-
Dye Inactivity due to Hydrolysis: this compound, as a sulfonyl chloride, is highly susceptible to hydrolysis, where the reactive sulfonyl chloride group (-SO₂Cl) reacts with water to form a non-reactive sulfonic acid (-SO₃H).[][2][3] This hydrolysis competes directly with the desired reaction with the amine groups on your target molecule.[4]
-
Causality: The sulfonyl chloride is a highly reactive electrophile. Water, although a weak nucleophile, is typically present in vast excess in aqueous buffers, driving the hydrolysis reaction.
-
Solution:
-
Fresh is Best: Always use a fresh, unopened vial of SRB acid chloride if possible. If you must use a previously opened vial, ensure it has been stored under desiccating conditions at -20°C.[5]
-
Anhydrous Solvent: Prepare your stock solution of the dye in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.
-
Minimize Aqueous Exposure: Add the dye stock solution to the reaction buffer containing your biomolecule as the final step.
-
-
-
Suboptimal Reaction pH: The pH of the conjugation buffer is critical. The target primary amines (-NH₂) on your protein or peptide need to be in their unprotonated, nucleophilic state to react with the sulfonyl chloride.
-
Causality: At acidic or neutral pH, primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and unable to attack the sulfonyl chloride. A higher pH deprotonates the amines, making them reactive. However, a pH that is too high can accelerate dye hydrolysis and potentially denature the protein.
-
Solution: The optimal pH for the reaction of sulfonyl chlorides with amines is typically between 8.5 and 9.5.[2] A sodium bicarbonate or borate buffer is a common and effective choice.
-
-
Inefficient Removal of Unconjugated Dye: If excess, unbound dye is not thoroughly removed after the conjugation reaction, it can interfere with accurate concentration determination and characterization of the final conjugate, leading to a misinterpretation of labeling efficiency.
-
Solution: Use size-exclusion chromatography (e.g., a desalting column) or dialysis to separate the labeled protein from the smaller, unbound dye molecules. For oligonucleotides, ethanol precipitation can be effective.
-
-
Photodegradation: Sulforhodamine B, like many fluorophores, can be susceptible to photodegradation (photobleaching) upon prolonged exposure to light, leading to a loss of fluorescence.[6][7][8]
-
Solution: Protect the dye, the reaction mixture, and the final conjugate from light by using amber tubes and minimizing exposure to ambient light.
-
Question 2: I see a precipitate forming during my conjugation reaction. What's happening?
Precipitation during the labeling reaction is a common sign that the protein is denaturing and aggregating.
Core Issues & Solutions
-
High Dye-to-Protein Ratio: Adding a large excess of the dye, which is often dissolved in an organic solvent like DMF or DMSO, can increase the final concentration of the organic solvent in the reaction mixture to a level that causes protein precipitation.
-
Solution:
-
Optimize the Ratio: Perform a titration to find the optimal dye-to-protein molar ratio. Start with a 10- to 20-fold molar excess of the dye.[9]
-
Control Solvent Concentration: Ensure the volume of the dye stock solution added does not exceed 5-10% of the total reaction volume.
-
-
-
Incorrect pH: As mentioned, the required alkaline pH for the conjugation might be close to or exceed the pI (isoelectric point) of your protein, reducing its solubility and causing it to precipitate.
Question 3: How can I be sure that my dye is reactive before I commit my valuable sample?
It's wise to perform a quick quality control check on your SRB acid chloride, especially if the vial has been opened previously.
Quick Reactivity Test
A simple test involves reacting a small amount of the dye with an excess of a primary amine, like Tris base, and observing the color change.
-
Prepare a small amount of a 1M Tris buffer, pH 8.5.
-
Dissolve a tiny amount of your SRB acid chloride in anhydrous DMF to get a concentrated stock.
-
Add a small volume of the dye stock to the Tris buffer.
-
A successful reaction will result in the formation of a stable, bright red fluorescent sulfonamide conjugate.[3] If the solution remains colorless or the color fades quickly, it's an indication of significant dye hydrolysis.
Experimental Protocols & Data
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a starting point for labeling a purified protein.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS).
-
This compound (stored at -20°C, desiccated).
-
Anhydrous DMF or DMSO.
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0.
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting column (e.g., Sephadex G-25).
Procedure:
-
Buffer Exchange: Exchange the protein into the conjugation buffer using a desalting column or dialysis.
-
Prepare Dye Stock: Immediately before use, dissolve the SRB acid chloride in anhydrous DMF to a concentration of 10 mg/mL.
-
Reaction: While gently vortexing the protein solution, slowly add a 10- to 20-fold molar excess of the dye stock solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): Add the quenching reagent to a final concentration of 50-100 mM to react with any remaining dye. Incubate for an additional 30 minutes.
-
Purification: Separate the labeled protein from unreacted dye and quenching reagents using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
Data Summary: Key Parameters for Sulforhodamine B
| Parameter | Value | Source |
| Excitation Maximum (λex) | ~565 nm | [11] |
| Emission Maximum (λem) | ~586 nm | [11] |
| Molar Extinction Coefficient (ε) | ~99,000 cm⁻¹M⁻¹ in ethanol | [12] |
| Recommended Reaction pH | 8.5 - 9.5 | |
| Reactive Group | Sulfonyl Chloride (-SO₂Cl) | [] |
| Target Functional Group | Primary Amines (-NH₂) | [3][13] |
Visualizing the Workflow & Troubleshooting Logic
A clear understanding of the process flow and decision points is crucial for successful troubleshooting.
Workflow for SRB Acid Chloride Conjugation
References
- 2. researchgate.net [researchgate.net]
- 3. Lissamine Rhodamine B Sulfonyl Chloride [Sulforhodamine B sulfonyl chloride] *CAS 62796-29-6* | AAT Bioquest [aatbio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Identification of sulforhodamine B photodegradation products present in nonpermanent tattoos by micro liquid chromatography coupled with tandem high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 12. PhotochemCAD | Sulforhodamine B [photochemcad.com]
- 13. researchgate.net [researchgate.net]
How to reduce background noise in Sulforhodamine B acid chloride staining
Welcome to our dedicated technical support center for the Sulforhodamine B (SRB) assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for common issues encountered during this robust cell-based assay. Here, we move beyond simple protocol steps to explain the underlying principles, ensuring you can confidently optimize your experiments and trust your results.
Understanding the Sulforhodamine B Assay: A Primer
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, and by extension, cytotoxicity and cell proliferation, based on the measurement of total cellular protein content.[1][2] The principle is elegantly simple: SRB, a bright-pink aminoxanthene dye, possesses two sulfonic groups that bind electrostatically to the basic amino acid residues of proteins under mildly acidic conditions.[1][3][4][5] This binding is stoichiometric, meaning the amount of dye incorporated is directly proportional to the total protein mass in your sample.[1][6]
The workflow generally involves:
-
Cell Seeding and Treatment: Plating adherent cells and treating them with your compounds of interest.
-
Fixation: Using trichloroacetic acid (TCA) to fix the cells and precipitate proteins.
-
Staining: Incubating the fixed cells with the SRB dye solution.
-
Washing: Removing any unbound dye.
-
Solubilization: Eluting the protein-bound dye with a basic solution (e.g., Tris base).
-
Quantification: Measuring the absorbance of the solubilized dye, typically at around 510-565 nm.[1][3]
Below is a diagram illustrating the core workflow of the SRB assay.
References
- 1. scispace.com [scispace.com]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Sulforhodamine B Assay and Chemosensitivity | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Preventing Photobleaching of Sulforhodamine B Acid Chloride
<
Welcome to the technical support guide for Sulforhodamine B acid chloride, a versatile fluorescent dye used for labeling proteins and other biomolecules.[1][2] This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in fluorescence microscopy: photobleaching. Here, you will find in-depth troubleshooting advice, validated protocols, and a mechanistic overview to help you preserve your fluorescent signal and acquire high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my Sulforhodamine B signal fading?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, like Sulforhodamine B, caused by exposure to excitation light.[3] When the dye absorbs light, it enters a high-energy excited state. In this state, it can react with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the dye molecule, rendering it non-fluorescent.[4] This process is cumulative, meaning the longer and more intensely you illuminate your sample, the more your signal will fade.[3]
Q2: What is the single most effective way to reduce photobleaching?
A: The most direct and impactful strategy is to minimize the sample's total exposure to high-intensity light.[3][5] This involves a combination of using the lowest possible laser power or illumination intensity that provides a sufficient signal, reducing the exposure time per image, and capturing only the necessary number of images to answer your scientific question.[5][6]
Q3: What is an antifade mounting medium, and do I really need one?
A: An antifade mounting medium is a solution used to mount your coverslip onto your slide that contains chemicals designed to protect fluorophores from photobleaching.[7][8] These reagents, typically antioxidants or ROS scavengers, neutralize the harmful molecules generated during illumination before they can destroy your dye.[4][9] For any imaging that requires more than a brief "snapshot," using an antifade medium is highly recommended to stabilize the fluorescent signal.[10]
Q4: Can I use a homemade antifade reagent, or should I buy a commercial one?
A: Both homemade and commercial antifade reagents can be effective.[11] Commercial options like ProLong™ Gold or VECTASHIELD® are optimized for performance and convenience.[12] However, you can prepare effective, budget-friendly antifade media in your lab using reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO) or n-propyl gallate (NPG).[9][11] The choice often depends on your specific application, budget, and how much time you want to invest in preparation and validation.
The Mechanism of Photobleaching and Antifade Protection
Understanding the underlying process is key to effective prevention. The diagram below illustrates the photochemical pathway leading to the destruction of a fluorophore and how antifade reagents intervene.
Caption: The photobleaching cascade and the protective role of antifade reagents.
Troubleshooting Guide: Common Photobleaching Scenarios
This guide addresses specific issues in a question-and-answer format to help you quickly diagnose and solve problems.
Problem: My signal is bright initially but fades almost completely after capturing one or two images.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Excessive Excitation Intensity | Reduce the laser power or lamp intensity to the lowest level that gives you an acceptable signal-to-noise ratio. Use neutral density (ND) filters if available.[3][10] | The rate of photobleaching is directly proportional to the intensity of the excitation light.[4] Reducing intensity lowers the rate at which fluorophores enter the destructive excited triplet state. |
| Long Exposure Time | Decrease the camera exposure time. If the signal becomes too dim, increase the camera gain or use a more sensitive detector.[13] | Minimizing illumination time on a per-image basis reduces the total number of photons hitting the sample, thereby limiting the opportunity for photochemical damage.[6] |
| Absence of Antifade Reagent | Mount your sample in a quality antifade medium. For immediate troubleshooting, you can often unmount, remount with an antifade, and re-image.[10] | Antifade reagents are crucial for stabilizing the signal during repeated exposures by quenching the reactive oxygen species that cause photobleaching.[9][14] |
Problem: My fluorescence signal gradually diminishes during a time-lapse or z-stack acquisition.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Cumulative Photon Exposure | Optimize your imaging protocol to reduce total light dose. Decrease the number of time points or z-slices to the minimum required. Use bidirectional scanning if available.[5] | Photobleaching is a cumulative effect. Every photon that excites a fluorophore contributes to the probability of its eventual destruction.[3] |
| Inefficient Antifade Medium | Ensure your antifade medium is fresh and properly prepared/stored. Some homemade reagents degrade over time. Consider trying a different formulation (e.g., switch from a DABCO-based to an NPG-based medium).[9][15] | The capacity of an antifade reagent is finite. In demanding, long-term imaging experiments, a more robust or freshly prepared reagent may be necessary to handle the high load of ROS. |
| "Illumination Overhead" | Ensure your microscope hardware and software are synchronized to only illuminate the sample during the camera's actual exposure time.[13][16] | Many systems continue to illuminate the sample even when the camera is not actively acquiring an image (e.g., between time points). This "wasted" light causes significant photobleaching without contributing to your data.[13][16] |
Troubleshooting Workflow
Use this decision tree to systematically address photobleaching issues.
Caption: A step-by-step workflow for troubleshooting photobleaching.
Experimental Protocols
Protocol 1: Preparation of a Glycerol-Based DABCO Antifade Mounting Medium
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a widely used and effective antifade reagent that acts as a reactive oxygen species scavenger.[9][11]
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Phosphate-buffered saline (PBS), 10X solution, pH ~7.4
-
Distilled water (dH₂O)
-
50 mL conical tube
-
pH meter
Procedure:
-
Prepare a 1X PBS solution with a final pH of 8.6. To do this, mix 10 mL of 10X PBS with 80 mL of dH₂O. Use a pH meter and add NaOH (e.g., 1M) dropwise to adjust the pH to 8.6. Add dH₂O to a final volume of 100 mL. The slightly alkaline pH is optimal for rhodamine fluorescence.[15]
-
In a 50 mL conical tube, combine:
-
2.5 g of DABCO
-
10 mL of the prepared pH 8.6 1X PBS
-
90 mL of glycerol
-
-
Mix thoroughly by vortexing or inverting until the DABCO is completely dissolved. This may take some time. Gentle warming in a 37°C water bath can help.
-
Aliquot into smaller, light-blocking tubes (e.g., 1.5 mL microcentrifuge tubes wrapped in foil).
-
Store aliquots at -20°C for long-term storage (months).[15] Keep a working aliquot at 4°C for up to a few weeks.[15]
Protocol 2: A Systematic Approach to Optimizing Imaging Parameters
This protocol helps you find the "sweet spot" that balances image quality with signal preservation.
Objective: To determine the minimum required photon dose for your experiment.
Procedure:
-
Prepare a Representative Sample: Use a slide with a staining pattern and intensity that is representative of your actual experimental samples.
-
Find a Region of Interest (ROI): Using transmitted light or brief, low-intensity fluorescence, locate a suitable field of view.[3]
-
Establish Maximum Signal: Set the excitation intensity to a moderate level (e.g., 10-20% laser power) and use a short exposure time (e.g., 50-100 ms). Acquire an image. This is your baseline "bright" image. Check for pixel saturation; if saturated, reduce intensity or exposure time.
-
Minimize Excitation Intensity: While keeping the exposure time constant, progressively decrease the excitation intensity, acquiring an image at each step. Identify the lowest intensity that still provides a clear, usable signal above background noise. This is your Optimized Intensity .
-
Minimize Exposure Time: Set the intensity to your Optimized Intensity . Now, progressively decrease the camera exposure time. Identify the shortest exposure time that maintains a good signal-to-noise ratio. This is your Optimized Exposure Time .
-
Validate: Using your Optimized Intensity and Optimized Exposure Time , perform a short time-lapse acquisition (e.g., 20 frames). Quantify the fluorescence decay. If the signal drops by more than 10-15% over the acquisition, consider further minor reductions in intensity or using a more robust antifade medium.
By following this systematic approach, you ensure that you are not unnecessarily damaging your sample with excessive light, thereby extending the life of your Sulforhodamine B fluorescence.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. biocompare.com [biocompare.com]
- 6. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 7. Mounting Media and Antifades | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
- 10. news-medical.net [news-medical.net]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.biologists.com [journals.biologists.com]
- 14. researchgate.net [researchgate.net]
- 15. www2.nau.edu [www2.nau.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Effect of pH on Sulforhodamine B Acid Chloride Labeling
Welcome to the technical support center for Sulforhodamine B (SRB) acid chloride labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your protein labeling experiments. Here, we move beyond simple protocols to explain the critical role of pH and other reaction parameters, helping you troubleshoot common issues and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Sulforhodamine B acid chloride protein labeling?
This compound, also known as Lissamine Rhodamine B sulfonyl chloride, is a fluorescent dye used to label proteins.[1][2] The labeling reaction occurs via a nucleophilic attack from primary amines on the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, on the electrophilic sulfur atom of the sulfonyl chloride.[3][4] This reaction forms a stable sulfonamide bond, covalently attaching the fluorescent dye to the protein.[3]
Q2: Why is pH a critical parameter in this labeling reaction?
The pH of the reaction buffer is arguably the most critical factor for successful and specific labeling. It directly influences two key aspects of the reaction:
-
Nucleophilicity of the Amine: For a primary amine to act as an effective nucleophile, it must be in its unprotonated, free-base form.[5][6] The pKa of the ε-amino group of lysine is typically around 10.4, while the N-terminal α-amino group is around 8.0.[7][8] At a pH below their pKa, these groups are predominantly protonated (e.g., -NH3+), rendering them non-nucleophilic and thus unreactive towards the sulfonyl chloride.
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis, a competing reaction where water molecules attack the sulfonyl chloride, converting it to the unreactive sulfonic acid.[3] This hydrolysis is significantly accelerated at higher pH values.
Therefore, the optimal pH for labeling is a compromise: high enough to ensure a sufficient concentration of unprotonated amines for efficient labeling, but not so high as to cause excessive hydrolysis of the dye.
Q3: What is the recommended pH range for labeling with this compound?
For labeling the ε-amino groups of lysine residues, the optimal pH range is generally between 8.5 and 9.5.[6] This range provides a good balance between ensuring the lysine side chains are sufficiently deprotonated to be reactive and minimizing the rapid hydrolysis of the sulfonyl chloride. To specifically target the more reactive N-terminal amine, a slightly lower pH, around 7.5 to 8.5, can be used to limit the reactivity of the lysine residues.[6]
Q4: Can I use a Tris-based buffer for my labeling reaction?
No, it is strongly advised to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[5] These buffer components will compete with the protein's primary amines for reaction with the this compound, significantly reducing the labeling efficiency of your target protein.[5]
Q5: What are suitable alternative buffers for this reaction?
Amine-free buffers are essential for this labeling chemistry.[5] Commonly used and recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer
-
HEPES buffer
-
Borate buffer
Always ensure the pH of your chosen buffer is accurately measured with a calibrated pH meter before initiating the reaction.[5]
Troubleshooting Guide
This section addresses common problems encountered during this compound labeling experiments, with a focus on pH-related issues.
Problem 1: Low or No Labeling Efficiency
| Possible Cause | Recommended Solution & Explanation |
| Incorrect Reaction pH | The pH of your reaction buffer is too low, leading to protonation of the primary amines and reduced nucleophilicity.[5] Verify the pH of your buffer using a calibrated pH meter and adjust it to the optimal range (typically 8.5-9.5 for lysine labeling). |
| Hydrolysis of the Labeling Reagent | The this compound has been hydrolyzed due to moisture or excessively high pH.[5] Prepare stock solutions of the labeling reagent in an anhydrous solvent like DMSO or DMF immediately before use. Avoid prolonged storage of stock solutions. Ensure the reaction pH is not excessively high. |
| Presence of Competing Amines in the Buffer | Your buffer contains primary amines (e.g., Tris, glycine) that are competing with your protein for the dye.[5] Switch to an amine-free buffer such as PBS, sodium bicarbonate, or HEPES. [5] |
| Insufficient Molar Excess of Dye | The concentration of the labeling reagent is too low to achieve the desired degree of labeling. Start with a 5- to 20-fold molar excess of the dye to the protein and optimize the ratio for your specific protein and application. [5] |
| Steric Hindrance | The target lysine residues on your protein may be located in sterically hindered regions, making them inaccessible to the labeling reagent.[5] If possible, consider protein engineering to introduce a more accessible labeling site. Alternatively, you may need to accept a lower degree of labeling. |
Problem 2: Protein Precipitation During or After Labeling
| Possible Cause | Recommended Solution & Explanation |
| Over-labeling | Using a large excess of the labeling reagent can lead to the modification of too many sites on the protein. This can alter the protein's properties, leading to aggregation and precipitation.[5] Titrate the molar ratio of the labeling reagent to the protein to find the optimal balance between labeling efficiency and protein stability. A lower molar excess may be necessary. |
| Change in Protein pI | The covalent attachment of the negatively charged Sulforhodamine B dye will lower the isoelectric point (pI) of the protein. If the reaction buffer pH is close to the new pI, the protein may become insoluble. Consider performing the labeling reaction at a pH further away from the predicted new pI of the conjugate. You may also need to adjust the buffer composition or ionic strength. |
Problem 3: Non-specific Binding or High Background Signal
| Possible Cause | Recommended Solution & Explanation |
| Excess Unconjugated Dye | Residual, unconjugated this compound or its hydrolyzed form can bind non-covalently to the protein or other surfaces, leading to high background. Thoroughly purify the labeled protein after the reaction using techniques like size-exclusion chromatography, dialysis, or spin columns to remove all unbound dye. |
| Reaction at Non-primary Amine Sites | At very high pH, other nucleophilic amino acid side chains, such as tyrosine, serine, and threonine, can potentially react with the sulfonyl chloride, although this is generally less efficient than with primary amines.[5] Ensure the reaction pH is within the recommended range (not excessively high) to maximize specificity for primary amines. |
Experimental Protocols & Data
Optimizing Reaction pH
To determine the optimal pH for your specific protein, it is recommended to perform a series of small-scale labeling reactions at different pH values.
| Parameter | Condition |
| Protein Concentration | 1-10 mg/mL |
| Dye:Protein Molar Ratio | 10:1 |
| Buffer | 100 mM Sodium Bicarbonate |
| pH Values to Test | 7.5, 8.0, 8.5, 9.0, 9.5 |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature |
After the reaction, purify the samples and determine the Degree of Labeling (DOL) for each pH condition. The DOL can be calculated using spectrophotometry.
Step-by-Step General Labeling Protocol
-
Prepare the Protein Solution: Dissolve your protein in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5-9.0) at a concentration of 1-10 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Initiate the Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of the dye stock solution to achieve the desired molar excess.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Purify the Conjugate: Remove the unreacted dye and any reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
Visualizing the pH-Dependent Labeling Reaction
The following diagram illustrates the competing reactions of this compound at different pH conditions.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to improve Sulforhodamine B acid chloride solubility
Sulforhodamine B Acid Chloride Technical Support Center
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that working with reactive fluorescent dyes presents unique challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the most common issues encountered during experimental workflows, particularly concerning solubility and reactivity. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving? It just sits at the bottom of the tube.
This is the most common issue researchers face, and it almost always points to one critical culprit: hydrolysis .
This compound is a sulfonyl chloride derivative. The sulfonyl chloride group (-SO₂Cl) is highly reactive and is the functional group that allows you to conjugate the dye to primary and secondary amines on your protein or molecule of interest. However, this reactive group is also extremely susceptible to reaction with water (hydrolysis).[1]
When the dye is exposed to even trace amounts of moisture—from the air, from residual water in your solvent, or on your glassware—the sulfonyl chloride is rapidly converted into a sulfonic acid (-SO₃H). This hydrolyzed product is Sulforhodamine B free acid, which has vastly different solubility properties and is no longer reactive with amines. What you perceive as a solubility problem is, in fact, an irreversible chemical reaction that has already occurred.
Troubleshooting Steps:
-
Assume Hydrolysis First: Before questioning the dye's quality, assume it has been compromised by moisture.
-
Verify Solvent Quality: Ensure you are using a fresh, sealed bottle of anhydrous (water-free) grade solvent.
-
Review Handling Technique: Did you open the dye vial in a humid environment? Was your syringe or pipette tip perfectly dry? Even small lapses in anhydrous technique can ruin the reagent.
Q2: What is the absolute best solvent for dissolving this compound?
The best solvents are polar, aprotic, and anhydrous .[2][3]
-
Polar: To dissolve the polar Sulforhodamine B core.
-
Aprotic: Meaning they do not have acidic protons (like O-H or N-H bonds) that can prematurely react with the acid chloride.
-
Anhydrous: To prevent the hydrolysis described in Q1.
Anhydrous Dimethyl Sulfoxide (DMSO) and Anhydrous Dimethylformamide (DMF) are the top recommendations.[2] DMSO is an excellent choice as it is a powerful solvent for a wide range of organic molecules and is readily available in anhydrous grades.[2][4][5]
| Solvent | Type | Key Properties |
| Anhydrous DMSO | Polar Aprotic | Excellent solvating power for polar compounds; hygroscopic (readily absorbs moisture from air).[2][3][5] |
| Anhydrous DMF | Polar Aprotic | Good alternative to DMSO; also hygroscopic. |
| Water, PBS, Buffers | Polar Protic | DO NOT USE. Will instantly hydrolyze the acid chloride.[1] |
| Ethanol, Methanol | Polar Protic | DO NOT USE. Will react with the acid chloride to form esters. |
Causality: The choice of an anhydrous, aprotic solvent is a direct consequence of the dye's chemistry. You are trying to preserve the highly electrophilic sulfonyl chloride group for your intended reaction with a nucleophilic amine. Water is a competing nucleophile that, if present, will dominate the reaction and render your dye useless for conjugation.
Q3: I managed to dissolve the dye, but my conjugation reaction failed. What went wrong?
Assuming your protein or target molecule is viable, a failed conjugation reaction with a seemingly dissolved dye points to a few logical possibilities, often related to hydrolysis or reaction conditions.
-
Partial Hydrolysis: The dye may have dissolved, but a significant portion could have hydrolyzed during preparation or storage. The remaining active dye concentration might be too low for an effective reaction.
-
Incorrect pH: The conjugation reaction with amines requires the amine to be in its nucleophilic, unprotonated state (-NH₂). This is favored at a slightly basic pH, typically between 8.0 and 9.0.[6] If your reaction buffer is acidic or neutral, the amine will be protonated (-NH₃⁺) and will not react.
-
Competing Nucleophiles: Your reaction buffer may contain other amine-containing molecules (like Tris buffer or glycine) that will compete with your target molecule for the dye.[7] Always use a non-amine-based buffer like sodium bicarbonate or borate buffer for the conjugation step.
Workflow & Protocol Validation
To ensure success, every protocol must be a self-validating system. The following workflow and diagrams are designed to guide you through the process, from preparation to troubleshooting.
Diagram: Troubleshooting Solubility & Reactivity Issues
This flowchart provides a logical path to diagnose problems with your this compound.
Caption: A decision tree for troubleshooting common issues.
Diagram: The Competing Reactions of this compound
This diagram illustrates the critical choice the dye molecule faces: reacting with your target or with water.
Caption: The chemical fate of the dye depends on the environment.
Validated Protocol: Preparation of a 10 mM Stock Solution
This protocol emphasizes the critical steps for maintaining an anhydrous environment.
Materials:
-
This compound (new vial, stored under desiccation at -20°C).
-
Anhydrous dimethyl sulfoxide (DMSO), biotechnology grade (new, sealed bottle).[2]
-
Inert gas (Argon or Nitrogen).
-
Dry, clean glass vial with a screw cap containing a PTFE septum.
-
Gas-tight Hamilton syringe and sterile, dry needles.
Methodology:
-
Preparation: Allow the vial of this compound to warm to room temperature in a desiccator for at least 30 minutes. This is critical to prevent atmospheric moisture from condensing on the cold powder when the vial is opened.
-
Inert Atmosphere: Once at room temperature, briefly open the vial and immediately blanket the headspace with a gentle stream of inert gas (Argon or Nitrogen). Reseal the vial.
-
Solvent Addition: Using a dry syringe, pierce the septum of the anhydrous DMSO bottle and withdraw the required volume. For a 10 mM stock solution of a dye with MW 577.11 g/mol , you would dissolve 5.77 mg in 1 mL of DMSO.[8]
-
Dissolution: Inject the anhydrous DMSO directly into the vial containing the dye powder.
-
Mixing: Vortex the vial vigorously for 1-2 minutes until all the powder is completely dissolved. The solution should be a clear, deeply colored liquid.
-
Storage: For immediate use, keep the vial on ice. For longer-term storage, aliquot the stock solution into smaller, single-use volumes in dry vials under an inert atmosphere and store at -20°C, protected from light. Avoid multiple freeze-thaw cycles.
Final Recommendations
-
Work Quickly and Deliberately: When handling the dry powder and preparing the stock solution, minimize the time the vials are open to the atmosphere.
-
Smallest Scale First: If you are uncertain about your technique or materials, perform a small-scale test run before committing a large amount of this expensive reagent.
-
Trust, but Verify: While this guide provides a robust framework, always refer to the specific technical data sheet provided by your supplier for lot-specific information on purity and handling.
By understanding and respecting the reactive nature of this compound, you can overcome common solubility and conjugation challenges, leading to more reliable and reproducible experimental outcomes.
References
- 1. Lissamine Rhodamine B Sulfonyl Chloride [Sulforhodamine B sulfonyl chloride] *CAS 62796-29-6* | AAT Bioquest [aatbio.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chemimpex.com [chemimpex.com]
Removing unbound Sulforhodamine B acid chloride after labeling
Troubleshooting Guide for Removing Unbound Sulforhodamine B Acid Chloride
This guide provides in-depth troubleshooting for the critical purification step following the labeling of proteins and other biomolecules with this compound. We will explore the underlying chemistry of the challenges faced and provide validated, step-by-step protocols to ensure the integrity of your final conjugate.
Frequently Asked Questions (FAQs)
Q1: Why is removing unbound Sulforhodamine B so critical for my downstream applications?
Answer: The presence of unconjugated Sulforhodamine B can lead to several experimental artifacts, compromising the reliability of your results. The primary issues include:
-
Inaccurate Quantification: Free dye will absorb light and fluoresce, leading to an overestimation of the degree of labeling (DOL) and an incorrect determination of protein concentration when using spectrophotometric methods.[1][2]
-
High Background Signal: Unbound dye can non-specifically associate with surfaces or other molecules in your assay, resulting in high background fluorescence and a reduced signal-to-noise ratio.[3][4][5] This is particularly problematic in imaging applications like immunofluorescence and flow cytometry.
-
Interference with Binding Interactions: The free dye might interact with your target molecules, potentially blocking binding sites or causing other steric hindrance effects.
Complete removal of all non-covalently bound dye is therefore essential for generating reliable and reproducible data.
Q2: I see a significant amount of pink/red color in my "unbound" fractions after purification, but my labeled protein also seems to have lost a lot of its color. What is happening?
Answer: This common observation often points to the hydrolysis of the this compound.[6][7] The acid chloride moiety is highly reactive towards primary amines on your target molecule, but it is also susceptible to hydrolysis by water in your reaction buffer.[8][9]
The sulfonyl chloride group of this compound is the amine-reactive moiety.[10] However, this group readily reacts with water, leading to the formation of a sulfonic acid.[8] This hydrolyzed form of the dye is still brightly colored and fluorescent but is no longer capable of covalently attaching to your protein.
The rate of hydrolysis is significantly influenced by pH; higher pH values, which are necessary for efficient amine labeling, also accelerate the rate of dye hydrolysis.[7] Therefore, a competing reaction is always occurring in your labeling reaction tube.
What you are likely observing is a mixture of:
-
Successfully Labeled Protein: Covalently attached dye.
-
Unreacted (but still reactive) Dye: A small amount may remain.
-
Hydrolyzed Dye: This is often the largest component of the "unbound" fraction.
The apparent loss of color from your protein fraction could be due to inefficient labeling, leading to a low degree of labeling (DOL).
Troubleshooting Workflow: Optimizing Removal of Unbound Dye
Here is a logical workflow to diagnose and resolve issues with the removal of unbound Sulforhodamine B.
Caption: Troubleshooting workflow for Sulforhodamine B purification.
In-Depth Protocol Guides
Method 1: Size Exclusion Chromatography (SEC) / Gel Filtration
This is the most common and effective method for separating the larger labeled protein from the smaller, unbound dye molecules.[11][12]
Q3: My unbound dye seems to be "smearing" across all my SEC fractions. How can I improve the separation?
Answer: This "smearing" effect, or tailing, is often due to non-specific interactions between the free dye and the chromatography resin. Sulforhodamine B is a relatively hydrophobic molecule with two sulfonate groups, which can lead to both hydrophobic and ionic interactions with the stationary phase.[13]
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with at least 2-3 column volumes of your running buffer.
-
Optimize Running Buffer:
-
Increase Ionic Strength: Add 150-500 mM NaCl to your buffer. This will disrupt ionic interactions between the negatively charged sulfonate groups on the dye and any charged sites on the resin.
-
Introduce a Non-ionic Detergent: For very "sticky" proteins or dyes, adding a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 can help to reduce hydrophobic interactions.
-
-
Check Flow Rate: A slower flow rate can sometimes improve resolution.[11] Try reducing the flow rate by 25-50%.
-
Sample Concentration: Highly concentrated samples can lead to viscosity issues and poor separation. If possible, dilute your sample before loading.[14]
Validated SEC Protocol:
| Parameter | Recommendation | Rationale |
| Resin Type | Sephadex G-25, Bio-Gel P-30, or similar | Choose a resin with an appropriate fractionation range to ensure the protein is in the void volume and the small dye molecules are included.[15] |
| Column Dimensions | 10-20 cm length, 1-2.5 cm diameter | Provides sufficient bed volume for good separation.[14] |
| Equilibration/Running Buffer | Phosphate Buffered Saline (PBS), pH 7.2-7.4, with 300 mM NaCl | The physiological pH maintains protein stability, and the increased salt concentration minimizes ionic interactions of the free dye with the resin. |
| Flow Rate | 0.5-1.0 mL/min (for a 1.5 x 15 cm column) | A moderate flow rate balances separation efficiency with run time.[11] |
| Fraction Size | 0.5-1.0 mL | Collect small fractions to ensure good resolution between the protein and free dye peaks. |
graph TD { A[Load Sample onto Equilibrated Column] --> B[Initiate Elution with Running Buffer]; B --> C[Protein-Dye Conjugate Elutes First (Void Volume)]; C --> D[Collect Fractions]; D --> E[Unbound/Hydrolyzed Dye Elutes Later (Included Volume)]; E --> D; D --> F[Monitor Fractions (Absorbance at 280nm and ~565nm)]; F --> G[Pool Fractions Containing Pure Conjugate];style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: Workflow for Size Exclusion Chromatography.
Method 2: Dialysis / Buffer Exchange
Q4: After extensive dialysis, I still have a high background in my assays. Is dialysis not working?
Answer: While dialysis is a straightforward method, it can be inefficient for removing small molecules that have a tendency to aggregate or stick to your protein non-covalently.[16]
Troubleshooting Steps:
-
Membrane Molecular Weight Cut-Off (MWCO): Ensure your dialysis membrane has an MWCO that is at least 10-20 times smaller than the molecular weight of your protein, but significantly larger than the dye (MW of this compound is ~577 Da).[17] A 10 kDa MWCO is a common choice for antibody labeling.[18]
-
Dialysis Buffer Volume: Use a large volume of dialysis buffer (at least 1000 times the volume of your sample) and change it frequently (e.g., after 2-4 hours, then overnight).[19]
-
Incorporate a "Dye Scavenger": Add a small amount of an adsorbent material, like activated charcoal or a hydrophobic resin (e.g., Bio-Beads SM-2), to the dialysis buffer. This will bind the free dye that diffuses out of the dialysis tubing, preventing it from re-equilibrating.
-
Temperature: Perform dialysis at 4°C to maintain protein stability, but be aware that lower temperatures can slow diffusion.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 9. youtube.com [youtube.com]
- 10. scientificlabs.ie [scientificlabs.ie]
- 11. bio-rad.com [bio-rad.com]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. agilent.com [agilent.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound|lookchem [lookchem.com]
- 18. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 19. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
Technical Support Center: Purification of Sulforhodamine B Conjugates
Introduction
Welcome to the technical support guide for the purification of Sulforhodamine B (SRB) acid chloride conjugates. Sulforhodamine B is a bright, water-soluble fluorescent dye widely used for labeling proteins, peptides, and other biomolecules.[1] The acid chloride reactive group readily forms stable sulfonamide bonds with primary and secondary amines on the target molecule.[2] However, achieving a pure, well-characterized conjugate is a critical post-reaction challenge. The presence of unconjugated, free SRB dye can lead to high background signals, inaccurate quantification, and misleading experimental results.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. Here, we move beyond simple step-by-step instructions to explain the causality behind our recommended protocols, ensuring you can adapt and troubleshoot effectively in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying SRB-protein/peptide conjugates?
A1: The choice of purification method depends largely on the size and properties of the molecule you have labeled. The goal is always to efficiently separate the larger, labeled conjugate from the small, unreacted SRB dye molecules. The four most common and effective methods are:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and often the gentlest method for purifying large biomolecules like antibodies and proteins (>10 kDa).[3][4] SEC separates molecules based on their size (hydrodynamic radius).[5] The crude reaction mixture is passed through a column packed with porous beads. Large molecules (your conjugate) cannot enter the pores and elute quickly, while small molecules (free SRB dye) enter the pores, extending their path through the column and eluting later.[6]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the method of choice for purifying smaller, more hydrophobic molecules like peptides or small proteins.[7][8] RP-HPLC separates molecules based on their hydrophobicity.[9] The conjugate and free dye are bound to a hydrophobic stationary phase and are then eluted by an increasing gradient of an organic solvent. The more hydrophobic a molecule is, the more strongly it binds and the higher the organic solvent concentration required to elute it.
-
Dialysis / Diafiltration: This method is suitable for large volume purifications of macromolecules. It involves placing the crude conjugate solution in a dialysis bag or cassette with a specific molecular weight cut-off (MWCO) membrane (e.g., 10 kDa). The bag is placed in a large volume of buffer, and the small, free SRB molecules diffuse out through the membrane into the buffer, while the large conjugate is retained. This process requires multiple, large-volume buffer changes and can be time-consuming.[10]
-
Precipitation: In some cases, the protein conjugate can be selectively precipitated out of solution, leaving the highly water-soluble SRB dye in the supernatant. A common method is protein precipitation using trichloroacetic acid (TCA).[11] However, this method can be harsh and may lead to irreversible denaturation and loss of biological activity of the target protein.
Table 1: Comparison of Common Purification Methods
| Method | Principle | Best For | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation by size | Proteins, Antibodies, large biomolecules (>10 kDa) | Gentle, preserves protein activity; excellent for buffer exchange.[4] | Lower resolution for molecules of similar size; limited sample loading capacity.[4] |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | Peptides, small proteins, oligonucleotides | High resolution and purity; well-established for peptides.[9][12] | Organic solvents may denature sensitive proteins; requires specialized equipment. |
| Dialysis / Diafiltration | Separation by MWCO membrane | Large proteins and antibodies in large volumes | Simple, inexpensive, gentle on the protein. | Slow, requires large buffer volumes; may not remove all non-covalently bound dye.[10] |
| Protein Precipitation | Differential solubility | Robust, non-sensitive proteins | Rapid and can handle large volumes. | Can cause irreversible protein denaturation and aggregation.[11] |
Q2: How do I know if I have successfully removed all the free SRB dye?
A2: This is a critical question. Visual inspection (the absence of a pink/red band of free dye separating from your conjugate on a column) is a good first indicator, but it is not sufficient. You must analytically validate the purity.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method. Spot a small amount of your purified conjugate onto a silica TLC plate and develop it with a suitable solvent system (e.g., a mixture of chloroform, methanol, and acetic acid). The large conjugate will remain at the origin (the spotting line), while any free SRB dye will migrate up the plate.
-
Analytical HPLC: This is the gold standard. For an SEC-purified protein, you can run a sample on an analytical SEC column; you should see a single major peak for your conjugate and no late-eluting peak corresponding to the free dye. For an RP-HPLC purified peptide, the analytical chromatogram should show a clean peak for the conjugate without a corresponding peak for the free dye.
-
Spectrophotometry: After purification, take an absorbance spectrum of your conjugate. If significant free dye is present, the shape of the absorbance spectrum may be distorted, particularly if the dye has a tendency to aggregate, which can alter its spectral properties.[13]
Q3: What is the Degree of Labeling (DOL) and why is it important?
A3: The Degree of Labeling (DOL), also known as the fluorophore-to-protein (F/P) ratio, is the average number of dye molecules covalently attached to a single protein or peptide molecule.[14] It is a critical quality control parameter for any conjugation.[15]
-
Why it's important: An optimal DOL is crucial for performance. Under-labeling leads to a weak signal. Over-labeling can cause self-quenching, where adjacent dye molecules interfere with each other, reducing the overall fluorescence.[16] It can also potentially interfere with the biological function of the molecule, for instance, by blocking an antibody's binding site.[15]
-
How to determine it: The DOL is calculated using spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of the dye (approx. 565 nm for SRB).[17][18] It is essential to use a purified conjugate from which all free dye has been removed for an accurate calculation.[17]
The calculation requires correcting the absorbance at 280 nm for the contribution of the dye.[14]
Formula for DOL: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)
Where:
-
A_max = Absorbance of the conjugate at the dye's λmax (~565 nm)
-
A_280 = Absorbance of the conjugate at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_dye = Molar extinction coefficient of the dye at its λmax
-
CF = Correction Factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye)
Troubleshooting Guide
Q4: My conjugate recovery after column chromatography is very low. What's happening?
A4: Low recovery is a common and frustrating issue. The cause is often unwanted interaction between your conjugate and the chromatography resin.
-
Causality: SRB is an amphiphilic molecule, meaning it has both hydrophilic (sulfonate groups) and hydrophobic (xanthene core) regions.[13] This can cause the conjugate to non-specifically adsorb to chromatography matrices, especially those with hydrophobic character. Aggregation of the conjugate can also lead to precipitation on the column, resulting in low recovery and high backpressure.
-
Troubleshooting Steps:
-
Check for Precipitation: Before loading, centrifuge your crude reaction mixture. If a colored pellet forms, your conjugate may be aggregating. Try to redissolve it in a buffer containing a mild non-ionic detergent (e.g., 0.01% Tween-20) or a denaturant (if your protein can tolerate it, e.g., Guanidine HCl for a desalting step).
-
Modify Your Mobile Phase (SEC): If you suspect hydrophobic interactions with the SEC matrix, try adding a small amount of organic modifier (e.g., 5-10% acetonitrile) or a non-ionic detergent to your running buffer. This can disrupt hydrophobic interactions and improve recovery.
-
Optimize Your Gradient (RP-HPLC): A gradient that is too steep may not effectively resolve the conjugate from impurities and can lead to broad peaks and apparent low recovery. Try using a shallower gradient around the expected elution point of your conjugate.
-
Passivate the Column: Before loading your sample, inject a solution of a non-specific protein like Bovine Serum Albumin (BSA) to block non-specific binding sites on the column and tubing. Follow this with extensive washing before loading your conjugate.
-
Q5: I still see free dye in my product after SEC purification. How can I improve the separation?
A5: This indicates that the resolution of your SEC column is insufficient to separate the conjugate from the free dye.
-
Causality: Resolution in SEC is determined by the difference in the elution volumes of two components relative to their peak widths. If the conjugate peak and the free dye peak overlap significantly, the separation is poor. This can be due to column overloading, too high a flow rate, or choosing a resin with an inappropriate fractionation range.[19]
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for free dye in SEC eluate.
-
Reduce Sample Volume: For high-resolution SEC, the sample volume should ideally be 0.5-2% of the total column volume.[19] Overloading causes peak broadening and poor separation.
-
Decrease the Flow Rate: Slower flow rates allow more time for molecules to diffuse into and out of the resin pores, leading to better separation.
-
Increase Column Length: A longer column provides more opportunity for separation. If possible, connect two SEC columns in series.
-
Choose the Right Resin: Ensure the fractionation range of your SEC resin is appropriate. For example, a resin designed for separating very large proteins (e.g., >600 kDa) may not provide good resolution between a 50 kDa conjugate and a ~0.6 kDa free dye.[6]
-
Q6: My protein conjugate precipitated after I purified it by RP-HPLC and dried it. Is it salvageable?
A6: This is a common issue, especially with larger proteins. The organic solvents and ion-pairing agents (like trifluoroacetic acid, TFA) used in RP-HPLC can denature proteins.[9] Upon removal of the solvent (lyophilization), the denatured proteins can aggregate irreversibly.
-
Causality: RP-HPLC is fundamentally a denaturing technique for many proteins. While peptides often refold correctly upon removal of the organic solvent, larger proteins with complex tertiary structures may not. TFA can also be difficult to remove completely and can maintain a low pH, which might not be optimal for your protein's stability.
-
Solutions & Prevention:
-
Avoid Full Lyophilization: Instead of drying the HPLC fractions completely, consider pooling the relevant fractions and immediately exchanging the buffer into a more physiological, stabilizing buffer using SEC or dialysis.
-
Add a Solubilizing Excipient: Before drying, try adding a cryoprotectant or lyoprotectant like sucrose or trehalose to the pooled fractions. These can help maintain the protein's structure during lyophilization.
-
Test Different Ion-Pairing Reagents: For some proteins, using formic acid instead of TFA can be less harsh and lead to better recovery of activity.
-
Consider an Alternative Method: If your protein is consistently losing activity or precipitating after RP-HPLC, it is likely not a suitable method. Switch to a non-denaturing method like SEC for purification.[3]
-
Detailed Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) Purification
This protocol is optimized for purifying an SRB-labeled antibody (~150 kDa) from unreacted SRB dye (~0.6 kDa).
-
Column & System Preparation:
-
Column: Use a high-resolution SEC column with a fractionation range suitable for your protein (e.g., 10-600 kDa range for an antibody).[6]
-
Buffer: Prepare a filtered and degassed buffer, typically Phosphate-Buffered Saline (PBS) pH 7.4.
-
Equilibration: Equilibrate the column with at least 2 column volumes (CV) of running buffer at the recommended flow rate (e.g., 0.5 mL/min). Ensure the baseline on the UV detector is stable.
-
-
Sample Preparation:
-
Centrifuge the crude conjugation reaction mixture at >10,000 x g for 10 minutes to pellet any large aggregates.
-
Carefully transfer the supernatant to a new tube.
-
The sample injection volume should not exceed 2% of the total column volume for optimal resolution.
-
-
Chromatography Run & Fraction Collection:
-
Inject the prepared sample onto the equilibrated column.
-
Monitor the elution profile using a UV-Vis detector at two wavelengths: 280 nm (protein) and 565 nm (SRB dye).
-
The SRB-antibody conjugate will be larger and should elute first as a peak that absorbs at both 280 nm and 565 nm.
-
The smaller, unreacted SRB dye will elute later as a second peak that absorbs strongly at 565 nm but has little to no absorbance at 280 nm.
-
Collect fractions across the first peak corresponding to the conjugate.
-
-
Post-Run Analysis:
-
Pool the fractions containing the purified conjugate.
-
Measure the absorbance spectrum to calculate the final protein concentration and the Degree of Labeling (DOL).
-
Analyze a small aliquot by SDS-PAGE to confirm protein integrity. The fluorescent band of the conjugate should be visible under UV light before Coomassie staining.
Caption: Workflow for SEC purification of SRB conjugates.
-
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. Formation of Sulfonamide Bonds Through Reaction of Dyes with Serum Proteins | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. goldbio.com [goldbio.com]
- 6. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Experimental and Molecular Dynamics Investigation into the Amphiphilic Nature of Sulforhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degree of labeling (DOL) step by step [abberior.rocks]
- 15. benchchem.com [benchchem.com]
- 16. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
Common mistakes in SRB assay with Sulforhodamine B acid chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Sulforhodamine B (SRB) assay. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical and practical insights to ensure the success of your cytotoxicity and cell proliferation experiments. This resource addresses common mistakes and specific challenges you might encounter, with a special focus on the nuances of using Sulforhodamine B acid chloride .
Understanding the SRB Assay: The "Why" Behind the "How"
The SRB assay is a robust and widely used colorimetric method for determining cell density, based on the measurement of total cellular protein content.[1][2][3] The principle is elegantly simple: SRB, a bright-pink aminoxanthene dye, binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[1][2][4] The amount of bound dye is directly proportional to the total protein mass, which serves as a reliable proxy for cell number.[1][5] This makes the SRB assay an excellent choice for high-throughput screening of cytotoxic compounds, as its readout is independent of the metabolic state of the cells, a notable advantage over tetrazolium-based assays like MTT.[2]
Frequently Asked Questions (FAQs)
Q1: What is the difference between Sulforhodamine B sodium salt and this compound?
This is a critical consideration that directly impacts your experimental setup.
| Feature | Sulforhodamine B Sodium Salt | This compound |
| Reactivity | Stable salt form. | Highly reactive sulfonyl chloride group. |
| Primary Use | Direct use in SRB protein staining solution. | Primarily for fluorescently labeling proteins and other biomolecules via covalent bond formation with amine groups.[6][7][] |
| Stability | Stable in aqueous solutions when stored properly. | Unstable in water and aqueous buffers, especially at neutral to high pH, as it readily hydrolyzes.[7][][9] |
| Handling | Standard laboratory procedures. | Requires anhydrous conditions for storage and dissolution (e.g., in DMSO or DMF) to prevent hydrolysis before use.[7][10] Must be used promptly after preparation in aqueous solution. |
Expert Insight: While both forms can be used for the SRB assay, the sodium salt is strongly recommended for standard cytotoxicity assays due to its stability and ease of use.[4][11] this compound's reactivity is generally leveraged for conjugation chemistry rather than simple protein staining. If you are using the acid chloride form for the SRB assay, it is imperative to prepare the staining solution immediately before use to minimize hydrolysis, which can lead to inconsistent results.
Q2: Can I use the SRB assay for suspension cells?
Yes, but with modifications. The standard protocol is optimized for adherent cells.[2] For suspension cells, centrifugation steps are required after fixation and washing to pellet the cells and prevent cell loss.[2] Be aware that this can introduce more variability into your results.
Q3: My OD values are too high and out of the linear range of my plate reader. What should I do?
There are two primary solutions:
-
Reduce the initial cell seeding density. You should perform a cell titration experiment to determine the optimal cell number that gives OD values within the linear range of your instrument at the end of the experiment.[2][11]
-
Read the absorbance at a suboptimal wavelength. If your signal is saturated at the optimal wavelength (around 565 nm), you can measure absorbance at a less sensitive wavelength (e.g., 490-530 nm) to bring the readings back into the linear range.
Q4: How long can I store the plates after fixation?
After fixing the cells with trichloroacetic acid (TCA) and allowing the plates to air-dry completely, they can be stored at room temperature for an extended period, even indefinitely, before proceeding with the staining step.[2][12] This is a significant advantage of the SRB assay, offering flexibility in your workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during your SRB assay, with a focus on the potential pitfalls when using this compound.
Problem 1: High Background in Wells
High background can obscure your signal and reduce the dynamic range of your assay.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Incomplete washing to remove unbound dye. | Increase the number of washes with 1% acetic acid (at least four to five times).[1][2] Ensure vigorous but gentle washing to cover the entire well surface. | Acetic acid maintains an acidic environment, which is crucial for keeping the SRB dye bound to proteins while washing away any unbound dye molecules. Insufficient washing leaves a film of dye, artificially inflating the absorbance readings.[13] |
| Precipitation of SRB in the staining solution. | If using SRB acid chloride, prepare the staining solution fresh each time. For the sodium salt, ensure it is fully dissolved. If crystals are present, warm the solution to 37°C and vortex, or filter it before use. | This compound is prone to hydrolysis, which can lead to the formation of less soluble byproducts. The sodium salt can also precipitate out of solution if not properly dissolved. These precipitates can adhere non-specifically to the wells. |
| Serum protein carryover. | Aspirate the culture medium before adding the TCA fixative.[14] This is a modification to the original protocol but can significantly improve the signal-to-noise ratio.[14] | TCA precipitates all proteins, including those in the fetal bovine serum (FBS) in your culture medium. These precipitated serum proteins will be stained by SRB, leading to a high background.[14] |
| Non-specific binding of this compound. | If using the acid chloride form, ensure the staining solution is prepared in 1% acetic acid immediately before use. The low pH minimizes the reactivity of the sulfonyl chloride group with non-protein components. | The sulfonyl chloride group is highly reactive with amines.[7] At a higher pH, it could potentially react with other molecules on the plate surface or with components of residual media, leading to non-specific binding.[15] |
Problem 2: Low Signal or Poor Sensitivity
A weak signal can make it difficult to discern differences between your experimental conditions.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Low cell seeding density. | Optimize the initial cell number by performing a cell titration curve to ensure you are in the linear range of the assay for your specific cell line.[2][11] | The SRB assay relies on having a sufficient amount of cellular protein to stain. If too few cells are present, the signal may be indistinguishable from the background. |
| Cell detachment during washing steps. | Be gentle during washing.[2] Avoid a direct stream of water or buffer onto the cell monolayer. An automated plate washer or immersing the plate in a basin of wash solution can provide more consistent and gentle washing.[16] | The cell monolayer, even after fixation, can be dislodged by harsh pipetting or washing, leading to a loss of cellular protein and a reduced signal. |
| Incomplete solubilization of the bound dye. | Ensure the Tris base solution completely covers the bottom of the well. Place the plate on a gyratory shaker for at least 10 minutes to ensure full solubilization of the dye.[16] | The bound SRB dye must be fully dissolved in the Tris base solution to be accurately measured by the plate reader. Incomplete solubilization will result in an underestimation of the protein content. |
| Hydrolysis of this compound. | Prepare the staining solution immediately before use. Do not store the acid chloride in an aqueous solution. | The sulfonyl chloride group is susceptible to hydrolysis, converting it to a sulfonic acid.[9] This hydrolyzed form may have a lower affinity for proteins, resulting in weaker staining. |
Problem 3: High Well-to-Well Variability
Inconsistent results across replicate wells can compromise the reliability of your data.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Uneven cell seeding. | Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into different wells. | A non-uniform distribution of cells at the start of the experiment will naturally lead to variability in the final protein content per well. |
| "Edge effects" in the microplate. | To minimize evaporation from the outer wells, fill the peripheral wells with sterile water or PBS and do not use them for experimental samples. Ensure proper humidity in the incubator. | Evaporation can concentrate media components and affect cell growth, leading to skewed results in the outer wells of the plate. |
| Inconsistent washing. | Use a multichannel pipette or an automated plate washer for washing steps to ensure uniformity across the plate.[14] Visually inspect the wells to ensure all have been washed equally.[11] | Non-homogeneous washing is a major source of error.[11] Some wells may be washed more stringently, leading to cell loss, while others may have residual unbound dye, causing high background. |
| Incomplete drying before solubilization. | Ensure plates are thoroughly air-dried after the final acetic acid wash. Residual acetic acid can interfere with the solubilization step. | The solubilization of SRB is pH-dependent and occurs under basic conditions provided by the Tris buffer. Residual acetic acid can neutralize the Tris base, hindering the efficient release of the dye from the proteins. |
Experimental Protocols
Optimized SRB Assay Protocol (for Adherent Cells)
This protocol is designed to be a self-validating system, with built-in checks for common errors.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%) using a method like Trypan Blue exclusion.[11]
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium.[3][17]
-
Include wells with medium only for background control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound.
-
Add 100 µL of the diluted compound to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[3]
-
Incubate for the desired exposure time (e.g., 48-72 hours).
-
-
Cell Fixation:
-
Washing and Staining:
-
Wash the plates five times with slow-running tap water or deionized water.[12] To do this, you can gently immerse the plate in a basin of water.
-
Remove excess water by tapping the plate on absorbent paper and allow it to air-dry completely.[12][16]
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[1][12]
-
If using this compound: Prepare this solution immediately before use.
-
-
-
Final Wash and Solubilization:
-
Data Acquisition:
Troubleshooting Logic Diagram
This diagram provides a logical workflow for diagnosing common issues with the SRB assay.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. chemimpex.com [chemimpex.com]
- 7. Lissamine Rhodamine B Sulfonyl Chloride [Sulforhodamine B sulfonyl chloride] *CAS 62796-29-6* | AAT Bioquest [aatbio.com]
- 9. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. SRB assay for measuring target cell killing [protocols.io]
- 17. content.abcam.com [content.abcam.com]
Improving signal-to-noise ratio with Sulforhodamine B acid chloride
Welcome to the technical support guide for Sulforhodamine B acid chloride (SRB-AC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experiments for the highest possible signal-to-noise ratio. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the most common initial questions regarding the handling, storage, and properties of this compound.
Question 1: What is this compound and how does it work?
This compound (also known as Lissamine™ rhodamine B sulfonyl chloride) is a bright, water-soluble fluorescent dye.[1][2] It belongs to the rhodamine family of fluorophores and is supplied as a reactive sulfonyl chloride derivative.[3][4] This reactive group allows it to form stable covalent bonds, primarily with amine groups on biomolecules like proteins and peptides.[4][5]
The core mechanism involves the reaction of the sulfonyl chloride moiety (-SO₂Cl) with primary and secondary amines (like the ε-amino group of lysine residues in proteins) to form a highly stable sulfonamide bond.[6][7] Once conjugated, the dye imparts its strong red fluorescence to the target molecule, enabling visualization and quantification.[]
Question 2: How should I properly store and handle this compound?
Proper storage is critical due to the reagent's primary vulnerability: moisture.
-
Storage Conditions: Store the solid, powdered dye at -20°C, protected from light.[1][3][9]
-
Handling: Before opening the vial, it is crucial to allow it to warm completely to room temperature. This prevents atmospheric moisture from condensing inside the vial, which can hydrolyze the reactive sulfonyl chloride group.
-
Reconstitution: For creating stock solutions, use only high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Once reconstituted, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction. Store these aliquots at -20°C.
Application Scientist's Insight: The sulfonyl chloride group is highly susceptible to hydrolysis (reaction with water), which converts it into a non-reactive sulfonic acid.[4][6][] This is the most common cause of failed conjugation reactions. Every time you open a vial of the solid dye or a stock solution, you risk introducing moisture. Aliquoting is not just a suggestion; it is a critical step to preserve the reactivity of the dye over time.
Question 3: What are the spectral properties of SRB-AC conjugates?
While the exact spectral properties can shift slightly depending on the conjugation target and local environment, they are generally in the red region of the spectrum.
| Property | Wavelength |
| Excitation Maximum (λex) | ~565 nm[2] |
| Emission Maximum (λem) | ~586 nm[2] |
Note: The unconjugated dye has an excitation peak at ~559 nm and an emission peak at ~577 nm.[10]
Troubleshooting Guide: Optimizing Signal-to-Noise
This section is formatted to address specific experimental failures and provide a clear path to resolution.
Problem 1: High background fluorescence in my imaging or assay.
High background is a classic signal-to-noise problem and typically stems from two sources: unbound dye or non-specific binding.
Answer & Solution:
-
Incomplete Removal of Unbound Dye: After the labeling reaction, it is essential to remove all non-conjugated dye molecules. Unbound dye will fluoresce, creating a haze that obscures the true signal.
-
For Labeled Proteins: Use size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis to separate the large, labeled protein from the small, unbound dye molecules.
-
For Cell Staining (SRB Assay): Thorough washing is paramount. After staining, perform at least four vigorous washes with 1% acetic acid to remove any dye that is not electrostatically bound to cellular proteins.[11][12] Inadequate washing is a primary cause of high background in this assay.[11]
-
-
Precipitated Dye Aggregates: If the dye is not fully dissolved or precipitates out of solution, these aggregates can stick non-specifically to surfaces or cells.
-
Solution: Ensure your dye stock is fully dissolved before use. Centrifuge the stock solution at high speed for 1-2 minutes before taking an aliquot for your experiment to pellet any minor aggregates.
-
-
Hydrolyzed Dye: The hydrolyzed, non-reactive form of the dye can bind non-specifically to proteins or surfaces through electrostatic interactions.
-
Solution: This highlights the importance of proper storage and handling to minimize hydrolysis. Using fresh aliquots of dye for each conjugation is the best practice.
-
Application Scientist's Insight: In the context of the Sulforhodamine B (SRB) cell viability assay, a step often overlooked is the complete aspiration of growth medium before cell fixation.[13][14] Proteins in the serum of the medium can be fixed to the plate, where they will subsequently bind the SRB dye, leading to a significant increase in background signal and a reduced signal-to-noise ratio.[13][14] Implementing a wash step with PBS before fixation can mitigate this issue.
Problem 2: My signal is very low or non-existent.
Low signal indicates an issue with the conjugation reaction itself or a problem with the labeled molecule.
Answer & Solution:
-
Dye Inactivity (Hydrolysis): As discussed, the most likely culprit is that the sulfonyl chloride has been hydrolyzed by moisture and is no longer reactive.[4][]
-
Solution: Always use a fresh aliquot of dye that has been handled properly. If you suspect your stock is compromised, it is best to discard it and purchase a new vial.
-
-
Incorrect Reaction pH: The conjugation reaction with primary amines (like lysine) is highly pH-dependent. The amine must be in its unprotonated, nucleophilic state to react.
-
Solution: The reaction should be performed in a buffer with a pH between 8.0 and 9.0.[15] A common choice is 100 mM sodium bicarbonate or sodium borate buffer. Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for reaction with the dye.
-
-
Self-Quenching: If you achieve a very high degree of labeling (DOL), the fluorophores can become too close to one another on the protein surface, leading to self-quenching and a decrease in the overall fluorescence signal.[16]
-
Solution: Optimize the molar ratio of dye-to-protein in your conjugation reaction. Start with a 15:1 molar excess of dye to protein and test lower ratios (e.g., 10:1, 5:1) to find the optimal balance between labeling efficiency and brightness.
-
Problem 3: My results are inconsistent between experiments.
Inconsistency often points to a variable that is not being adequately controlled.
Answer & Solution:
-
Variable Dye Reactivity: The primary cause of batch-to-batch variability is the use of a dye stock solution that is degrading over time due to repeated exposure to moisture.[]
-
Solution: The importance of single-use aliquots cannot be overstated. This ensures that the concentration of reactive dye is the same for every experiment.
-
-
Inconsistent Staining/Incubation Times: In endpoint assays like the SRB assay, precise timing is crucial.
-
Cell Plating Density: For cell-based assays, the initial number of cells will directly impact the final signal.
-
Solution: Ensure you have a robust cell counting and plating procedure. Allow cells to adhere and recover for at least 24 hours before beginning treatment to ensure uniform growth.
-
Visualized Workflows and Protocols
To provide a clear, actionable framework, we present the following diagrams and step-by-step protocols.
Diagram: Workflow for High Signal-to-Noise Protein Conjugation
Caption: Workflow for labeling proteins with SRB-AC, emphasizing purification to reduce background.
Protocol 1: General Protein Conjugation
This protocol is a starting point and should be optimized for your specific protein.
-
Buffer Preparation: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 8.5. Ensure it is free of any primary amines.
-
Protein Preparation: Dissolve your protein in the conjugation buffer at a concentration of 2-5 mg/mL.
-
Dye Preparation: Allow a single-use aliquot of this compound to warm to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO.
-
Reaction: While gently stirring the protein solution, slowly add the required volume of the dye stock solution to achieve a 10-fold to 15-fold molar excess of dye over protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Load the reaction mixture onto a size-exclusion column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS pH 7.4). Collect the colored fractions corresponding to your labeled protein, which will elute first. The unbound dye will elute later.
-
Quantification: Measure the absorbance of the purified conjugate at 280 nm (for protein) and 565 nm (for the dye). Use this to calculate the protein concentration and the degree of labeling (DOL).
Diagram: Sulforhodamine B (SRB) Cell Viability Assay Workflow
Caption: Key steps of the SRB assay, highlighting wash steps critical for a high signal-to-noise ratio.
Protocol 2: High-Throughput SRB Cell Viability Assay
This protocol is adapted for a 96-well plate format.[12][17]
-
Cell Plating: Seed adherent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add your test compounds and incubate for the desired exposure time (typically 48-72 hours). Include wells for "no treatment" (vehicle control) and "no cells" (background control).
-
Cell Fixation: Gently add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without aspirating the medium. Incubate at 4°C for at least 1 hour.
-
First Wash: Gently wash the plate five times with slow-running tap water or deionized water. Remove as much water as possible by inverting the plate and tapping it on absorbent paper. Allow the plate to air dry completely. (This is a pause point; plates can be stored at room temperature).[12]
-
Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.
-
Second Wash: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.[11] Again, invert the plate and tap dry.
-
Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to each well. Place the plate on a shaker for 5-10 minutes to ensure the bound dye is fully solubilized.
-
Measurement: Read the absorbance on a microplate reader at a wavelength between 510 nm and 565 nm.[17][18] Subtract the absorbance from the "no cells" background wells.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 3. スルホローダミンB酸クロリド suitable for fluorescence, technical | Sigma-Aldrich [sigmaaldrich.com]
- 4. Lissamine Rhodamine B Sulfonyl Chloride [Sulforhodamine B sulfonyl chloride] *CAS 62796-29-6* | AAT Bioquest [aatbio.com]
- 5. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 9. This compound|lookchem [lookchem.com]
- 10. Spectrum [Sulforhodamine B] | AAT Bioquest [aatbio.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of the sulforhodamine B colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Mastering Amine-Reactive Dyes: A Guide to Minimizing Hydrolysis of Sulforhodamine B Acid Chloride
Technical Support Center: Sulforhodamine B Conjugation
Introduction: Sulforhodamine B acid chloride is a highly fluorescent, water-soluble rhodamine dye widely used for preparing vibrant red-fluorescent bioconjugates. Its utility stems from the amine-reactive acid chloride group, which forms stable amide bonds with primary and secondary amines on proteins, peptides, and other biomolecules. However, this same reactivity makes the dye highly susceptible to hydrolysis—a competing reaction with water that converts the acid chloride into a non-reactive carboxylic acid. This guide provides an in-depth, experience-driven framework for minimizing hydrolysis, maximizing conjugation efficiency, and troubleshooting common pitfalls.
Core Principles: The Chemistry of Conjugation vs. Hydrolysis
The success of your conjugation experiment hinges on favoring the reaction with your target amine over the reaction with residual water. Both reactions are nucleophilic acyl substitutions, but their outcomes are drastically different.
-
Desired Conjugation: The deprotonated, nucleophilic amine group on your target molecule attacks the electrophilic carbonyl carbon of the acid chloride. This forms a stable amide bond, covalently linking the fluorophore to your molecule of interest. This reaction is most efficient under anhydrous (water-free) conditions and at a pH where the target amine is deprotonated.
-
Undesired Hydrolysis: Water, acting as a nucleophile, attacks the acid chloride group. This reaction is often faster than the reaction with the target amine and results in the formation of Sulforhodamine B carboxylic acid. This hydrolyzed form of the dye cannot react with amines and contributes to high background fluorescence that can be difficult to remove.
Below is a diagram illustrating the competitive reaction pathways.
Validation & Comparative
A Researcher's Guide to Validating Sulforhodamine B Acid Chloride Staining with Robust Control Experiments
In the landscape of cellular and molecular imaging, the precision of fluorescent staining is paramount. Sulforhodamine B (SRB) acid chloride, a highly fluorescent and water-soluble dye, has emerged as a valuable tool for labeling proteins and other biomolecules.[1][2] Its utility, however, is contingent upon the rigorous validation of the staining protocol to ensure specificity and eliminate artifacts. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and implement control experiments that will unequivocally validate their SRB acid chloride staining results.
The Chemistry of Confidence: Understanding Sulforhodamine B Acid Chloride
This compound is the reactive form of the popular SRB dye.[3][4] The acid chloride group readily reacts with primary and secondary amines, such as those found in the lysine residues of proteins, to form stable sulfonamide bonds.[3][5] This covalent linkage ensures the retention of the fluorophore throughout subsequent experimental steps, providing a robust signal for imaging and quantification. The dye's bright red fluorescence, with an excitation maximum around 565 nm and an emission maximum at approximately 586 nm, offers excellent photostability and minimal spectral overlap with commonly used blue and green fluorophores.[6][7]
However, the reactivity of the acid chloride also necessitates careful experimental design. Non-specific binding to other cellular components or unintended reactions can lead to background fluorescence and misleading results. Therefore, a suite of well-designed control experiments is not just recommended; it is essential for scientific integrity.
The Cornerstone of Reliability: A Self-Validating Staining Protocol
A robust staining protocol is the foundation of any successful imaging experiment. The following detailed methodology for SRB acid chloride staining incorporates checkpoints and considerations that contribute to its self-validating nature.
-
Cell Culture and Treatment:
-
Seed adherent cells in a suitable format (e.g., 96-well plate) at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.[8][9]
-
Apply experimental treatments as required by the study design. Include vehicle-only controls to account for any effects of the solvent.[10]
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.[11][12][13] Incubate at 4°C for at least 1 hour.[12][13]
-
Rationale: TCA fixation not only preserves cellular morphology but also precipitates proteins, making them more accessible for staining.[11][14]
-
-
Washing Post-Fixation:
-
Staining:
-
Prepare a 0.04% (w/v) solution of this compound in 1% (v/v) acetic acid.
-
Add 50 µL of the SRB acid chloride solution to each well and incubate at room temperature for 30 minutes in the dark.[11][12][13]
-
Rationale: The acidic environment facilitates the specific binding of the positively charged dye to the negatively charged amino acid residues of proteins.[11][14] The dark incubation minimizes photobleaching.
-
-
Washing Post-Staining:
-
Image Acquisition/Quantification:
-
For qualitative analysis, images can be acquired directly using a fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine).
-
For quantitative analysis, solubilize the bound dye by adding 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well.[11][12]
-
Measure the absorbance at approximately 565 nm using a microplate reader.[8][10]
-
The Litmus Test: Essential Control Experiments for Staining Validation
The following control experiments are indispensable for interpreting SRB acid chloride staining results with confidence. They are designed to systematically identify and eliminate potential sources of artifacts and non-specific signals.
-
Purpose: To assess the level of autofluorescence in the cells and the imaging system's background noise.[16][17]
-
Methodology: Process a sample of cells through all steps of the protocol, but substitute the SRB acid chloride staining solution with the vehicle (1% acetic acid) alone.
-
Expected Outcome: The signal in the negative control should be minimal. Any significant fluorescence indicates autofluorescence that needs to be considered during image analysis.[18]
-
Purpose: When using SRB acid chloride-conjugated secondary antibodies, this control determines if the secondary antibody is binding non-specifically to the sample.[17][18]
-
Methodology: Perform the entire staining protocol, but omit the primary antibody.
-
Expected Outcome: No or very faint staining should be observed. Significant signal points to non-specific binding of the secondary antibody.
-
Purpose: To confirm the specificity of the primary antibody for its target antigen.[19]
-
Methodology: Pre-incubate the primary antibody with an excess of the immunizing peptide before adding it to the sample.
-
Expected Outcome: A significant reduction or complete absence of staining compared to the sample stained with the primary antibody alone confirms the antibody's specificity.
-
Purpose: To verify that the staining protocol is working correctly and can detect the target of interest.[18][19]
-
Methodology: Use cells or tissues known to express the protein of interest. For general protein staining, any adherent cell line can serve as a positive control. When targeting a specific protein with a conjugated antibody, use a cell line with confirmed high expression of that protein.
-
Expected Outcome: A clear and specific staining pattern should be observed in the positive control cells.
-
Purpose: To ensure that the observed staining is not due to non-specific binding of the primary antibody's Fc region to Fc receptors on the cells.
-
Methodology: Stain the sample with a non-immune immunoglobulin of the same isotype, concentration, and conjugation as the primary antibody.
-
Expected Outcome: Minimal to no staining should be seen, indicating that the primary antibody's binding is antigen-specific.
Comparison with Alternative Fluorescent Dyes
While SRB acid chloride is a powerful tool, it is important to understand its performance in the context of other available fluorescent dyes.
| Feature | This compound | Fluorescein Isothiocyanate (FITC) | Alexa Fluor™ Dyes |
| Excitation/Emission (nm) | ~565 / 586 | ~495 / 519 | Varies by dye |
| Photostability | High | Moderate | Very High |
| pH Sensitivity | Low in physiological range[7] | High (fluorescence decreases at acidic pH) | Generally low |
| Brightness | Bright | Bright | Very Bright |
| Mechanism of Action | Forms stable sulfonamide bonds with amines[3][5] | Forms thiourea linkage with amines | Varies (e.g., NHS esters) |
| Cost | Relatively low | Low | High |
| Key Advantage | Robust, cost-effective total protein stain | Widely used, long history | Superior photostability and brightness |
| Key Disadvantage | Can be prone to non-specific binding if not properly controlled | Susceptible to photobleaching and pH changes | Higher cost |
Troubleshooting Common Staining Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient washing[11] - Dye concentration too high - Non-specific antibody binding | - Increase the number and speed of washes with 1% acetic acid.[12] - Titrate the SRB acid chloride concentration. - Include appropriate blocking steps and controls (isotype, secondary only).[18] |
| Weak or No Signal | - Low protein expression - Inefficient staining - Photobleaching | - Confirm protein expression with a positive control.[18] - Optimize staining time and concentration. - Minimize light exposure during staining and imaging. |
| Uneven Staining | - Incomplete fixation - Non-uniform cell density | - Ensure complete cell coverage during fixation. - Optimize cell seeding to achieve a uniform monolayer.[15] |
| Signal in Negative Control | - Cellular autofluorescence | - Image an unstained sample to determine the level of autofluorescence.[16][17] - Consider using a quenching agent if autofluorescence is high. |
Conclusion: The Imperative of Rigorous Validation
This compound is a versatile and reliable fluorescent dye for protein staining. However, the quality of the data it generates is directly proportional to the rigor of the experimental validation. By implementing a comprehensive set of control experiments as outlined in this guide, researchers can ensure the specificity and accuracy of their staining, leading to more robust and reproducible scientific findings. The investment in proper validation is not merely a procedural step; it is a commitment to the integrity and impact of your research.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. chemimpex.com [chemimpex.com]
- 3. Lissamine Rhodamine B Sulfonyl Chloride [Sulforhodamine B sulfonyl chloride] *CAS 62796-29-6* | AAT Bioquest [aatbio.com]
- 4. This compound fluorescence, technical 62796-29-6 [sigmaaldrich.com]
- 5. Formation of Sulfonamide Bonds Through Reaction of Dyes with Serum Proteins | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. biotium.com [biotium.com]
- 7. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. content.abcam.com [content.abcam.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. scispace.com [scispace.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Designing a rigorous microscopy experiment: Validating methods and avoiding bias - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]
- 18. biotium.com [biotium.com]
- 19. ICC/IF Experiment Controls | Primary, Secondary, Negative, Positive, and More [bio-techne.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of Sulforhodamine B Acid Chloride Fluorescence
Introduction: The Role of Sulforhodamine B Acid Chloride in Quantitative Biology
In the landscape of fluorescent probes, rhodamines are a cornerstone, celebrated for their brightness and photostability.[1][] Sulforhodamine B (SRB), a sulfonated derivative, offers the added advantage of high water solubility, making it an excellent candidate for biological applications.[3][4] The acid chloride derivative, this compound (SRB-AC), further extends this utility by providing a reactive moiety for covalent labeling.[5][]
SRB-AC is a versatile molecule primarily leveraged in two key quantitative applications: the covalent labeling of biomolecules for tracking and visualization, and the high-throughput screening of cell viability and cytotoxicity.[5][7] This guide provides an in-depth analysis of SRB-AC's performance, presents validated experimental protocols, and offers a critical comparison with contemporary alternatives, empowering researchers to make informed decisions for their experimental designs.
Physicochemical and Spectroscopic Properties of Sulforhodamine B
Understanding the fundamental properties of the SRB fluorophore is critical for designing quantitative experiments. The dye's performance is dictated by its ability to absorb and emit light efficiently and to withstand repeated excitation.
Sulforhodamine B is characterized by its strong absorption in the green-yellow region of the spectrum and its emission of bright red fluorescence.[3][8][9] Its fluorescence is notably stable across a wide physiological pH range (3 to 10), a significant advantage over pH-sensitive dyes like fluorescein.[9]
| Property | Value | Source(s) |
| Molecular Formula (SRB-AC) | C₂₇H₂₉ClN₂O₆S₂ | [5] |
| Molecular Weight (SRB-AC) | 577.11 g/mol | [5] |
| Excitation Maximum (λex) | ~559-568 nm | [4][][8][9] |
| Emission Maximum (λem) | ~577-586 nm | [3][4][8][9] |
| Molar Extinction Coefficient (ε) | ~99,000 M⁻¹cm⁻¹ (in ethanol) | [10] |
| Fluorescence Quantum Yield (Φf) | ~0.70 (in ethanol) | [10] |
| Appearance | Dark brown/green powder | [5][11] |
Application 1: Covalent Labeling of Proteins
The primary utility of the "acid chloride" functional group on SRB-AC is its reactivity towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. This reaction forms a stable amide bond, covalently attaching the fluorescent SRB moiety to the target biomolecule.[12]
Causality Behind the Experimental Protocol
Successful protein labeling requires careful control of reaction conditions to maximize conjugation efficiency while preserving protein function. The choice of buffer, pH, and purification method are not arbitrary; they are dictated by the underlying chemistry of the reaction.
-
pH Control: The reaction of an acid chloride with an amine requires the amine to be in its unprotonated, nucleophilic state.[12][13] Therefore, the reaction is typically performed at a pH slightly above the pKa of the target amine groups (e.g., pH 8.0-9.0 for lysine). However, a competing reaction is the hydrolysis of the acid chloride by water, which is accelerated at higher pH.[14] A compromise pH of ~8.5 is often optimal.
-
Reagent Stability: SRB-AC, like other sulfonyl and acid chlorides, is susceptible to hydrolysis.[14] Therefore, it must be stored under dry conditions and dissolved in an anhydrous solvent like DMSO or DMF immediately before use.
-
Purification: After the reaction, it is crucial to remove any unconjugated (free) dye. The presence of free dye can lead to high background fluorescence and inaccurate quantification. Size-exclusion chromatography or extensive dialysis are effective methods for separating the larger protein-dye conjugate from the small, unbound dye molecules.
Experimental Protocol: Fluorescent Labeling of IgG with SRB-AC
This protocol provides a framework for labeling an antibody, a common application for generating fluorescent tracers for immunoassays or microscopy.
-
Protein Preparation: Dissolve the antibody (e.g., Goat IgG) in a bicarbonate buffer (0.1 M, pH 8.5) to a final concentration of 2-5 mg/mL. This buffer maintains the pH necessary for the amine groups to be reactive.
-
Dye Preparation: Immediately before use, dissolve SRB-AC in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently stirring the protein solution, add the dissolved SRB-AC dropwise. A typical starting point is a 10-fold molar excess of dye to protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Light protection is essential to prevent photobleaching of the dye.
-
Purification: Load the reaction mixture onto a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4). Collect the colored fractions corresponding to the high molecular weight protein conjugate, which will elute first. Alternatively, dialyze the sample against PBS extensively.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~559 nm (for SRB).
Workflow for Protein Labeling with SRB-AC
Caption: Workflow for covalent labeling of proteins using this compound.
Comparison with Alternative Amine-Reactive Dyes
While effective, SRB-AC is one of several chemistries available for labeling amines. N-hydroxysuccinimide (NHS) esters are a popular alternative.
| Feature | This compound | NHS-Ester Dyes (e.g., Alexa Fluor™ NHS Ester) |
| Reactive Group | Sulfonyl Chloride / Acid Chloride | N-hydroxysuccinimide ester |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Optimal Reaction pH | 8.0 - 9.0 | 7.5 - 8.5 |
| Bond Stability | Stable Sulfonamide / Amide | Stable Amide |
| Hydrolytic Stability | Highly susceptible to hydrolysis, requires anhydrous conditions.[14] | More stable to hydrolysis than acid chlorides, but still a concern. |
| Key Advantage | Cost-effective and provides a robust red-fluorescent label. | Wide variety of colors and brightness levels available; often higher quantum yields. |
Application 2: The Sulforhodamine B (SRB) Assay for Cytotoxicity
Perhaps the most widespread use of Sulforhodamine B is not as a fluorescent conjugate, but as a colorimetric stain for total cellular protein in the SRB cytotoxicity assay.[15][16][17] This assay is a reliable and cost-effective method for high-throughput screening of compound libraries for cytotoxic effects.[15][18]
Causality Behind the Experimental Protocol
The SRB assay is predicated on the ability of the negatively charged sulfonic acid groups on the SRB dye to form an electrostatic complex with the basic amino acid residues of proteins under mildly acidic conditions.[3][15][19] The amount of bound dye is directly proportional to the total protein mass, which serves as a proxy for the number of viable cells.[15][20]
-
Fixation: Cells are first fixed with cold trichloroacetic acid (TCA).[16][21] This serves two purposes: it terminates the experiment, and it precipitates and immobilizes cellular proteins to the culture plate, preventing cell loss during subsequent washing steps.
-
Staining: The SRB dye, dissolved in a weak acetic acid solution, is added. The acidic environment ensures that the protein's basic residues are protonated (positively charged), facilitating the electrostatic binding of the anionic SRB dye.
-
Washing: Unbound dye is removed by washing with a 1% acetic acid solution. This step is critical for reducing background and ensuring that the final signal is only from protein-bound dye.
-
Solubilization: The protein-bound dye is solubilized with a basic solution, typically a 10 mM Tris base solution (pH 10.5).[17][21] This shifts the pH to a basic environment, disrupting the electrostatic interaction and releasing the dye into the solution for quantification.
-
Measurement: The absorbance of the solubilized dye is measured, typically at a wavelength of around 510 nm or 565 nm.[19][21]
Experimental Protocol: SRB Cytotoxicity Assay
-
Cell Seeding: Plate adherent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and allow them to attach overnight.[19]
-
Compound Treatment: Expose cells to serial dilutions of the test compound for the desired duration (e.g., 48-72 hours).[15][19] Include untreated cells as a negative control.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.[16][17]
-
Washing: Carefully wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and unbound cells.[17][21] Allow the plates to air-dry completely.
-
SRB Staining: Add 100 µL of 0.04% or 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[15][16][17]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[17]
-
Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 5-10 minutes to fully solubilize the protein-bound dye.[15][17]
-
Read Absorbance: Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.[19][21]
Workflow for the SRB Cell Viability Assay
Caption: Workflow for the Sulforhodamine B (SRB) assay for cell viability and cytotoxicity.
Comparison with Alternative Viability Assays
The SRB assay measures total biomass via protein content. This is a fundamentally different approach from assays that measure metabolic activity or membrane integrity.[22]
| Assay | Principle | Detection | Advantages | Limitations |
| SRB Assay | Stains total basic protein content of fixed cells. | Colorimetric (Absorbance) | Simple, inexpensive, reproducible, endpoint is stable, less interference from compounds.[3][18][19] | Endpoint assay (cells are killed); not suitable for kinetic studies; can be affected by treatments that alter cell size/protein content without causing death. |
| MTT/XTT Assay | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[23] | Colorimetric (Absorbance) | Widely used, reflects metabolic activity. | Indirect measure of viability; can be affected by compounds that alter mitochondrial respiration; requires solubilization of formazan crystals (MTT). |
| Calcein-AM / Propidium Iodide (PI) | Live cells with active esterases cleave Calcein-AM to fluorescent Calcein; dead cells with compromised membranes take up PI.[24][25] | Fluorescence | Allows for simultaneous quantification of live and dead cells; suitable for microscopy and flow cytometry. | Requires fluorescence detection; Calcein signal can diminish over time. |
| Resazurin (alamarBlue®) | Reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells.[23][26] | Fluorometric or Colorimetric | Highly sensitive, non-toxic to cells (allows for kinetic studies), water-soluble product.[23] | Signal can be influenced by changes in cellular redox state unrelated to viability. |
Conclusion and Recommendations
This compound is a robust and versatile tool for quantitative biological analysis.
-
For Protein Labeling, SRB-AC offers a cost-effective method to generate stable, red-fluorescent protein conjugates. It is an excellent choice for applications where a bright, photostable red label is required and where precise control over reaction conditions is feasible. However, for researchers requiring a broader palette of colors or simplified conjugation protocols, modern alternatives like NHS-ester activated dyes may be more suitable.
-
For Cell Viability Screening, the SRB assay remains a gold standard for high-throughput cytotoxicity screening, particularly in academic and drug discovery settings.[18][20] Its key strengths are its low cost, simplicity, and the stability of its endpoint.[3] Unlike metabolic assays, it is a direct measure of total cell biomass and is therefore less prone to interference from compounds that affect cellular metabolism without inducing cell death. For studies requiring kinetic monitoring or the differentiation of live versus dead cell populations in the same well, fluorescence-based methods like Calcein-AM/PI or Resazurin assays are superior alternatives.
Ultimately, the choice of methodology depends on the specific scientific question, available instrumentation, and the desired experimental endpoint. By understanding the chemical principles and performance characteristics of SRB-AC and its alternatives, researchers can confidently select the optimal tool for their quantitative fluorescence and cytotoxicity studies.
References
- 1. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. Spectrum [Sulforhodamine B] | AAT Bioquest [aatbio.com]
- 9. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 10. PhotochemCAD | Sulforhodamine B [photochemcad.com]
- 11. This compound|lookchem [lookchem.com]
- 12. orgosolver.com [orgosolver.com]
- 13. reddit.com [reddit.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. SRB assay for measuring target cell killing [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. LIVE/DEAD Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. stemcell.com [stemcell.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to Sulforhodamine B (SRB) Assay Performance in Diverse Cell Lines
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of in vitro toxicology and pharmacology, the accurate assessment of cell viability and cytotoxicity is a cornerstone of meaningful research. The Sulforhodamine B (SRB) assay has emerged as a robust, reliable, and widely adopted method for high-throughput screening of potential therapeutic agents.[1][2][3][4] This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth comparison of the SRB assay's performance relative to other common viability assays across various cell lines. We will delve into the mechanistic underpinnings of these assays, present detailed experimental protocols, and offer data-driven insights to inform your selection of the most appropriate method for your specific research needs.
The Principle of the Sulforhodamine B Assay: A Total Protein Approach
The SRB assay is a colorimetric method that relies on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[1][2][5] The amount of bound dye is directly proportional to the total protein mass, which, in turn, serves as a proxy for the number of cells.[1][6] This stoichiometric relationship provides a sensitive and linear response over a wide range of cell densities.[1][2][7][8]
A key advantage of the SRB assay is that it is a total protein stain and therefore not dependent on the metabolic activity of the cells.[5][9] This makes it less susceptible to interference from compounds that may alter cellular metabolism without directly causing cell death.[9] Furthermore, the endpoint is stable, allowing for flexibility in the timing of plate reading.[9][10][11]
Experimental Workflow: A Step-by-Step Protocol for the SRB Assay
The following protocol has been optimized for adherent cells in a 96-well format and is a synthesis of established methodologies.[1][7][12]
Materials:
-
Appropriate cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density (typically 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.[5][13]
-
Compound Treatment: Expose cells to the test compounds at various concentrations and incubate for the desired duration (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour to fix the cells.[5][12]
-
Washing: Carefully remove the TCA and wash the plates four to five times with 1% acetic acid to remove excess dye.[12] Allow the plates to air dry completely.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[12]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12]
-
Absorbance Measurement: Measure the optical density (OD) at approximately 510-570 nm using a microplate reader.[1][7][12]
Caption: A streamlined workflow of the Sulforhodamine B (SRB) assay for cytotoxicity screening.
Comparative Analysis: SRB vs. Alternative Viability Assays
The choice of a cell viability assay is critical and should be guided by the specific experimental context, including the cell type and the nature of the compounds being tested.[9][14] Below is a comparison of the SRB assay with other commonly used methods.
| Feature | Sulforhodamine B (SRB) Assay | MTT/XTT/WST-1 Assays | alamarBlue (Resazurin) Assay | CellTox-Green Assay |
| Principle | Stains total cellular protein.[1][2] | Enzymatic reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[15] | Reduction of resazurin to the fluorescent resorufin by metabolically active cells.[16][17][18] | A cyanine dye that binds to the DNA of cells with compromised membrane integrity.[19] |
| Detection | Colorimetric (Absorbance).[1][12] | Colorimetric (Absorbance).[15][20] | Fluorometric or Colorimetric.[16][17][18] | Fluorometric.[21] |
| Endpoint | Endpoint (Fixed Cells). | Endpoint (Live Cells). | Endpoint or Kinetic (Live Cells).[22] | Endpoint or Kinetic (Live Cells).[23][24] |
| Advantages | - Not dependent on metabolic activity.[5][9]- Stable endpoint.[9][10][11]- High sensitivity and linearity.[7][10][11]- Cost-effective.[1][7] | - Well-established methods.[14]- Relatively simple protocols. | - Non-toxic to cells, allowing for further analysis.[14][22]- High sensitivity.[22] | - Directly measures cytotoxicity.- Can be used for real-time analysis.[22][24] |
| Disadvantages | - Requires a cell fixation step.[9]- Multiple washing steps.[6] | - Can be affected by compounds that alter cellular metabolism.[9]- MTT requires a solubilization step for the formazan crystals.[15][25] | - Can be influenced by changes in cellular redox state.[14] | - Measures cell death, not necessarily a decrease in viability or proliferation. |
| Best Suited For | High-throughput screening of diverse compounds, especially those that might interfere with metabolic assays. | General cell viability and cytotoxicity testing. | Continuous monitoring of cell health and viability over time.[14] | Kinetic studies of cytotoxicity and assessing membrane integrity. |
Performance Across Different Cell Lines: Key Considerations
While the SRB assay is broadly applicable to a wide range of adherent cell lines, its performance can be influenced by cell-specific characteristics.[10]
-
Protein Content Variation: Different cell lines have varying protein content per cell. It is crucial to establish a standard curve for each cell line to ensure a linear relationship between cell number and absorbance.
-
Adhesion Properties: The assay is best suited for adherent cell cultures as it relies on the fixation of cells to the plate.[15] For suspension cells, modifications to the protocol, such as centrifugation steps, are necessary.
-
Doubling Time: The initial seeding density should be optimized based on the doubling time of the specific cell line to ensure that cells are in the logarithmic growth phase during the experiment and do not become overconfluent.[26]
Studies have shown that the SRB assay provides better linearity with cell number and higher sensitivity compared to the MTT assay in various human tumor cell lines, including colorectal cancer (HT29) and squamous cell carcinoma of the head and neck (11B).[10][11] Furthermore, the SRB assay's staining is not as cell-line dependent as the MTT assay, where different cell lines can exhibit varying abilities to reduce the tetrazolium dye.[10][11] The SRB assay has also been shown to be as effective as the traditional clonogenic assay for studying the effects of radiation and chemotherapy in lung, colon, and breast cancer cell lines.[27]
Decision-Making Framework for Assay Selection
Choosing the right cell viability assay is a critical step in experimental design. The following flowchart provides a guide for selecting an appropriate assay based on your research objectives.
Caption: A decision-making flowchart to guide the selection of an appropriate cell viability or cytotoxicity assay.
Conclusion
The Sulforhodamine B assay stands as a powerful and versatile tool for assessing cell viability and cytotoxicity. Its reliance on total protein content provides a distinct advantage over metabolic-based assays, particularly when screening compounds with unknown mechanisms of action.[5][9] The SRB assay has demonstrated excellent linearity, sensitivity, and reproducibility across a variety of cell lines.[4][10][11] By understanding the principles and limitations of the SRB assay and its alternatives, researchers can make informed decisions to ensure the integrity and accuracy of their in vitro studies.
References
- 1. scispace.com [scispace.com]
- 2. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key considerations when using the sulforhodamine B assay for screening novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. content.abcam.com [content.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. allevi3d.com [allevi3d.com]
- 18. immunologicalsciences.com [immunologicalsciences.com]
- 19. m.youtube.com [m.youtube.com]
- 20. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 21. CellTox™ Green Cytotoxicity Assay Protocol [promega.sg]
- 22. blog.quartzy.com [blog.quartzy.com]
- 23. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [worldwide.promega.com]
- 24. Real-Time Cytotoxicity Analysis with CellTox Green Cytotoxicity Assay [worldwide.promega.com]
- 25. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]
- 26. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Guide for Dual-Labeling Experiments: Sulforhodamine B Acid Chloride vs. Modern Alternatives
As a Senior Application Scientist, I've witnessed the evolution of fluorescence microscopy from a qualitative art to a quantitative science. The linchpin of this transformation has been the development of increasingly sophisticated fluorescent probes. While classic dyes like Sulforhodamine B acid chloride laid the groundwork, a nuanced understanding of their properties, alongside those of modern alternatives, is critical for designing robust, reproducible dual-labeling experiments. This guide provides an in-depth, objective comparison to empower researchers in making the most informed fluorophore choices.
The Foundational Principle: Achieving Specificity in Multiplexed Imaging
Dual-labeling experiments are designed to resolve the spatial and functional relationships between two distinct molecular targets within a single sample. The core challenge is to generate two high-contrast signals that can be unambiguously distinguished. This is primarily a spectroscopic challenge, governed by the selection of two fluorophores with minimal spectral overlap .[1][2][3] Failure to manage this overlap results in "bleed-through" or "crosstalk," where the emission from one fluorophore is erroneously detected in the channel designated for the second, leading to false co-localization and compromised data integrity.[2][3]
Caption: The challenge of spectral overlap, or "bleed-through," in dual-labeling experiments.
Profiling the Classic Workhorse: this compound
Sulforhodamine B (SRB) is a bright, water-soluble rhodamine dye.[4][5] Its amine-reactive form, historically the sulfonyl chloride (often referred to interchangeably with the acid chloride), allows it to be conjugated to primary and secondary amines on proteins, such as the ε-amino groups of lysine residues.[6][7][8]
Key Attributes:
-
Spectral Properties: SRB has an excitation maximum around 565 nm and an emission maximum near 586 nm, placing it firmly in the orange-red portion of the spectrum.[5]
-
Environmental Stability: A significant advantage of SRB is that its absorption and fluorescence are not dependent on pH in the physiological range (pH 3-10), ensuring signal consistency in varying cellular microenvironments.[4][9]
-
The Reactivity Caveat: The primary drawback of the sulfonyl chloride reactive group is its instability. It is highly susceptible to hydrolysis in aqueous solutions, particularly at the basic pH required for efficient amine conjugation.[8][][11] This instability can lead to lot-to-lot variability in the percentage of reactive dye and necessitates careful handling, often requiring conjugation reactions to be performed at low temperatures.[8][12] The resulting sulfonamide bond, however, is exceptionally stable.[8]
The Modern Arsenal: A Comparative Analysis of Amine-Reactive Dyes
The limitations of sulfonyl chlorides spurred the development of more stable and efficient reactive moieties, most notably the N-hydroxysuccinimide (NHS) or succinimidyl ester (SE).[11][13] These reagents offer greater stability in solution while still efficiently reacting with amines to form stable amide bonds.[11]
Here, we compare Sulforhodamine B with its modern counterparts, including a more stable derivative of rhodamine (Rhodamine Red-X) and the widely adopted Alexa Fluor™ 568.
| Feature | This compound | Rhodamine Red™-X, SE | Alexa Fluor™ 568 |
| Excitation Max (nm) | ~565 | ~570 | 578 |
| Emission Max (nm) | ~586 | ~590 | 603 |
| Quantum Yield | Good | Good (often increased vs. sulfonyl chloride)[11] | 0.69[14] (Very High) |
| Photostability | Good | Good | Excellent[15][16][17] |
| Reactive Group | Sulfonyl Chloride | Succinimidyl Ester (SE) | Succinimidyl Ester (SE) |
| Key Advantage | Cost-effective; pH-insensitive fluorescence.[4] | Improved stability and reactivity over sulfonyl chloride.[11] | Superior brightness and photostability; highly validated.[15][17] |
| Key Disadvantage | Reactive group is unstable in water; potential for lot-to-lot variability.[][11] | Higher cost than SRB acid chloride. | Highest relative cost. |
Field-Proven Protocol: Dual Immunofluorescence of Tubulin and a Target Protein
This protocol provides a self-validating workflow for dual-labeling. The key is the use of primary antibodies raised in different host species, which is the most straightforward way to prevent secondary antibody cross-reactivity.[18][19]
Rationale: We will label microtubulin with a mouse monoclonal primary antibody and our protein of interest (POI) with a rabbit polyclonal primary antibody. This allows us to use highly specific secondary antibodies: an anti-mouse secondary conjugated to a green fluorophore (e.g., Alexa Fluor™ 488) and an anti-rabbit secondary conjugated to a red fluorophore (e.g., Alexa Fluor™ 568 or a Sulforhodamine B conjugate).
Step-by-Step Methodology:
-
Cell Culture & Preparation:
-
Grow adherent cells on sterile glass coverslips in a multi-well plate to ~70-80% confluency. The use of coverslips is critical for high-resolution imaging.
-
-
Fixation:
-
Gently wash cells 3x with pre-warmed Phosphate-Buffered Saline (PBS) to remove culture media.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. PFA cross-links proteins, preserving cellular architecture.
-
-
Permeabilization:
-
Wash cells 3x with PBS.
-
Incubate with 0.25% Triton X-100 in PBS for 10 minutes. This detergent permeabilizes cell membranes, allowing antibodies to access intracellular targets.[20]
-
-
Blocking:
-
Primary Antibody Incubation (Simultaneous):
-
Prepare a cocktail of the two primary antibodies (e.g., mouse anti-tubulin and rabbit anti-POI) diluted in the blocking buffer to their predetermined optimal concentrations.
-
Incubate the coverslips with the primary antibody cocktail overnight at 4°C in a humidified chamber. The cold incubation is gentle and often enhances specific signal.
-
-
Washing:
-
Wash cells 3x for 5 minutes each with PBS to remove unbound primary antibodies. This is a critical step for reducing background.
-
-
Secondary Antibody Incubation (Simultaneous):
-
Prepare a cocktail of the two fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor™ 488 and goat anti-rabbit SRB/Alexa Fluor™ 568) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light. Fluorophores are light-sensitive, and this step must be performed in the dark to prevent photobleaching.[18]
-
-
Final Washes & Counterstaining:
-
Wash cells 3x for 5 minutes each with PBS in the dark.
-
(Optional) Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.
-
Perform a final brief wash in PBS.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide using an antifade mounting medium. This medium contains reagents that reduce photobleaching during imaging.
-
Seal the edges with nail polish and allow it to dry. Store slides at 4°C in the dark.
-
Caption: Workflow for a simultaneous dual immunofluorescence labeling experiment.
Final Recommendations
For research professionals, the choice of fluorophore is a balance of performance and practicality.
-
When to Use this compound: This dye remains a viable, cost-effective option for routine applications where the highest photostability is not paramount and when coupled with a well-separated fluorophore in the green or far-red spectrum. Its pH insensitivity is a distinct advantage. However, be prepared to optimize conjugation conditions and be aware of the potential for hydrolysis of the reactive dye stock.
-
When to Choose Modern Alternatives: For demanding applications such as confocal microscopy, live-cell imaging, or quantitative analysis, the superior brightness and photostability of dyes like the Alexa Fluor™ series are undeniable.[16][17][21] The use of succinimidyl ester chemistry provides more reliable and efficient conjugations.[11] While the initial cost is higher, the resulting data quality and signal robustness often justify the investment, saving valuable time and resources in the long run.
Ultimately, the most trustworthy protocol is one that has been validated in your own hands. Always include single-stain controls to assess bleed-through and secondary-only controls to check for non-specific binding. By combining a rational choice of reagents with rigorous experimental design, you can confidently generate high-quality, publishable dual-labeling data.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 3. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 4. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 5. biotium.com [biotium.com]
- 6. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Lissamine Rhodamine B Sulfonyl Chloride [Sulforhodamine B sulfonyl chloride] *CAS 62796-29-6* | AAT Bioquest [aatbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 11. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. szabo-scandic.com [szabo-scandic.com]
- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 14. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody [celljournal.org]
- 18. stratech.co.uk [stratech.co.uk]
- 19. abcam.com [abcam.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Cross-Reactivity of Sulforhodamine B Acid Chloride Conjugates
For researchers in drug development and molecular biology, the precise detection of target molecules is paramount. Fluorescent labeling is a cornerstone of this work, and Sulforhodamine B (SRB) acid chloride is a well-established reagent for creating vibrant, red-fluorescent bioconjugates. While valued for its brightness and high water solubility, understanding and mitigating potential cross-reactivity is crucial for generating reliable and reproducible data.
This guide provides an in-depth comparison of SRB acid chloride conjugates, offering field-proven insights into their performance, potential for non-specific interactions, and how they stack up against common alternatives. We will dissect the chemical principles, provide actionable protocols for validation, and present experimental data to ground your decisions.
The Chemistry of Conjugation: A Double-Edged Sword
Sulforhodamine B acid chloride is a reactive derivative of the SRB dye, designed to covalently link the fluorophore to a target molecule, typically a protein or antibody. The primary mechanism is the reaction of the acid chloride group with primary aliphatic amines, such as the ε-amino group of lysine residues on a protein, to form a stable amide bond.[1][2]
While this reaction is efficient, the high reactivity of acid chlorides means they can potentially react with other nucleophiles, although the reaction with primary amines is most favorable under controlled pH conditions. More critical to experimental outcomes, however, is the inherent nature of the SRB molecule itself. Often considered a simple hydrophilic tracer, SRB exhibits amphiphilic properties, meaning it has both polar and non-polar regions.[3] This characteristic can lead to non-specific binding through hydrophobic or electrostatic interactions, a key contributor to background signal, or "cross-reactivity," in sensitive assays.
Defining and Quantifying Cross-Reactivity
In the context of fluorescent conjugates, "cross-reactivity" primarily refers to non-specific binding—the interaction of the fluorescent conjugate with off-target molecules or surfaces. This is distinct from spectral cross-reactivity (bleed-through), which is an instrumentation and filter-set challenge. Non-specific binding is a direct property of the conjugate and the experimental system.
The Sulforhodamine B (SRB) assay, a widely used method for determining cell density, is ironically built upon the principle of non-specific protein binding.[4][5] In this assay, the SRB dye binds stoichiometrically to the basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid.[6][7] This inherent affinity for proteins underscores why SRB conjugates must be rigorously validated and used with optimized protocols to ensure the signal comes from the specific target, not from general protein binding.
Workflow for Assessing Conjugate Specificity
Caption: Workflow for validating the specificity of an SRB-labeled antibody.
Performance Comparison: SRB Conjugates vs. Alternatives
The choice of fluorophore extends beyond just color. Modern dyes have been engineered to improve specificity and reduce non-specific binding. Here, we compare SRB conjugates to a representative alternative, the Alexa Fluor™ family of dyes, which are widely used due to their superior performance in many applications.
| Parameter | Sulforhodamine B (SRB) Conjugate | Modern Alternative (e.g., Alexa Fluor™ 555) | Rationale & Expert Insights |
| Principle | Covalent labeling via acid chloride reaction with primary amines.[1] | Covalent labeling via NHS ester or other amine-reactive chemistry. | Both form stable covalent bonds. The key difference lies in the dye's molecular properties, not the linkage chemistry. |
| Photostability | Good | Excellent | Modern dyes are generally engineered for higher photostability, allowing for longer exposure times and more robust imaging. |
| Quantum Yield | High | Very High | Higher quantum yield translates to a brighter signal for a given amount of excitation light, improving sensitivity. |
| pH Sensitivity | Fluorescence is stable over a wide pH range (3-10).[8] | Generally stable over physiological pH ranges. | SRB's stability is a known advantage, making it reliable in various buffer conditions. |
| Water Solubility | High[8] | High | Both are highly water-soluble, which helps prevent aggregation of the conjugate—a common cause of non-specific artifacts. |
| Potential forCross-Reactivity | Moderate. The dye's amphiphilic nature can contribute to non-specific protein and hydrophobic interactions.[3] | Low. Specifically engineered to reduce charge and hydrophobic interactions, leading to lower background. | This is the critical differentiator. While proper blocking can mitigate SRB's non-specific binding, alternatives are often designed to be more "inert" from the start. |
| Cost-Effectiveness | High. Generally more affordable than premium, patented dyes. | Lower. Typically more expensive due to R&D and licensing. | For routine assays where absolute maximum sensitivity is not required and protocols are well-optimized, SRB can be a highly cost-effective choice. |
Experimental Protocols for Success
Trustworthy data comes from validated protocols. Below are methodologies for creating and testing your own SRB conjugates.
Protocol 1: Protein Labeling with this compound
This protocol describes the labeling of an antibody. The key to minimizing cross-reactivity starts here, by controlling the degree of labeling (DoL). Over-labeling can increase hydrophobicity and lead to aggregation and non-specific binding.
Materials:
-
Antibody (or other protein) in a primary amine-free buffer (e.g., PBS, pH 7.4-8.0).
-
This compound (SRB-AC).[9]
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Quenching Buffer: 1.0 M Tris-HCl, pH 8.0.
-
Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25).
Methodology:
-
Protein Preparation: Adjust the concentration of your antibody to 2-5 mg/mL in the Reaction Buffer. Ensure any buffers containing primary amines (like Tris) are removed via dialysis or buffer exchange.
-
SRB-AC Preparation: Immediately before use, dissolve SRB-AC in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Causality Note: SRB-AC is moisture-sensitive and will hydrolyze in water, rendering it inactive. Using anhydrous solvent is critical for efficient conjugation.
-
Conjugation Reaction: While gently vortexing the antibody solution, add a 10- to 20-fold molar excess of the dissolved SRB-AC. The optimal ratio must be determined empirically for each protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The excess primary amines in the Tris buffer will react with any remaining SRB-AC. Incubate for 30 minutes.
-
Purification: Separate the labeled antibody from unreacted dye and quenched byproducts using a G-25 size-exclusion column equilibrated with your desired storage buffer (e.g., PBS). The first colored peak to elute is the SRB-conjugated antibody.
-
Characterization (Self-Validation):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and ~565 nm (for SRB).[8]
-
Calculate the protein concentration and the Degree of Labeling (DoL). An optimal DoL is typically between 2 and 6 for an IgG antibody. A high DoL (>8) often leads to increased non-specific binding.
-
Protocol 2: Comparing SRB vs. Other Dyes in a Cytotoxicity Assay
The SRB assay itself is a robust method for measuring cell viability based on total protein content.[10][11] It offers advantages over metabolic assays like MTT, as it is less susceptible to interference from compounds that alter cellular metabolism without killing the cell.[4][12] It shows better linearity and sensitivity than MTT in many cases.[13][14]
Materials:
-
Adherent cells in a 96-well plate.
-
Test compounds (e.g., cytotoxic drugs).
-
Fixative: 10% (w/v) Trichloroacetic Acid (TCA), cold.
-
SRB Staining Solution: 0.4% (w/v) Sulforhodamine B in 1% (v/v) acetic acid.
-
Wash Solution: 1% (v/v) acetic acid.
-
Solubilization Buffer: 10 mM Tris base, pH 10.5.
Methodology:
-
Cell Seeding & Treatment: Seed cells at an appropriate density (e.g., 5,000-20,000 cells/well) and allow them to attach overnight. Treat with your compounds for the desired incubation period (e.g., 48 hours).
-
Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells to the plate. Incubate at 4°C for at least 1 hour. Causality Note: TCA precipitates proteins, locking them to the plastic and making them accessible for staining.
-
Washing: Carefully wash the plates 4-5 times with 1% acetic acid to remove TCA and cell debris.[6] Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any SRB that is not bound to protein.
-
Solubilization: Air dry the plates again. Add 150 µL of 10 mM Tris base to each well to dissolve the protein-bound dye.
-
Measurement: Measure the optical density (OD) at approximately 510-565 nm using a microplate reader. The absorbance is directly proportional to the total protein mass in the well.[6][10]
Caption: A logical approach to troubleshooting non-specific binding.
Conclusion
This compound remains a valuable and highly cost-effective tool for creating fluorescent bioconjugates. Its bright signal and robust chemical nature are significant assets. However, researchers must be aware of the dye's inherent amphiphilic properties, which can contribute to non-specific binding. This potential for cross-reactivity is not an insurmountable flaw but a characteristic that demands careful management through optimized protocols, controlled degrees of labeling, and rigorous validation with proper negative controls.
For applications requiring the absolute highest signal-to-noise ratio, or where extensive optimization is not feasible, modern alternatives like the Alexa Fluor™ dyes may provide a more straightforward path to clean, specific staining. By understanding the principles laid out in this guide, researchers can make an informed decision and generate high-quality, reliable data, regardless of the fluorophore they choose.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. An Experimental and Molecular Dynamics Investigation into the Amphiphilic Nature of Sulforhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
A Comparative Guide to the Sulforhodamine B (SRB) Assay: A Deep Dive into Reagent Choice and Reproducibility
For researchers in oncology and drug development, the ability to reliably measure cell proliferation and cytotoxicity is paramount. The Sulforhodamine B (SRB) assay, first developed for the National Cancer Institute's (NCI) large-scale drug screening program, has become a workhorse in many labs due to its simplicity, cost-effectiveness, and high reproducibility.[1][2][3] This guide provides an in-depth comparison of the SRB assay with common alternatives, offers field-proven protocols, and critically examines a crucial, often overlooked, aspect: the choice of the SRB reagent itself.
Section 1: The SRB Assay - Mechanism and Critical Parameters
The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[4] Its principle is elegant and robust: the bright pink aminoxanthene dye, Sulforhodamine B, possesses two sulfonic acid groups. Under mildly acidic conditions (pH ~1), these groups electrostatically bind to the basic amino acid residues (like lysine and arginine) of proteins that have been fixed to the culture plate with trichloroacetic acid (TCA).[4][5][6] The amount of dye bound is stoichiometric to the total protein mass, which is directly proportional to the cell number over a wide range.[4][7] The bound dye is then solubilized with a mild base (e.g., 10 mM Tris base) and the absorbance is measured, typically at a wavelength of around 515 nm.[8][9]
The assay's key advantages include its stable, non-destructive colorimetric endpoint, high signal-to-noise ratio, and independence from cell metabolic activity, which can be a confounding factor in other assays.[2][6][7]
SRB Assay Workflow Diagram
The following diagram illustrates the standardized workflow of the SRB assay, from cell plating to data acquisition.
References
- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Sulforhodamine B Assay and Chemosensitivity | Springer Nature Experiments [experiments.springernature.com]
- 6. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Fluorophore Photostability: Sulforhodamine B Acid Chloride in Focus
For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the selection of a robust and photostable fluorophore is paramount to generating reliable and reproducible data. The irreversible loss of signal due to photobleaching can significantly limit the duration of imaging experiments, compromise quantitative analysis, and ultimately impact experimental outcomes. This guide provides an in-depth comparison of the fluorescence stability of Sulforhodamine B acid chloride against other widely used classes of fluorescent dyes, offering experimental data and protocols to inform your selection process.
The Fundamental Challenge: Understanding Photobleaching
Fluorescence is a phenomenon where a molecule absorbs light at a specific wavelength and, after a brief excited state, emits light at a longer wavelength. This process, however, is not infinitely repeatable. Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it incapable of fluorescence. This process is complex and influenced by several factors, including the intensity and wavelength of the excitation light, the local chemical environment, and the intrinsic molecular structure of the dye.[1][2]
To visualize the electronic transitions involved in fluorescence and the pathways that can lead to photobleaching, we can use a Jablonski diagram.
Caption: Jablonski diagram illustrating the electronic state transitions of a fluorophore.
The triplet state (T₁) is a key intermediate in many photobleaching pathways.[3] Molecules in the triplet state are long-lived and highly reactive, often interacting with molecular oxygen to generate reactive oxygen species (ROS) that can chemically damage the fluorophore.[3][4] Therefore, dyes with a low probability of intersystem crossing to the triplet state generally exhibit higher photostability.
Comparative Analysis of Fluorophore Photostability
The choice of fluorophore should be guided by its specific application. Here, we compare the photostability of this compound with other popular dye families.
| Dye Family | Specific Dye Example | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability | Key Characteristics |
| Rhodamine | Sulforhodamine B | ~565[5] | ~586[5] | ~0.60[6] | High | Excellent water solubility and pH insensitivity between pH 3 and 10.[5] Known for good photostability.[7] |
| Fluorescein | Fluorescein Isothiocyanate (FITC) | ~495[8] | ~519[8] | Variable (~0.3-0.9) | Low | Prone to rapid photobleaching and pH sensitivity.[8][9][10][11][12] Its fluorescence decreases in acidic environments.[11][13] |
| Cyanine | Cy3 | ~550 | ~570 | ~0.24[14] | Moderate | Widely used for FRET with Cy5.[15][16] Photostability can be enhanced by chemical modifications or environmental control.[3][15][17] |
| Cyanine | Cy5 | ~649 | ~670 | ~0.20[14] | Moderate to Low | Susceptible to photobleaching, especially in the presence of certain buffers.[4][16] |
| Alexa Fluor | Alexa Fluor 568 | ~578 | ~603 | High | Very High | Generally exhibit superior brightness and photostability compared to traditional dyes like FITC and Cy dyes.[9][10][18] |
| ATTO Dyes | ATTO 565 | ~564 | ~590 | High (~0.9) | Very High | Known for exceptional photostability and brightness, particularly in the red spectral region.[19][20][][22][23] Often used in single-molecule detection.[19][] |
Note: Quantum yields and relative photostability can vary depending on the specific conjugate, local environment, and experimental conditions. The data presented are for general comparison.
In-depth Look at Sulforhodamine B
Sulforhodamine B, a member of the rhodamine family of dyes, is characterized by a rigid xanthene core structure which contributes to its high fluorescence quantum yield and photostability.[7] The sulfonate groups present in Sulforhodamine B enhance its water solubility and reduce aggregation, which can otherwise lead to fluorescence quenching.[5] this compound is a reactive form of the dye that readily conjugates to primary amines on proteins and other biomolecules.[24][25]
The Workhorse with a Flaw: Fluorescein (FITC)
Fluorescein isothiocyanate (FITC) has been a long-standing choice in many applications due to its bright green fluorescence and affordability.[12] However, its significant drawback is its poor photostability.[8][9][10][12] FITC is highly susceptible to photobleaching, which limits its use in experiments requiring prolonged or intense illumination.[12] Furthermore, its fluorescence is pH-sensitive, decreasing in acidic conditions, which can be a confounding factor in cellular imaging.[11]
The FRET Pair: Cyanine Dyes (Cy3 and Cy5)
The cyanine dyes, particularly Cy3 and Cy5, are a popular pair for Förster Resonance Energy Transfer (FRET) experiments.[15][16] Their photostability is generally considered moderate, superior to FITC but often less robust than modern dyes like the Alexa Fluor or ATTO series.[9][10] The flexibility of the polymethine chain in cyanine dyes can lead to non-radiative decay pathways, impacting their quantum yield and photostability.[22] Researchers have developed strategies to improve their performance, such as using oxygen scavengers and triplet state quenchers.[15]
The Modern Benchmarks: Alexa Fluor and ATTO Dyes
The Alexa Fluor and ATTO dye families represent significant advancements in fluorophore technology, with a primary focus on improving brightness and photostability.[9][26][20][][22]
-
Alexa Fluor Dyes: These dyes are sulfonated rhodamine, coumarin, and cyanine derivatives. The sulfonation makes them more hydrophilic and less prone to aggregation, contributing to their enhanced photostability and brightness across a wide pH range.[26] Studies have consistently shown that Alexa Fluor dyes are significantly more photostable than their conventional counterparts like FITC.[9][10][18]
-
ATTO Dyes: These dyes are characterized by a rigid molecular structure that minimizes non-radiative decay pathways, resulting in high fluorescence quantum yields and exceptional photostability.[22] Many ATTO dyes are particularly resistant to photobleaching, even under high-intensity illumination, making them ideal for demanding applications like single-molecule spectroscopy and super-resolution microscopy.[19][20][][23]
Experimental Protocol: Quantitative Assessment of Photostability
To objectively compare the photostability of different fluorophores, a standardized experimental protocol is crucial. This protocol describes a method for measuring the photobleaching rate of fluorescently labeled antibodies on a microscope.
Caption: A streamlined workflow for quantifying fluorophore photostability.
Step-by-Step Methodology
-
Sample Preparation:
-
Conjugate your antibody or protein of interest with this compound and the other dyes you wish to compare, following the manufacturer's protocols. Ensure a similar degree of labeling for each conjugate.
-
Prepare microscope slides with your fluorescently labeled samples (e.g., fixed cells or antibody-capture beads). The goal is to have a uniform layer of fluorophores.
-
-
Microscope Setup:
-
Use a widefield or confocal fluorescence microscope equipped with a stable light source (e.g., a laser or an LED).
-
Select the appropriate filter set for each dye to ensure optimal excitation and emission.
-
Crucially, maintain the exact same illumination intensity, exposure time, and objective for all samples being compared. [27] This is the most critical parameter for a fair comparison.
-
-
Image Acquisition:
-
Bring the sample into focus.
-
Acquire a time-lapse series of images of the same field of view. For example, capture an image every 10 seconds for a total of 5-10 minutes.
-
It is important to acquire a pre-bleach image (or a short series) to establish the initial fluorescence intensity.[28]
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of a defined region of interest (ROI) in each image of the time series.
-
Also, measure the background intensity in a region with no fluorescent signal and subtract this from your ROI measurements.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of each time point to the initial intensity (at t=0).
-
Plot the normalized intensity as a function of time.
-
The data can often be fitted to a single or double exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[27][29] A longer half-life indicates greater photostability.
-
Conclusion: Making an Informed Decision
The selection of a fluorescent dye is a critical decision that can profoundly impact the quality and reliability of experimental data. While traditional dyes like FITC have served the research community for decades, their limitations in terms of photostability are significant.
This compound emerges as a robust and reliable choice, offering a good balance of brightness, high water solubility, and commendable photostability. For many standard imaging applications, it represents a significant improvement over FITC.
However, for the most demanding applications requiring extended imaging times, high-intensity illumination, or single-molecule sensitivity, the superior photostability of modern dye families like Alexa Fluor and ATTO dyes makes them the preferred choice.[9][10][12][18][20][][22][23] The experimental protocol provided in this guide offers a framework for researchers to perform their own head-to-head comparisons, ensuring the selection of the optimal fluorophore for their specific experimental needs and instrumentation.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonated red and far-red rhodamines to visualize SNAP- and Halo-tagged cell surface proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02216D [pubs.rsc.org]
- 8. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody [celljournal.org]
- 11. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. DSpace [helda.helsinki.fi]
- 14. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 18. flowcytometrynet.com [flowcytometrynet.com]
- 19. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 22. blog.biosearchtech.com [blog.biosearchtech.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. scientificlabs.ie [scientificlabs.ie]
- 25. 酸性氯化物硫酰罗罗丹明B suitable for fluorescence, technical | Sigma-Aldrich [sigmaaldrich.com]
- 26. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 27. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 28. Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the In Vivo Validation of Sulforhodamine B Acid Chloride
<content_type>PUBLISH_COMPARISON_GUIDEcontent_type>
For researchers, scientists, and drug development professionals, the transition from in vitro observations to in vivo studies is a critical juncture. The selection of an appropriate fluorescent probe is paramount for the success of these endeavors. This guide provides an in-depth, objective comparison of Sulforhodamine B acid chloride for in vivo imaging, its performance against common alternatives, and the supporting experimental data and protocols necessary for its rigorous validation.
Introduction to In Vivo Fluorescence Imaging with Sulforhodamine B
In vivo fluorescence imaging is a powerful, non-invasive technique that allows for the real-time visualization of biological processes in living organisms.[1][2] The choice of a fluorescent probe is dictated by several factors, including its brightness, photostability, and biocompatibility.[2] Sulforhodamine B (SRB), a bright pink aminoxanthene dye, has emerged as a valuable tool in this domain.[3][4][5] Its utility extends from staining elastic fibers and astrocytes in vivo to its use as a protein stain for quantifying cellular proteins.[3][4][6]
This compound is the reactive form of SRB, allowing for its conjugation to various molecules, such as proteins and peptides, to create targeted fluorescent probes.[7][8][9] This guide will focus on the validation of these SRB-based probes for in vivo applications.
Physicochemical and Spectroscopic Properties of Sulforhodamine B
A thorough understanding of a fluorophore's properties is the foundation of its successful application.
| Property | Value | Source |
| Excitation Maximum (λex) | 559-565 nm | [4][10] |
| Emission Maximum (λem) | 577-586 nm | [4][10] |
| Molecular Weight | 577.11 g/mol | [8] |
| Form | Powder | [8] |
| Solubility | Water Soluble | [4] |
The excitation and emission spectra of Sulforhodamine B fall within the visible range, which can be a limitation for deep-tissue imaging due to light scattering and tissue autofluorescence.[1][11] However, for applications involving superficial tissues or microscopy, its brightness and water solubility are significant advantages.[3][4]
Comparative Analysis: Sulforhodamine B vs. Alternative In Vivo Probes
The selection of a fluorescent probe is a trade-off between various performance metrics. Here, we compare Sulforhodamine B with two classes of popular alternatives: other rhodamine derivatives and near-infrared (NIR) dyes.
Sulforhodamine B vs. Other Rhodamine Derivatives
Sulforhodamine 101 (Texas Red) and Alexa Fluor 594 are common red fluorescent dyes used in cellular imaging.[12]
| Feature | Sulforhodamine B | Sulforhodamine 101 (Texas Red) | Alexa Fluor 594 |
| Quantum Yield | ~0.60 in PBS[13] | High | High[12] |
| Photostability | Moderate[14][15] | High[12] | High[12] |
| Primary Application | General protein labeling, elastic fiber staining[3][4] | Primarily for conjugation to antibodies and proteins | Broadly used for conjugation |
| Advantages | High water solubility, cost-effective | High quantum yield and photostability | Excellent photostability and brightness |
| Limitations | Susceptible to photobleaching under intense illumination[14][15] | Less water soluble than SRB | Higher cost |
The primary advantage of Sulforhodamine B lies in its excellent water solubility, which simplifies conjugation reactions and in vivo administration.[4] While other rhodamine derivatives may offer superior photostability, the practical advantages of SRB often make it a suitable choice for many applications.
Sulforhodamine B vs. Near-Infrared (NIR) Probes
For deep-tissue in vivo imaging, near-infrared (NIR) probes, which emit light in the 700-1700 nm range, are often preferred.[1][2][11] This is due to reduced photon absorption and scattering by biological tissues at these wavelengths, leading to deeper penetration and lower autofluorescence.[2][11][16]
| Feature | Sulforhodamine B | NIR Dyes (e.g., ICG, IRDye 800CW) |
| Emission Wavelength | ~580 nm | 700-1700 nm[11] |
| Tissue Penetration | Limited | Deep[2][11] |
| Autofluorescence | Can be significant | Minimal[1][2] |
| Quantum Yield | Moderate to High[13] | Generally lower than visible dyes |
| Applications | Superficial imaging, microscopy[3][6] | Deep tissue imaging, oncology research[1][16] |
While NIR probes offer clear advantages for deep-tissue imaging, Sulforhodamine B remains a valuable tool for applications where penetration depth is not the primary concern, such as intravital microscopy of superficial tissues.[3]
Experimental Validation of Sulforhodamine B Conjugates for In Vivo Imaging
Rigorous validation is essential before deploying a new fluorescent probe in vivo.[17][18] The following sections outline a comprehensive validation workflow.
Step 1: Bioconjugation and Characterization
The first step is the covalent attachment of this compound to the targeting molecule (e.g., an antibody or peptide).
Protocol: this compound Conjugation
-
Dissolve the targeting molecule in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).
-
Prepare a stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the dye solution to the protein solution dropwise while gently stirring. A molar ratio of 5-10 moles of dye per mole of protein is a good starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the conjugate to remove unconjugated dye using size exclusion chromatography (e.g., a Sephadex G-25 column).
-
Characterize the conjugate by measuring the absorbance at 280 nm (for protein) and 565 nm (for SRB) to determine the degree of labeling (DOL).
Causality: The alkaline pH of the reaction buffer is crucial for deprotonating the primary amines on the targeting molecule, making them nucleophilic and reactive towards the sulfonyl chloride group of the dye.[19]
Step 2: In Vitro Validation
Before animal studies, the functionality and specificity of the SRB-conjugate must be confirmed in a controlled cellular environment.[17]
Protocol: In Vitro Cellular Staining
-
Culture target cells that express the receptor or antigen of interest.
-
Incubate the cells with the SRB-conjugate at various concentrations and for different durations.
-
Wash the cells to remove unbound conjugate.
-
Image the cells using fluorescence microscopy to assess specific binding and subcellular localization.
-
Quantify the fluorescence intensity to determine the binding affinity.
Self-Validation: Include a negative control cell line that does not express the target to demonstrate specificity. Additionally, a competition assay with an excess of unlabeled targeting molecule should be performed to confirm receptor-mediated binding.
Step 3: Cytotoxicity Assessment
It is essential to ensure that the SRB-conjugate is not toxic to cells at the concentrations used for imaging.[20][21][22] The Sulforhodamine B (SRB) assay, ironically, is a well-established method for determining cytotoxicity based on cellular protein content.[22][23][24][25]
Protocol: SRB Cytotoxicity Assay
-
Seed cells in a 96-well plate and allow them to adhere overnight.[21]
-
Treat the cells with a range of concentrations of the SRB-conjugate for the desired duration (e.g., 24, 48, 72 hours).
-
Fix the cells with 10% (w/v) trichloroacetic acid (TCA).[22][26]
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid.[26]
-
Solubilize the protein-bound dye with 10 mM Tris base solution.[22][26]
Data Interpretation: A decrease in absorbance compared to untreated control cells indicates cytotoxicity.
Step 4: In Vivo Imaging and Biodistribution
Once in vitro validation is complete, the probe can be evaluated in an appropriate animal model.[18]
Protocol: In Vivo Fluorescence Imaging
-
Administer the SRB-conjugate to the animal model, typically via intravenous injection.[6]
-
Acquire images at various time points using a whole-animal fluorescence imaging system.
-
Analyze the images to determine the tumor-to-background ratio or target accumulation.
Diagram: In Vivo Validation Workflow
Caption: A streamlined workflow for the validation of Sulforhodamine B conjugates.
Step 5: Ex Vivo Analysis and Histological Confirmation
To confirm the in vivo imaging results, ex vivo analysis of organs and tissues is crucial.[17][18][27]
Protocol: Ex Vivo Biodistribution
-
Euthanize the animal at the final imaging time point.
-
Excise major organs and tumors.
-
Image the excised tissues using the fluorescence imaging system to quantify probe distribution.[27]
-
Perform histological analysis on tissue sections to confirm the microscopic localization of the probe.[27]
Trustworthiness: Correlating the in vivo signal with ex vivo and histological data provides a self-validating system, ensuring the reliability of the imaging results.
Conclusion and Recommendations
This compound is a versatile and cost-effective reagent for developing fluorescent probes for in vivo imaging. Its high water solubility and bright fluorescence make it an excellent choice for applications not requiring deep tissue penetration. However, for studies demanding high photostability or deep tissue imaging, alternatives such as Alexa Fluor dyes or NIR probes may be more suitable.
The rigorous, multi-step validation process outlined in this guide is essential to ensure the scientific integrity of in vivo imaging studies. By carefully characterizing the probe, confirming its specificity and lack of toxicity in vitro, and corroborating in vivo findings with ex vivo and histological data, researchers can have high confidence in their results.
References
- 1. mdpi.com [mdpi.com]
- 2. Near-infrared fluorescent protein and bioluminescence-based probes for high-resolution in vivo optical imaging - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. In vivo imaging of elastic fibers using sulforhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. In vivo staining of neocortical astrocytes via the cerebral microcirculation using sulforhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound fluorescence, technical 62796-29-6 [sigmaaldrich.com]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. Spectrum [Sulforhodamine B] | AAT Bioquest [aatbio.com]
- 11. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. revvity.com [revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. The application of sulforhodamine B as a colorimetric endpoint in a cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. licorbio.com [licorbio.com]
A Senior Scientist's Guide to Sulforhodamine B Acid Chloride: A Comparative Review of Applications, Limitations, and Modern Alternatives
For decades, Sulforhodamine B acid chloride has been a workhorse fluorophore in the biologist's toolkit. Its vibrant red fluorescence, straightforward conjugation chemistry, and cost-effectiveness have cemented its place in applications ranging from protein labeling to high-throughput cytotoxicity screening. However, as imaging technologies and experimental demands have advanced, the limitations of this classic dye have become more apparent.
This guide provides a comprehensive, field-proven perspective on this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core applications with detailed, validated protocols, critically examine its inherent limitations, and objectively compare its performance against modern alternatives like the Alexa Fluor, DyLight, and Cyanine families of dyes. Our goal is to equip you with the technical insights needed to select the optimal fluorescent tool for your specific research needs, ensuring data integrity and experimental success.
This compound: Mechanism and Core Applications
This compound is a fluorescent dye featuring a sulfonyl chloride reactive group. This group readily reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable sulfonamide bond. This reactivity makes it a versatile tool for labeling proteins, antibodies, and other amine-containing biomolecules.[1][2]
Application I: Fluorescent Labeling of Proteins and Antibodies
One of the most common uses for this compound is the covalent labeling of proteins for visualization in fluorescence microscopy, flow cytometry, and other detection methods.[1][2]
This protocol provides a robust method for labeling IgG antibodies.
Materials:
-
IgG antibody in a phosphate-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Dialysis tubing or centrifugal concentrators
Methodology:
-
Antibody Preparation:
-
Dissolve the antibody at 1-5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.
Scientist's Note: The alkaline pH is critical for deprotonating the primary amine groups on lysine residues, making them nucleophilic and ready to react with the sulfonyl chloride. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the dye.
-
-
Dye Preparation:
-
Immediately before use, dissolve this compound in a small volume of anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
Scientist's Note: Sulfonyl chlorides are highly susceptible to hydrolysis by moisture.[] Using anhydrous solvent and preparing the solution fresh is essential for maintaining reactivity.
-
-
Conjugation Reaction:
-
While gently vortexing the antibody solution, add a 5- to 15-fold molar excess of the dissolved dye.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
Scientist's Note: The optimal dye-to-protein ratio depends on the protein and desired degree of labeling (DOL). A pilot experiment with varying ratios is recommended. Over-labeling can lead to protein precipitation and loss of biological activity.
-
-
Purification:
-
Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or extensive dialysis against PBS.
Scientist's Note: This step is crucial to remove free dye, which can cause high background fluorescence and inaccurate quantification.
-
-
Characterization:
-
Determine the protein concentration and the DOL by measuring the absorbance at 280 nm and ~565 nm.
-
Application II: The Sulforhodamine B (SRB) Cell Viability and Cytotoxicity Assay
The SRB assay has been widely adopted, notably by the National Cancer Institute (NCI), for in vitro drug screening.[4][5] It's a colorimetric assay where the dye binds electrostatically to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA).[4][6] The amount of bound dye is proportional to the total cellular protein, providing a reliable measure of cell biomass.[7][8]
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.[5][9]
-
Cost-Effective and Simple: The reagents are inexpensive, and the protocol is straightforward.[5]
-
Independent of Metabolic State: Unlike tetrazolium-based assays (e.g., MTT), the SRB assay measures total biomass, making it less susceptible to interference from compounds that alter cellular metabolism.[5][10]
-
Stable Endpoint: Once stained, the plates are stable and can be read at a later time.[4][11]
Critical Limitations of this compound
Despite its utility, this compound has several limitations that are critical to consider in modern quantitative fluorescence experiments.
-
Moisture Instability: The sulfonyl chloride reactive group is highly susceptible to hydrolysis.[] This can lead to inconsistent labeling efficiency between experiments and requires careful handling of the dye in anhydrous conditions.
-
Photostability: While adequate for some applications, Sulforhodamine B is known to be susceptible to photodegradation, especially under intense illumination required for super-resolution or long-term live-cell imaging.[12][13][14] This can lead to signal loss and the generation of phototoxic byproducts.
-
pH Sensitivity: Although the fluorescence of the conjugated dye is relatively stable, the labeling reaction itself is highly pH-dependent, requiring alkaline conditions for optimal efficiency.
-
Limited Brightness: Compared to modern dyes, Sulforhodamine B has a moderate quantum yield and molar extinction coefficient, which can limit sensitivity in demanding applications.
Comparative Analysis: Modern Alternatives to Sulforhodamine B
The field of fluorescent probes has evolved significantly, offering researchers a wide array of dyes with superior performance characteristics. Here, we compare Sulforhodamine B to three popular classes of modern fluorophores: Alexa Fluor, DyLight, and Cyanine (Cy) dyes.
| Feature | Sulforhodamine B | Alexa Fluor Dyes | DyLight Dyes | Cyanine (Cy) Dyes |
| Photostability | Moderate[12][14] | High to Very High[15] | High[16][17][18] | Moderate to High[19][20] |
| Brightness | Moderate | Very High[15] | High[16][21] | High[22] |
| pH Sensitivity | Low (fluorescence)[23] | Very Low[15] | Low (stable pH 4-9)[16][21] | Low (pH insensitive)[] |
| Reactive Chemistry | Sulfonyl Chloride | NHS Ester, Maleimide | NHS Ester, Maleimide[16] | NHS Ester, Maleimide |
| Water Solubility | High[7][25] | High (sulfonated) | High (sulfonated)[16][17] | Variable (sulfonated versions are high)[22][] |
| Cost | Low | High | Moderate to High | Moderate to High |
Alexa Fluor Dyes
The Alexa Fluor family represents a significant advancement in fluorophore technology. These dyes are sulfonated rhodamine and cyanine derivatives, engineered for superior performance. For instance, Alexa Fluor 568 is a direct spectral alternative to Sulforhodamine B but offers considerably brighter conjugates and higher photostability.[15] Their NHS ester reactive groups are also more specific and less susceptible to hydrolysis than sulfonyl chlorides.
DyLight Dyes
DyLight dyes are another family of high-performance fluorophores that offer intense fluorescence and high photostability across a broad pH range (pH 4-9).[16][21][26] They are often positioned as excellent and sometimes more economical alternatives to Alexa Fluor dyes, covering the full spectral range from UV to near-infrared.[16][21]
Cyanine Dyes (Cy3, Cy5)
Cyanine dyes, such as Cy3 and Cy5, are widely used, particularly in multiplexing applications due to their distinct spectral properties.[19][22] They are known for their high molar extinction coefficients, resulting in bright signals.[22] While traditional cyanine dyes could have issues with photostability and water solubility, modern sulfonated versions have largely overcome these limitations.[22][]
Decision-Making Guide: Selecting the Right Fluorophore
Choosing the appropriate fluorescent label is a critical decision that impacts experimental design and data quality. The following decision tree provides a logical framework for selecting a dye based on key experimental parameters.
Caption: A decision-making workflow for selecting a fluorescent dye.
Conclusion
This compound remains a relevant and valuable tool, particularly for applications like the SRB cytotoxicity assay where its cost-effectiveness and reliance on protein mass rather than metabolic activity are distinct advantages.[5][10] However, for demanding fluorescence imaging and labeling applications, its limitations in photostability, brightness, and reactive chemistry are significant.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 4. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B assay protocol: Significance and symbolism [wisdomlib.org]
- 7. biotium.com [biotium.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. scispace.com [scispace.com]
- 12. Identification of sulforhodamine B photodegradation products present in nonpermanent tattoos by micro liquid chromatography coupled with tandem high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of sulforhodamine B photodegradation products present in nonpermanent tattoos by micro liquid chromatography coupled with tandem high-resolution mass spectrometry | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.uci.edu [chem.uci.edu]
- 16. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. DyLight Fluor - Wikipedia [en.wikipedia.org]
- 18. Dylight® Fluorophores Antibodies & Reagents - Leinco Technologies [leinco.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. omichem.com [omichem.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 23. benchchem.com [benchchem.com]
- 25. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 26. DyLight® Fluor Fluorescent Dyes: Novus Biologicals [novusbio.com]
Safety Operating Guide
A Guide to the Safe Disposal of Sulforhodamine B Acid Chloride
As a Senior Application Scientist, my primary goal is to empower researchers to achieve reliable results while maintaining the highest standards of laboratory safety. Sulforhodamine B acid chloride is an invaluable fluorescent marker, pivotal in applications from cell viability assays to microscopy.[1] However, its utility is matched by its reactive nature, specifically due to the sulfonyl chloride group.[2] Improper handling and disposal of this compound can pose significant risks to personnel and the environment.
This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound. The procedures outlined here are designed to be self-validating, ensuring that the reactive hazards are fully mitigated before the waste enters the disposal stream. The core principle is the controlled hydrolysis of the reactive acid chloride moiety into a stable sulfonic acid, followed by neutralization.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough understanding of its hazards is essential. The compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[3] The primary chemical hazard stems from the sulfonyl chloride group, which reacts readily with water and other nucleophiles (such as alcohols and amines).[2][4] This reaction with moisture, even humidity in the air, is strongly exothermic and produces corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[4][5]
Causality: The necessity for stringent PPE and handling protocols is dictated by this reactivity. Inhalation of the powder can irritate the respiratory system, while contact with skin or eyes can lead to chemical burns, exacerbated by the in-situ generation of acids upon contact with moisture.
Minimum Required PPE:
-
Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Use chemical-resistant gloves such as nitrile or butyl rubber. Always inspect gloves for degradation before use and wash hands thoroughly after handling.[7]
-
Body Protection: A standard laboratory coat is required. For spill cleanup, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of the solid powder and the neutralization process must be conducted inside a certified chemical fume hood to prevent inhalation of the dust and any HCl gas produced.[8]
Part 2: The Disposal Workflow: Controlled Neutralization
The recommended disposal route for this compound is not direct disposal as hazardous waste but rather a pre-treatment neutralization step. This converts the reactive, hazardous compound into a non-reactive, water-soluble dye salt that can be disposed of more safely and in accordance with local regulations.
The workflow is based on the controlled quenching of the sulfonyl chloride. This is achieved by slowly adding the chemical to a stirred, dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).[4][9] Using a weak base is critical as it helps to control the rate of the exothermic reaction and neutralizes the acidic byproducts as they form, preventing a runaway reaction that could occur with a strong base like sodium hydroxide.[10]
Disposal Workflow Diagram
Caption: Decision workflow for neutralizing this compound.
Step-by-Step Neutralization Protocol
-
Preparation: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate. Use a beaker that is at least 10 times larger than the volume of the solution to prevent overflow from fizzing (CO₂ evolution). Place the beaker in a secondary container (e.g., an ice bath) to help manage heat, and add a magnetic stir bar.
-
Slow Addition: While stirring the bicarbonate solution vigorously, add the this compound powder in very small portions.
-
Causality: The sulfonyl chloride will react with water (hydrolysis) to form the sulfonic acid and HCl. The sodium bicarbonate will then neutralize both acids. This acid-base reaction releases carbon dioxide gas, causing fizzing. Adding the powder slowly is crucial to keep the reaction rate and subsequent gas evolution under control.[9][10]
-
-
Observation: Continue stirring after all the powder has been added. The reaction is complete when all the solid has dissolved and the fizzing has stopped.
-
Verification: Once the solution has cooled to room temperature, check the pH using pH test strips or a calibrated pH meter. The target pH should be between 6.0 and 8.0.[10] If the solution is still acidic, add more sodium bicarbonate solution until the neutral pH range is achieved.
-
Final Disposal: The resulting neutralized aqueous solution contains the sodium salt of Sulforhodamine B sulfonic acid, sodium chloride, and residual sodium bicarbonate. Consult your institution's hazardous waste regulations. In many cases, this neutralized, non-hazardous solution can be poured down the drain with a copious amount of running water.[8] However, you must always verify this with your local Environmental Health & Safety (EH&S) office.[7]
| Parameter | Guideline | Rationale & Source |
| Neutralizing Agent | 5-10% Sodium Bicarbonate Solution | A weak base provides a controlled reaction and neutralizes acidic byproducts.[4][9] |
| Reaction Vessel | Beaker >10x solution volume | Accommodates potential foaming and gas evolution (CO₂). |
| Location | Certified Chemical Fume Hood | Protects user from irritating dust and corrosive HCl gas byproducts.[3][8] |
| Final pH | 6.0 - 8.0 | Confirms complete neutralization of all acidic components, rendering the waste non-corrosive.[10] |
Part 3: Spill Management and Contaminated Waste
Accidents can happen, and a clear plan for spill management is a critical component of laboratory safety.
Minor Spills (Solid Powder):
-
Restrict access to the area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite, dry sand, or soda ash.[11] Do NOT use water.[5]
-
Carefully sweep the mixture into a designated, labeled waste container.
-
The collected spill material can then be neutralized by slowly and carefully adding it to a large volume of stirred sodium bicarbonate solution as described in the protocol above.
Contaminated Materials:
-
Empty Containers: The original container of this compound should be handled as the product itself.[3] It can be decontaminated by rinsing it three times with a small amount of a suitable organic solvent (like acetone) in a fume hood; collect these rinses as hazardous waste. Alternatively, the container can be carefully filled with the sodium bicarbonate solution and allowed to sit until any residue is neutralized before disposal.
-
Labware and PPE: Disposable items like gloves, weigh boats, and contaminated paper towels should be placed in a sealed bag and disposed of through your institution's solid hazardous waste stream.[11] Non-disposable glassware should be decontaminated by soaking in the bicarbonate solution before standard washing.
By adhering to these procedures, researchers can safely handle and dispose of this compound, ensuring a secure laboratory environment and regulatory compliance.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. download.basf.com [download.basf.com]
- 5. nj.gov [nj.gov]
- 6. aksci.com [aksci.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. laballey.com [laballey.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 11. oehs.ecu.edu [oehs.ecu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
